molecular formula C22H29N B10790750 Lobelane CAS No. 530-51-8

Lobelane

Cat. No.: B10790750
CAS No.: 530-51-8
M. Wt: 307.5 g/mol
InChI Key: ISVBJSRQEBWKPB-SZPZYZBQSA-N
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Description

Lobelane is a synthetic, defunctionalized analog of the alkaloid lobeline and has been identified as a potent and selective inhibitor of the vesicular monoamine transporter-2 (VMAT2) . Its primary research value lies in the investigation of psychostimulant abuse, particularly as a potential pharmacotherapeutic lead for methamphetamine addiction . The compound acts by competitively inhibiting VMAT2 function (Ki = 45 nM for inhibiting vesicular dopamine uptake), which is a key mechanism for its ability to potently decrease methamphetamine-evoked dopamine release from striatal slices (IC50 = 0.65 μM; Imax = 73%) . Unlike lobeline, which also interacts with nicotinic receptors, this compound exhibits significantly enhanced selectivity for VMAT2, showing 35-fold greater potency for VMAT2 than for the dopamine transporter (DAT) . This pharmacological profile makes it a valuable chemical tool for dissecting the role of VMAT2 in neurochemistry and behavior. In vivo studies have demonstrated that this compound dose-dependently and specifically decreases methamphetamine self-administration in rats, without affecting sucrose-maintained responding, underscoring its research relevance for substance use disorders . The structural features critical for its activity include defunctionalization, cis-stereochemistry of the side chains, and the presence of the piperidino N-methyl group . This compound is typically supplied as its hydrochloride salt (CAS 246244-19-9) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

530-51-8

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine

InChI

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+

InChI Key

ISVBJSRQEBWKPB-SZPZYZBQSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Lobelane from Lobelia inflata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of lobelane (B1250731), a piperidine (B6355638) alkaloid found in Lobelia inflata. While often overshadowed by its more abundant analogue, lobeline (B1674988), this compound has emerged as a significant molecule in neuropharmacological research due to its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2). This document details the historical context of its discovery, modern protocols for its extraction and purification from plant material, methods for structural elucidation, and its key biological activities. Quantitative data are presented in tabular format for clarity, and critical experimental workflows and signaling pathways are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Lobelia inflata, commonly known as Indian tobacco, has a long history of use in traditional medicine.[1][2] It is a rich source of piperidine alkaloids, with (-)-lobeline being the most prominent constituent.[1][2] Among the numerous other alkaloids present in the plant is this compound, a structurally related compound that lacks the oxygen-containing functional groups of lobeline.[1][3] this compound is considered a minor alkaloid in Lobelia inflata.[4][5] Despite its lower abundance, this compound has garnered significant interest for its distinct pharmacological profile. It demonstrates greater selectivity for the vesicular monoamine transporter 2 (VMAT2) compared to lobeline, making it a valuable research tool and a promising lead compound for the development of therapeutics for substance use disorders, particularly methamphetamine addiction.[1][6] This guide will focus on the technical aspects of this compound's discovery and isolation from its natural source.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the extensive phytochemical investigation of Lobelia inflata and the characterization of its primary alkaloid, lobeline. This compound was identified as a naturally occurring, defunctionalized analogue of lobeline.[7][8] Its structural elucidation was accomplished through a combination of classical chemical degradation methods and modern spectroscopic techniques.

The definitive identification and characterization of isolated this compound rely on a suite of analytical methods:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps in identifying the core piperidine structure and the phenethyl side chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise arrangement of atoms, including the stereochemistry of the substituents on the piperidine ring. The cis-configuration of the two phenethyl groups at the C2 and C6 positions is a key structural feature.[7]

  • X-ray Crystallography: While often performed on synthetic derivatives, this technique provides unambiguous proof of the three-dimensional structure and absolute configuration of the molecule.

Isolation and Purification of this compound from Lobelia inflata

The isolation of this compound from Lobelia inflata involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by chromatographic separation to isolate the specific compound.

Experimental Protocol: Alkaloid Extraction and Isolation

This protocol outlines a general procedure for the extraction and purification of this compound.

1. Plant Material Preparation:

  • Dried aerial parts (or the entire plant) of Lobelia inflata are coarsely powdered.

2. Extraction of Total Alkaloids (Acid-Base Extraction):

  • The powdered plant material is moistened with an alkaline solution, such as 10% sodium bicarbonate, to liberate the free-base alkaloids.[9]
  • The moistened material is then macerated or percolated with an organic solvent (e.g., petroleum ether, diethyl ether, or a mixture of chloroform (B151607) and methanol).[9]
  • The organic extract containing the alkaloids is then partitioned with an acidic aqueous solution (e.g., water acidified to pH 3 with sulfuric or hydrochloric acid).[9] The protonated alkaloids will migrate to the aqueous phase.
  • The acidic aqueous phase is separated, washed with a fresh organic solvent to remove neutral impurities, and then made alkaline again (e.g., with 10% sodium bicarbonate) to precipitate the free-base alkaloids.[9]
  • The precipitated alkaloids are then extracted back into an organic solvent (e.g., diethyl ether).[9]
  • The organic solvent is evaporated under reduced pressure to yield a crude alkaloid mixture.

3. Chromatographic Purification of this compound:

  • The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.
  • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
  • Fractions enriched with this compound are combined and may require further purification using preparative HPLC on a reversed-phase column (e.g., C8 or C18) to achieve high purity.[10]

Visualization of the Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Quantitative Data

The pharmacological evaluation of this compound has generated significant quantitative data regarding its interaction with key neurotransmitter transporters. The following tables summarize these findings, particularly in comparison to its parent compound, lobeline.

Table 1: Inhibition of Vesicular [³H]Dopamine (DA) Uptake
CompoundKᵢ (nM) for VMAT2 InhibitionPotency Fold-Difference (vs. DAT)Mechanism of VMAT2 InhibitionReference
This compound 4535-fold greater for VMAT2Competitive[6][7]
Lobeline Not specified in these terms in the provided text, but has a 67-fold greater potency for VMAT2 over DAT67-fold greater for VMAT2Competitive[6][7]
Table 2: Inhibition of Methamphetamine-Evoked Dopamine (B1211576) Overflow
CompoundIC₅₀ (µM)Iₘₐₓ (%)Reference
This compound 0.6573[6][7]
Lobeline 0.4256.1[6][7]

Biological Activity and Signaling Pathway

The primary mechanism of action for this compound's effects on the central nervous system is its interaction with the vesicular monoamine transporter 2 (VMAT2).[1][7] VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. Its function is to load monoamine neurotransmitters, such as dopamine, from the cytoplasm into the vesicles, a critical step for their subsequent release into the synapse.

Psychostimulants like methamphetamine exert their effects by disrupting this process. Methamphetamine promotes the release of dopamine from synaptic vesicles into the cytoplasm and reverses the direction of the dopamine transporter (DAT), leading to a massive, non-vesicular release of dopamine into the synapse.

This compound acts as a competitive inhibitor of VMAT2.[6][7] By binding to VMAT2, it prevents the transporter from being hijacked by methamphetamine, thereby reducing the methamphetamine-induced release of dopamine from vesicles. This ultimately attenuates the reinforcing and stimulant effects of methamphetamine.[1][7]

Visualization of this compound's Mechanism of Action

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_vesicle Synaptic Vesicle METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Displaces DA DAT Dopamine Transporter (DAT) METH->DAT Reverses Transport DA_cyto Cytosolic Dopamine DA_synapse Synaptic Dopamine DA_cyto->DA_synapse Release DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Translocates DA DA_vesicle->DA_cyto Release This compound This compound This compound->VMAT2 Inhibits

Caption: this compound's inhibitory action on VMAT2 in a dopamine neuron.

Conclusion

This compound, a minor alkaloid from Lobelia inflata, represents a classic example of a natural product with significant, yet nuanced, pharmacological importance. While its discovery was an extension of the broader investigation into the chemistry of Lobelia, its unique profile as a potent and selective VMAT2 inhibitor has established its value in modern neuroscience and drug development. The methodologies for its isolation and purification, though requiring careful chromatographic separation from more abundant alkaloids, are well-established. As research into treatments for psychostimulant abuse continues, this compound and its analogues remain a critical structural scaffold for the design of novel therapeutics targeting monoaminergic systems.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lobelane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and pharmacological properties of lobelane (B1250731). It details the synthesis, mechanism of action, and key structure-activity relationships of this potent and selective Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, intended as a valuable resource for professionals in drug discovery and development.

Chemical Structure

This compound is a defunctionalized, saturated analog of the natural alkaloid (-)-lobeline.[1][2] Its core structure consists of a central piperidine (B6355638) ring with two phenethyl substituents at the 2 and 6 positions and a methyl group on the nitrogen atom. The systematic name for this compound is cis-1-methyl-2,6-bis(2-phenylethyl)piperidine. Unlike its precursor, lobeline, this compound lacks the hydroxyl and carbonyl functional groups on its side chains, a modification that significantly enhances its selectivity for VMAT2 over nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3]

Stereochemistry of this compound

The stereochemistry of the substituents on the piperidine ring is a critical determinant of this compound's biological activity. The carbon atoms at positions 2 and 6 are stereocenters.

  • Cis Isomer (this compound) : this compound itself is the meso compound, meaning it has stereocenters but is achiral due to an internal plane of symmetry. In this compound, the two phenethyl side chains are in a cis configuration relative to each other on the piperidine ring.[1][2] This specific arrangement is crucial for its high-potency inhibition of VMAT2.[4]

  • Trans Isomers : When the two phenethyl side chains are in a trans configuration, the molecule becomes chiral and exists as a pair of enantiomers: (+)-trans-lobelane and (-)-trans-lobelane.[1][2] Studies have shown that the trans isomers have a reduced affinity for VMAT2 compared to the cis isomer, highlighting the importance of the cis-stereochemistry for optimal interaction with the transporter.[2][5]

Quantitative Pharmacological Data

The pharmacological profile of this compound and its analogs has been extensively studied to elucidate structure-activity relationships (SAR). The data consistently show that this compound is a potent VMAT2 inhibitor with significant selectivity over the dopamine (B1211576) transporter (DAT).

Table 1: Inhibition of VMAT2 and DAT Function by this compound and its Analogs

Compound VMAT2 [³H]DTBZ Binding Kᵢ (µM)[2] VMAT2 [³H]DA Uptake Kᵢ (µM)[2] DAT [³H]DA Uptake Kᵢ (µM)[2] VMAT2/DAT Selectivity Ratio ([³H]DA Uptake)
Lobeline 2.04 0.47 31.6 67.2
This compound (cis) 0.97 0.045 1.57 34.9
(+)-trans-Lobelane 6.46 2.22 4.12 1.9
(-)-trans-Lobelane 5.32 3.83 1.12 0.3

| nor-lobelane | N/A | 0.044 | 1.63 | 37.0 |

Kᵢ values represent the mean from multiple experiments. A lower Kᵢ indicates higher binding affinity/inhibitory potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow

Compound IC₅₀ (µM)[2] Iₘₐₓ (%)[2]
Lobeline 0.42 56.1
This compound 0.65 73.0

| (+)-trans-Lobelane | >3.0 | 34.0 |

IC₅₀ is the concentration causing 50% inhibition of dopamine overflow. Iₘₐₓ is the maximal inhibition observed.

Table 3: Kinetic Analysis of VMAT2 Inhibition

Compound Kₘ (µM)[2] Vₘₐₓ (pmol/min/mg)[2] Mechanism of Inhibition
Control 0.11 46.7 N/A
Lobeline 0.29 50.2 Competitive

| This compound | 0.38 | 57.1 | Competitive |

Kinetic analysis of [³H]DA uptake into synaptic vesicles shows that this compound increases the Kₘ without significantly altering Vₘₐₓ, which is characteristic of a competitive inhibitor.[2]

Mechanism of Action: VMAT2 Inhibition

This compound's primary mechanism of action is the competitive inhibition of VMAT2.[2][6] VMAT2 is a transport protein located on the membrane of synaptic vesicles that is responsible for sequestering cytoplasmic monoamines, such as dopamine, into the vesicles. This process is essential for storing neurotransmitters prior to their release into the synapse.

By competitively inhibiting VMAT2, this compound prevents the packaging of dopamine into vesicles. This leads to a decrease in the releasable pool of dopamine. The therapeutic potential of this compound for methamphetamine abuse stems from this action; it potently attenuates the massive dopamine release evoked by methamphetamine.[2][4]

VMAT2_Inhibition cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle DA_cyto Dopamine (DA) VMAT2 VMAT2 DA_cyto->VMAT2 Transport METH Methamphetamine (METH) METH->VMAT2 Inhibition & Reverse Transport This compound This compound This compound->VMAT2 Competitive Inhibition DA_vesicle Vesicular DA VMAT2->DA_vesicle Synthesis_Workflow start 2,6-Lutidine + Benzaldehyde step1 Condensation (Acetic Anhydride, Reflux) start->step1 intermediate1 2,6-Distyrylpyridine step1->intermediate1 step2 Hydrogenation (PtO₂, H₂) intermediate1->step2 intermediate2 nor-lobelane (cis-2,6-diphenethylpiperidine) step2->intermediate2 step3 N-methylation (Formaldehyde, NaCNBH₃) intermediate2->step3 product This compound step3->product salt HCl Salt Formation (HCl in Et₂O) product->salt final_product This compound HCl salt->final_product

References

The Pharmacological Profile of Lobelane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline, has garnered significant interest within the neuroscience and drug development communities for its potential as a pharmacotherapy for psychostimulant use disorder, particularly methamphetamine addiction.[1] Unlike its parent compound, lobeline, which exhibits a complex pharmacological profile with high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound has been structurally modified to feature a more selective and potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][2] This enhanced selectivity for VMAT2, a key regulator of dopamine (B1211576) storage and release, positions this compound as a promising therapeutic candidate.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.

Core Mechanism of Action: Potent and Selective VMAT2 Inhibition

The principal mechanism of action of this compound hydrochloride is the potent and competitive inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] VMAT2 is a presynaptic protein crucial for packaging monoamine neurotransmitters, such as dopamine (DA), from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1] By inhibiting VMAT2, this compound disrupts this process, leading to a decrease in the vesicular storage of dopamine.[3] This action directly counteracts a core mechanism of the reinforcing effects of psychostimulants like methamphetamine, which induce a surge in synaptic dopamine.[1][4]

Kinetic analysis has revealed that this compound inhibits VMAT2 in a competitive manner.[3] In addition to its primary action at VMAT2, this compound also interacts with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[1] However, its potency at VMAT2 is significantly higher than at DAT, rendering it a selective VMAT2 inhibitor.[3][4] This selectivity is a key advantage over its parent compound, lobeline.[1]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound hydrochloride and related compounds at its primary molecular targets. This data, derived from preclinical studies, is essential for understanding its potency and selectivity.

Table 1: VMAT2 Binding Affinity and Functional Potency

CompoundVMAT2 Binding (Ki, µM)VMAT2 Function ([³H]DA Uptake Ki, nM)
This compound 0.97 [3]45 [3]
Lobeline2.04[3]-
nor-lobelane-45[3]
(+)-trans-Lobelane6.46[3]-
(-)-trans-Lobelane5.32[3]-
Methamphetamine80.1[3]-
Data compiled from studies on rat brain tissue.[3]

Table 2: DAT Functional Potency

CompoundDAT Function ([³H]DA Uptake Ki, µM)
This compound 1.57 [3]
Lobeline31.6[3]
Data compiled from studies on rat striatal synaptosomes.[3]

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Overflow

CompoundIC50 (µM)Imax (%)
This compound 0.65 [4]73 [4]
Lobeline0.42[4]56.1[4]
Data from studies on rat striatal slices.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT DAT METH->DAT Reverses LOB This compound LOB->VMAT2 Inhibits Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Packaging Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Dopamine_cyto->VMAT2 Transport Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake DA_receptor Dopamine Receptors Dopamine_synapse->DA_receptor Activates Reward Reward/Euphoria DA_receptor->Reward

Mechanism of Methamphetamine and this compound Intervention.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis prep_tissue Tissue Homogenization (e.g., Rat Striatum) centrifuge1 Low-Speed Centrifugation (Remove Debris) prep_tissue->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Vesicles) centrifuge1->centrifuge2 resuspend Resuspend Vesicle Pellet in Assay Buffer centrifuge2->resuspend add_reagents Add to 96-well Plate: - Vesicle Preparation - [3H]DTBZ (Radioligand) - this compound HCl (Test Compound) resuspend->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count calculate Calculate Ki from Competition Binding Curves count->calculate cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep_tissue Tissue Homogenization (e.g., Rat Striatum) centrifuge Centrifugation to Isolate Synaptosomes prep_tissue->centrifuge resuspend Resuspend Synaptosomes in Buffer centrifuge->resuspend pre_incubate Pre-incubate Synaptosomes with this compound HCl resuspend->pre_incubate add_radioligand Initiate Uptake with [3H]Dopamine pre_incubate->add_radioligand incubate Incubate for a Defined Period add_radioligand->incubate filter Rapid Filtration (Terminate Uptake) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Uptake) wash->count calculate Calculate IC50/Ki for Uptake Inhibition count->calculate

References

Lobelane's Effects on Dopamine Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lobelane (B1250731), a defunctionalized analog of the Lobelia inflata alkaloid lobeline (B1674988), has been identified as a potent modulator of dopamine (B1211576) (DA) neurotransmission with significant therapeutic potential for psychostimulant use disorders. Unlike its parent compound, this compound exhibits enhanced selectivity for the vesicular monoamine transporter 2 (VMAT2) over the dopamine transporter (DAT) and lacks significant affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and methodological frameworks. Its primary action involves competitively inhibiting dopamine uptake into synaptic vesicles via VMAT2, thereby reducing the releasable pool of dopamine that is targeted by psychostimulants like methamphetamine.[1][3][4]

Core Mechanism of Action in Dopamine Neurotransmission

This compound exerts its effects by interacting with two critical proteins responsible for maintaining dopamine homeostasis within the presynaptic terminal:

  • Vesicular Monoamine Transporter 2 (VMAT2): VMAT2 is an integral protein on synaptic vesicles responsible for sequestering cytosolic dopamine into the vesicles for storage and subsequent exocytotic release.[5] this compound acts as a potent, competitive inhibitor at VMAT2.[3][4] By blocking VMAT2, this compound reduces the packaging of dopamine, which decreases the vesicular pool of DA available for release and may lead to increased cytosolic metabolism of dopamine.[1][6] This is the primary mechanism by which this compound attenuates the effects of psychostimulants, which rely on this vesicular pool to induce massive dopamine efflux.[3]

  • Dopamine Transporter (DAT): DAT is a plasma membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal. This compound also inhibits DAT function, although with significantly lower potency than its action on VMAT2.[3] This inhibition of reuptake can lead to a modest increase in extracellular dopamine concentrations on its own but is secondary to its VMAT2-mediated effects in the context of psychostimulant action.[7]

The dual interaction of this compound with both VMAT2 and DAT results in a unique pharmacological profile that effectively blunts the neurochemical impact of drugs like methamphetamine.

cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synapse cluster_postsynaptic Postsynaptic Terminal TYR Tyrosine TH Tyrosine Hydroxylase TYR->TH DOPA L-DOPA TH->DOPA AADC AADC DOPA->AADC DA_cyto Dopamine (Cytosolic) AADC->DA_cyto VMAT2 VMAT2 DA_cyto->VMAT2 Packaging DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT DAT This compound This compound This compound->VMAT2 Inhibition This compound->DAT Inhibition DA_synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding

Caption: this compound's dual inhibition of VMAT2 and DAT in the dopamine synapse.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound and its parent compound, lobeline, at VMAT2 and DAT, as well as their comparative effects on methamphetamine-induced dopamine overflow.

Table 1: VMAT2 Functional Potency (Inhibition of [³H]DA Uptake)
Compound Kᵢ (nM)
This compound45[3][4]
nor-Lobelane44[3]
Lobeline470[3]
Note: Data from rat striatal synaptic vesicle preparations.
Table 2: DAT Functional Potency (Inhibition of [³H]DA Uptake)
Compound Kᵢ (µM)
This compound1.57[3]
Lobeline31.6[3]
Note: Data from rat striatal synaptosome preparations.
Table 3: Inhibition of Methamphetamine-Evoked DA Overflow
Compound IC₅₀ (µM) / Iₘₐₓ (%)
This compound0.65 / 73%[3][4]
Lobeline0.42 / 56.1%[3][4]
Note: Data from superfused rat striatal slices.

These data highlight that this compound is approximately 10-fold more potent than lobeline at inhibiting VMAT2 function and over 20-fold more potent at inhibiting DAT.[3] Crucially, this compound exhibits a 35-fold greater potency for VMAT2 compared to DAT, underscoring its selectivity.[3][4]

Experimental Protocols

The quantitative data presented were generated using established and rigorous neuropharmacological assays. Detailed methodologies for these key experiments are provided below.

Protocol: VMAT2 Functional Assay (Vesicular [³H]Dopamine Uptake)

This assay measures a compound's ability to inhibit the transport of radiolabeled dopamine into isolated synaptic vesicles.[7]

Methodology:

  • Preparation of Synaptic Vesicles: Homogenize fresh or frozen rat striatal tissue in an ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES). Perform differential centrifugation to isolate the synaptosomal fraction, which is then lysed via hypo-osmotic shock to release synaptic vesicles. A final centrifugation step pellets the vesicle-rich fraction, which is resuspended in an appropriate assay buffer.

  • Uptake Assay: Pre-incubate aliquots of the vesicular suspension (typically 20-50 µg protein) with varying concentrations of this compound or vehicle control for 10 minutes at 34°C.

  • Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine (e.g., 50 nM).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 34°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Define non-specific uptake in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., 10 µM reserpine). Calculate specific uptake by subtracting non-specific from total uptake. Plot percent inhibition of specific uptake against the logarithm of this compound concentration to determine the IC₅₀ value, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

cluster_prep Vesicle Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis p1 Homogenize Rat Striatum in Sucrose Buffer p2 Differential Centrifugation to Isolate Synaptosomes p1->p2 p3 Hypo-osmotic Lysis to Release Vesicles p2->p3 p4 Centrifuge and Resuspend Vesicle Pellet p3->p4 a1 Pre-incubate Vesicles with this compound/Vehicle p4->a1 a2 Initiate with [³H]Dopamine a1->a2 a3 Incubate at 34°C a2->a3 a4 Terminate by Rapid Filtration a3->a4 a5 Wash Filters a4->a5 d1 Quantify Radioactivity (Scintillation Counting) a5->d1 d2 Calculate Specific Uptake d1->d2 d3 Generate Inhibition Curve and Determine IC₅₀/Kᵢ d2->d3 cluster_prep Slice Preparation cluster_superfusion Superfusion Protocol cluster_analysis Quantification & Analysis p1 Prepare Coronal Striatal Slices (Vibratome) p2 Equilibrate Slices in Oxygenated Krebs Buffer p1->p2 s1 Transfer Slice to Chamber p2->s1 s2 Collect Baseline Fractions s1->s2 s3 Apply this compound s2->s3 s4 Stimulate with Methamphetamine s3->s4 s5 Collect Experimental Fractions s4->s5 a1 Analyze Dopamine Content (HPLC-ED) s5->a1 a2 Calculate Stimulated Overflow a1->a2 a3 Determine Percent Inhibition and IC₅₀ a2->a3

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lobelane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline (B1674988), has emerged as a significant pharmacological tool in neuropharmacology.[1] It is of particular interest for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters like dopamine (B1211576) into synaptic vesicles.[1] By modulating dopaminergic neurotransmission, this compound shows potential as a therapeutic agent for substance use disorders, particularly methamphetamine abuse.[2][3] Unlike its parent compound, lobeline, this compound exhibits a reduced affinity for nicotinic acetylcholine (B1216132) receptors, rendering it a more selective VMAT2 inhibitor.[4]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound. It is designed to be a resource for researchers and professionals involved in the development of novel therapeutics targeting VMAT2.

Pharmacodynamics: Mechanism of Action at the Dopaminergic Synapse

This compound's primary mechanism of action is the competitive inhibition of VMAT2.[5][6] It binds to the tetrabenazine-binding site on the VMAT2 protein, which prevents the uptake of cytosolic dopamine into synaptic vesicles.[4][7] This disruption of dopamine storage leads to a decrease in the amount of dopamine available for release into the synaptic cleft upon neuronal stimulation. Consequently, this compound can attenuate the excessive dopamine release caused by psychostimulants like methamphetamine.[6]

The interaction of this compound with VMAT2 and its effect on dopamine homeostasis can be visualized as follows:

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft dopa L-DOPA da_cytosol Cytosolic Dopamine dopa->da_cytosol Synthesis vmat2 VMAT2 da_cytosol->vmat2 Transport mao MAO da_cytosol->mao Metabolism vesicle Synaptic Vesicle da_vesicle Vesicular Dopamine da_vesicle->Synaptic Cleft Release vmat2->da_vesicle Packaging dat Dopamine Transporter (DAT) dat->da_cytosol dopac DOPAC mao->dopac This compound This compound This compound->vmat2 Inhibits da_synapse Synaptic Dopamine da_synapse->dat Reuptake

Caption: Mechanism of this compound Action at the Dopaminergic Synapse.
Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the in vitro binding affinities (Ki) and functional inhibition (IC50) of this compound and its parent compound, lobeline, at various neurotransmitter transporters. Lower values indicate higher potency.

Table 1: Binding Affinity (Ki) of this compound and Lobeline at Neurotransmitter Transporters

CompoundTargetKi (µM)Reference(s)
This compound VMAT2 ([³H]DTBZ)0.97[8]
DAT1.57[5]
SERT>10[8]
Lobeline VMAT2 ([³H]DTBZ)2.04[5]
DAT31.6[5]
SERT>10[8]

Table 2: Functional Inhibition (IC50/Ki) of this compound and Lobeline

CompoundAssayIC50/Ki (µM)Reference(s)
This compound [³H]DA Uptake (VMAT2)0.045 (Ki)[5]
METH-evoked DA Overflow0.65 (IC50)[6]
Lobeline [³H]DA Uptake (VMAT2)0.47 (Ki)[5]
METH-evoked DA Overflow0.42 (IC50)[5]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

As of the date of this guide, specific and comprehensive in vivo pharmacokinetic data for this compound in preclinical species has not been widely published. It has been noted that this compound has low water solubility, which could impact its formulation and bioavailability.[6] Furthermore, the development of tolerance to the behavioral effects of this compound may be related to its metabolic properties.[2]

Pharmacokinetic Profile of Lobeline (Parent Compound)

To provide a point of reference, the pharmacokinetic parameters of lobeline have been characterized in rats. It is important to note that these values are for lobeline and may not be directly extrapolated to this compound due to structural differences.

Table 3: Pharmacokinetic Parameters of Lobeline in Rats After Intravenous (IV) Administration

Dose (mg/kg)Cmax (ng/mL)AUC0-6h (ng·h/mL)t1/2 (h)
1464.8 ± 100.6647.5 ± 150.21.81 ± 0.66
51766.3 ± 283.63194.3 ± 436.01.78 ± 0.44
104448.8 ± 1172.27370.0 ± 1058.12.24 ± 0.84
Data from a study on lobeline pharmacokinetics in rats. The absolute oral bioavailability of lobeline was reported to be 13.8%.[9]
Experimental Protocol for a Rodent Pharmacokinetic Study of this compound

The following protocol outlines a standard approach for determining the key pharmacokinetic parameters of this compound in a rat model.

start Start: Acclimatize Male Sprague-Dawley Rats fasting Fast Rats Overnight (12h) (Water ad libitum) start->fasting grouping Divide into Two Groups: - Intravenous (IV) - Oral (PO) fasting->grouping dosing_iv IV Group: Administer this compound (e.g., 1 mg/kg) via tail vein injection grouping->dosing_iv dosing_po PO Group: Administer this compound (e.g., 10 mg/kg) via oral gavage grouping->dosing_po sampling Collect Blood Samples (serial or terminal) from saphenous or jugular vein dosing_iv->sampling dosing_po->sampling timepoints Sampling Timepoints (e.g.): Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h sampling->timepoints processing Process Blood to Plasma (Centrifugation) sampling->processing storage Store Plasma at -80°C until analysis processing->storage analysis Quantify this compound Concentration using UPLC-MS/MS storage->analysis pk_calc Calculate Pharmacokinetic Parameters: Cmax, Tmax, AUC, t1/2, CL, Vd, F% analysis->pk_calc end End of Study pk_calc->end start Start: Thaw Plasma Samples (Standards, QCs, Unknowns) is_add Add Internal Standard (IS) (e.g., deuterated this compound) start->is_add extraction Sample Preparation: Protein Precipitation (e.g., with acetonitrile) is_add->extraction centrifuge Centrifuge to Pellet Precipitated Proteins extraction->centrifuge supernatant Transfer Supernatant to a Clean Plate/Vial centrifuge->supernatant evaporate Evaporate to Dryness (under nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject onto UPLC-MS/MS System reconstitute->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM mode) separation->detection quantification Quantify this compound Concentration (using calibration curve) detection->quantification end End of Analysis quantification->end

References

Lobelane: A VMAT2 Inhibitor with Therapeutic Potential for Methamphetamine Abuse

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methamphetamine abuse remains a significant public health challenge with no FDA-approved pharmacotherapies.[1][2] This technical guide explores the preclinical evidence supporting lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline (B1674988), as a promising therapeutic candidate for methamphetamine use disorder. This compound's primary mechanism of action involves the competitive inhibition of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the presynaptic terminal of dopaminergic neurons responsible for packaging dopamine (B1211576) into synaptic vesicles.[2][3] By inhibiting VMAT2, this compound effectively reduces the pool of dopamine available for release, thereby attenuating the neurochemical and behavioral effects of methamphetamine. This document provides a comprehensive overview of the pharmacology of this compound, detailed experimental protocols for its preclinical evaluation, and a summary of key quantitative data.

Introduction

Methamphetamine exerts its powerful reinforcing effects primarily by increasing extracellular dopamine concentrations in the brain's reward pathways.[3] It achieves this by disrupting the normal function of both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2] Methamphetamine acts as a substrate for DAT, leading to reverse transport of dopamine from the presynaptic terminal into the synaptic cleft. Furthermore, it inhibits VMAT2, causing an accumulation of cytosolic dopamine, which further drives this reverse transport.[2][3]

Lobeline, a natural alkaloid, has shown promise in attenuating methamphetamine's effects but exhibits off-target activity, notably at nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] this compound, a saturated and defunctionalized analog of lobeline, was developed to enhance selectivity for VMAT2 and reduce nAChR affinity.[3][5] Preclinical studies have demonstrated that this compound competitively inhibits VMAT2, reduces methamphetamine-evoked dopamine release, and decreases methamphetamine self-administration in animal models.[1][2] This guide delves into the technical details of these findings.

Mechanism of Action: VMAT2 Inhibition

This compound's therapeutic potential stems from its targeted interaction with VMAT2. It acts as a competitive inhibitor of dopamine uptake into synaptic vesicles.[2][3] This action is crucial because it directly counteracts one of the primary mechanisms by which methamphetamine elevates extracellular dopamine.

Signaling Pathway of Methamphetamine and this compound

The following diagram illustrates the interplay between methamphetamine, this compound, and dopamine regulation at the presynaptic terminal.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT DAT METH->DAT Enters via DAT & Causes Reverse Transport LOB This compound LOB->VMAT2 Competitively Inhibits DA_cyto Cytosolic Dopamine (DA) DA_vesicle Vesicular Dopamine (DA) DA_cyto->VMAT2 Uptake DA_cyto->DAT Reverse Transport DA_extra Extracellular Dopamine (DA) VMAT2->DA_vesicle Packaging DAT->DA_extra Reuptake Vesicle Synaptic Vesicle Vesicle->DA_extra Exocytosis

Figure 1. Methamphetamine and this compound Signaling Pathway.

Quantitative Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound and its parent compound, lobeline.

Table 1: VMAT2 Binding Affinity and Dopamine Uptake Inhibition

Compound[3H]DTBZ Binding Ki (µM)[3H]DA Uptake Ki (nM)Reference(s)
This compound0.9745[2]
Lobeline2.04470[2]
Methamphetamine80.12460[2]

Table 2: Dopamine Transporter (DAT) Uptake Inhibition

Compound[3H]DA Uptake Ki (µM)Reference(s)
This compound1.57[2]
Lobeline31.6[2]

Table 3: Inhibition of Methamphetamine-Evoked Dopamine Overflow

CompoundIC50 (µM)Imax (%)Reference(s)
This compound0.6573[2]
Lobeline0.4256.1[2]

Table 4: Effect of this compound on Methamphetamine Self-Administration

This compound Dose (mg/kg, s.c.)% Decrease in Methamphetamine Self-AdministrationEffect on Sucrose-Maintained RespondingReference(s)
5.6Significant DecreaseNo Effect[1]
10Significant DecreaseNo Effect[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Preparation of Rat Striatal Synaptic Vesicles

This protocol describes the isolation of synaptic vesicles from rat striatum for use in VMAT2 binding and uptake assays.

  • Tissue Homogenization: Euthanize adult male Sprague-Dawley rats and rapidly dissect the striata on ice. Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose (B13894), 4 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.[6][7]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]

    • Collect the supernatant and centrifuge at 12,500 x g for 15 minutes at 4°C to pellet synaptosomes.[6]

  • Hypo-osmotic Lysis: Resuspend the synaptosomal pellet in ice-cold lysis buffer (e.g., distilled water or a low molarity buffer) and incubate on ice for 30-45 minutes to lyse the synaptosomes and release synaptic vesicles.[7]

  • Vesicle Isolation:

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet larger membrane fragments.[7]

    • Collect the supernatant and centrifuge at ~70,000 x g for 45 minutes at 4°C to pellet the crude synaptic vesicle fraction.[7]

  • Resuspension and Storage: Resuspend the final vesicle pellet in a suitable buffer (e.g., storage buffer containing sucrose) and store at -80°C. Protein concentration should be determined using a standard assay (e.g., Bradford assay).

start Start: Rat Striatal Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge (12,500 x g) supernatant1->centrifuge2 pellet2 Resuspend Pellet (Synaptosomes) centrifuge2->pellet2 Pellet lysis Hypo-osmotic Lysis pellet2->lysis centrifuge3 Centrifuge (20,000 x g) lysis->centrifuge3 supernatant3 Collect Supernatant centrifuge3->supernatant3 Supernatant ultracentrifuge Ultracentrifuge (~70,000 x g) supernatant3->ultracentrifuge pellet4 Resuspend Pellet (Synaptic Vesicles) ultracentrifuge->pellet4 Pellet end End: Purified Synaptic Vesicles pellet4->end

Figure 2. Synaptic Vesicle Preparation Workflow.
[3H]Dopamine Vesicular Uptake Assay

This assay measures the ability of this compound to inhibit the transport of [3H]dopamine into isolated synaptic vesicles.

  • Reaction Mixture: Prepare assay buffer (e.g., 100 mM KCl, 10 mM NaCl, 1 mM MgCl2, 10 mM potassium phosphate (B84403) buffer, pH 7.4).[8]

  • Incubation: In microcentrifuge tubes, combine synaptic vesicle protein (e.g., 15-30 µg), assay buffer, 1 mM ATP, and varying concentrations of this compound or vehicle. Pre-incubate at 30°C for 15 minutes.

  • Uptake Initiation: Initiate the uptake reaction by adding a mixture of unlabeled dopamine and [3H]dopamine (e.g., final concentration of 6.6 nM [3H]DA). Incubate for 3 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 1 µM reserpine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation. For kinetic analysis, the assay is performed with varying concentrations of unlabeled dopamine in the presence and absence of this compound to determine Km and Vmax values.[2]

In Vivo Microdialysis

This technique is used to measure extracellular dopamine levels in the brain of awake, freely moving animals.

  • Surgical Implantation of Guide Cannula: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens or striatum. Secure the cannula with dental acrylic and skull screws. Allow for a recovery period of 5-7 days.[9]

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9] After an equilibration period of 1-2 hours, collect baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration and Sample Collection: Administer this compound (or vehicle) followed by methamphetamine at specified time points. Continue collecting dialysate samples for several hours post-injection.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.

start Start: Anesthetized Rat surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Recovery Period (5-7 days) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion equilibration Equilibration (1-2 hours) perfusion->equilibration baseline Collect Baseline Dialysate Samples equilibration->baseline drug_admin Administer this compound and Methamphetamine baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection analysis Analyze Dopamine (HPLC-ED) sample_collection->analysis end End: Extracellular Dopamine Levels analysis->end

Figure 3. In Vivo Microdialysis Experimental Workflow.
Methamphetamine Self-Administration

This operant conditioning paradigm assesses the reinforcing effects of methamphetamine and the ability of this compound to reduce drug-taking behavior.

  • Surgical Implantation of Intravenous Catheter: Surgically implant a chronic indwelling catheter into the jugular vein of rats. Allow for a recovery period.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, a stimulus light, a drug infusion pump, and a syringe.[10]

  • Training: Train rats to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[1][11] A second "inactive" lever is available but has no programmed consequences. Each infusion is paired with a stimulus cue (e.g., light and/or tone).

  • Stable Responding: Continue training until rats exhibit stable patterns of self-administration.

  • This compound Pretreatment: Prior to the self-administration session, administer various doses of this compound or vehicle subcutaneously.[1]

  • Testing: Place the rats in the operant chambers and allow them to self-administer methamphetamine for a set duration (e.g., 1-2 hours).

  • Data Collection and Analysis: Record the number of infusions earned on the active lever. To assess behavioral specificity, a separate cohort of rats can be trained to respond for a non-drug reinforcer, such as sucrose pellets, under a similar schedule of reinforcement.[1]

Clinical Development

While preclinical data for this compound are promising, its clinical development for methamphetamine abuse is not as advanced as its parent compound, lobeline. Lobeline has been evaluated in clinical trials for the treatment of methamphetamine abuse.[1][2] However, no specific clinical trials for this compound in this indication have been registered or reported to date. The development of this compound analogs, such as GZ-793A, has also been explored to improve upon the pharmacokinetic and pharmacodynamic properties of this compound.[12][13][14]

Conclusion

This compound presents a compelling profile as a potential pharmacotherapy for methamphetamine abuse. Its selective and competitive inhibition of VMAT2 directly targets a key mechanism of methamphetamine's action. The preclinical data summarized in this guide, demonstrating its ability to reduce methamphetamine-evoked dopamine release and self-administration, provide a strong rationale for its continued investigation. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of methamphetamine use disorder.

References

structure-activity relationship of lobelane and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Lobelane (B1250731) and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a defunctionalized analog of the naturally occurring alkaloid lobeline (B1674988), has emerged as a significant pharmacological tool and a promising lead compound for the development of therapeutics, particularly for substance use disorders.[1] Unlike lobeline, which interacts with multiple targets including nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound and its analogs exhibit a more selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[4] By inhibiting VMAT2, this compound analogs can modulate dopaminergic neurotransmission, a key pathway implicated in the rewarding effects of psychostimulants like methamphetamine.[4][5] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, detailing the impact of structural modifications on their biological activity. It includes quantitative data on their binding affinities and functional effects, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships

Systematic structural modifications of the this compound scaffold have revealed several key features that govern its affinity and selectivity for VMAT2.[6] The core structure of this compound consists of a central piperidine (B6355638) ring with two phenethyl substituents at the 2 and 6 positions.

Defunctionalization of the Lobeline Core

The transition from lobeline to this compound involves the removal of the C10 hydroxyl and C2 keto functionalities. This "defunctionalization" is a critical step in enhancing selectivity for VMAT2 over nAChRs.[2][7] While lobeline binds with high affinity to α4β2* and α7* nAChRs, this compound and other defunctionalized analogs like meso-transdiene (MTD) show markedly reduced affinity for these receptors.[2][8] This strategic removal of functional groups shifts the pharmacological profile from a broad-spectrum nAChR antagonist to a more selective VMAT2 inhibitor.[2]

Modifications of the Piperidine Ring

The central piperidine ring is a crucial determinant of VMAT2 affinity.

  • Stereochemistry: The cis-2,6-disubstituted piperidine stereochemistry is generally preferred for potent VMAT2 inhibition.[9]

  • Ring Size: Reducing the ring size from a piperidine to a pyrrolidine (B122466) has been investigated. While some pyrrolidine analogs retain VMAT2 binding, the SAR becomes complex, suggesting that the piperidine scaffold is more optimal for interaction with the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2.[10] Replacement of the piperidine ring with a piperazine (B1678402) ring resulted in a significant loss of potency at VMAT2.[11]

  • N-Substitution: The N-methyl group of this compound is not essential for VMAT2 binding, as the N-demethylated analog, nor-lobelane, also exhibits high affinity.[11] However, modifications to the N-substituent can influence both potency and physicochemical properties. For instance, introduction of an N-(2S)-1,2-dihydroxypropyl group in the analog GZ-793A improved VMAT2 affinity and drug-like properties.[12]

Modifications of the Phenyl Rings

Alterations to the two phenyl rings of the phenethyl side chains have a significant impact on VMAT2 affinity.

  • Substitution: Introducing substituents on the phenyl rings can enhance potency. Analogs with methoxy, methylenedioxy, and fluoro substituents have shown high affinity for VMAT2.[11] Specifically, a 2-methoxy substituted analog was found to have very high affinity.[11] The combination of 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents has also yielded highly potent and selective VMAT2 inhibitors.[12][13]

  • Extended Aromatic Systems: Replacing the phenyl groups with larger aromatic systems, such as 1-naphthyl moieties, can increase VMAT2 affinity and selectivity, suggesting that an extended π system may be beneficial for binding.[2][11]

Modifications of the Methylene (B1212753) Linkers

The length of the methylene linkers connecting the piperidine ring to the phenyl rings is a critical factor for maintaining high affinity at VMAT2.[14] SAR studies have shown that the intramolecular distances between the central piperidine ring and the two phenyl rings are important. The optimal linker lengths appear to be a combination of a two-methylene unit linker at one position and a three-methylene unit linker at the other.[14]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of key this compound analogs at VMAT2 and other relevant targets.

Table 1: Binding Affinities (Ki, µM) of this compound Analogs at VMAT2 and nAChRs

CompoundVMAT2 ([3H]DTBZ)α4β2* nAChR ([3H]Nicotine)α7* nAChR ([3H]MLA)Reference(s)
(-)-Lobeline2.04~0.004-[4]
This compound0.97>100>100[4][11]
meso-transdiene (MTD)9.88>100>100[2]
1-NAP-lobelane0.63--[2]
2-Methoxy-lobelane (28b)0.43>100>100[9][11]
GZ-793A0.039>1000>1000[12][15]
Analog 7 (4-OH, 4-OH)0.0312.9910.4[12]
Analog 14 (4-OH, 4-F-ethoxy)0.0312.9810.4[12][13]

Data are presented as Ki values in µM. Lower values indicate higher affinity.

Table 2: Functional Inhibition (IC50/Ki, µM) of Monoamine Transporters

CompoundVMAT2 ([3H]DA Uptake)DAT ([3H]DA Uptake)SERT ([3H]5-HT Uptake)Reference(s)
(-)-Lobeline0.8880-[4][5]
This compound0.0451.053.6[4][12]
GZ-793A0.0391.449.36[12]
Analog 14 (4-OH, 4-F-ethoxy)0.0312.9810.4[12]

Data are presented as Ki or IC50 values in µM. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR investigation of this compound analogs are provided below.

Protocol 1: Radioligand Binding Assay for VMAT2

This protocol determines the binding affinity of this compound analogs to VMAT2 by measuring their ability to displace the radiolabeled ligand [3H]dihydrotetrabenazine ([3H]DTBZ).[16]

  • Materials:

    • Rat striatal synaptic vesicles

    • [3H]DTBZ

    • This compound analogs (test compounds)

    • Assay buffer (e.g., 10 mM HEPES, pH 7.4)

    • Scintillation fluid

    • Glass fiber filters

    • Filtration apparatus (cell harvester)

    • Scintillation counter

  • Procedure:

    • Vesicle Preparation: Isolate synaptic vesicles from rat striatum using standard differential centrifugation and sucrose (B13894) gradient techniques.

    • Assay Setup: In a 96-well plate, combine the synaptic vesicle preparation, [3H]DTBZ (at a concentration near its Kd), and varying concentrations of the this compound analog.

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[16]

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the analog that inhibits 50% of the specific binding of [3H]DTBZ (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]Dopamine Uptake Assay for VMAT2 Function

This assay measures the functional inhibition of VMAT2 by assessing the uptake of [3H]dopamine into isolated synaptic vesicles.[16]

  • Materials:

    • Rat striatal synaptic vesicles

    • [3H]Dopamine

    • This compound analogs (test compounds)

    • ATP (to drive uptake)

    • Uptake buffer

    • Scintillation fluid and counter

  • Procedure:

    • Vesicle Preparation: As described in Protocol 1.

    • Assay Initiation: Pre-incubate the vesicles with the this compound analog before initiating the uptake by adding [3H]dopamine and ATP.[16]

    • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[16]

    • Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture to trap the vesicles.[16]

    • Washing: Wash the filters to remove external [3H]dopamine.

    • Quantification: Measure the amount of [3H]dopamine taken up into the vesicles using a scintillation counter.

    • Data Analysis: Determine the concentration of the analog that inhibits 50% of the dopamine uptake (IC50).

Protocol 3: Synthesis of this compound Analogs

A general synthetic approach for this compound and its analogs involves a three-step procedure.[1][6]

  • Step 1: Condensation

    • Reaction: Condensation of a substituted 2,6-lutidine with a substituted benzaldehyde (B42025) in the presence of acetic anhydride.[1]

    • Procedure: A mixture of the lutidine and benzaldehyde is refluxed in acetic anhydride. The product, a distyrylpyridine, is then isolated by precipitation in ice water and purified.[1]

  • Step 2: Hydrogenation

    • Reaction: Catalytic hydrogenation of the distyrylpyridine using a catalyst such as Adams' catalyst (PtO2).[1]

    • Procedure: The distyrylpyridine is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and hydrogenated under pressure in the presence of the catalyst. This reduces both the pyridine (B92270) ring and the double bonds to yield the corresponding nor-lobelane analog (a cis/trans mixture of 2,6-diphenethylpiperidine).[1] The desired cis-isomer is typically isolated by column chromatography.

  • Step 3: N-Alkylation

    • Reaction: N-methylation or other N-alkylation of the nor-lobelane analog.[1]

    • Procedure: For N-methylation, nor-lobelane is treated with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride.[1] Other N-alkyl groups can be introduced using appropriate alkyl halides or other electrophiles.

Visualizations

Signaling and Neurotransmitter Transport Pathway

The primary mechanism of action of this compound analogs is the inhibition of VMAT2, which disrupts the normal transport of dopamine into synaptic vesicles. This is particularly relevant in the context of methamphetamine action, which also targets VMAT2.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_extra Extracellular Dopamine DAT->DA_extra VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Vesicle Synaptic Vesicle VMAT2->Vesicle DA_vesic Vesicular DA Vesicle->DA_vesic DA_cyto Cytosolic Dopamine (DA) DA_cyto->DAT Re-uptake DA_cyto->VMAT2 Transport This compound This compound Analog This compound->VMAT2 Inhibits Meth Methamphetamine Meth->DAT Reverses Meth->VMAT2 Inhibits & Reverses

Caption: Mechanism of VMAT2 inhibition by this compound analogs in the presynaptic terminal.

Experimental Workflow: SAR Study

The process of conducting a structure-activity relationship study for this compound analogs follows a logical progression from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Lutidines, Benzaldehydes) condensation Condensation start->condensation hydrogenation Hydrogenation condensation->hydrogenation n_alkylation N-Alkylation hydrogenation->n_alkylation purification Purification & Characterization n_alkylation->purification analog_library This compound Analog Library purification->analog_library vmat2_binding VMAT2 Binding Assay ([3H]DTBZ) analog_library->vmat2_binding data_analysis Calculate Ki and IC50 vmat2_binding->data_analysis vmat2_function VMAT2 Functional Assay ([3H]DA Uptake) vmat2_function->data_analysis nachr_binding nAChR Binding Assays (Selectivity) nachr_binding->data_analysis dat_sert_assays DAT/SERT Assays (Selectivity) dat_sert_assays->data_analysis sar_determination Determine SAR data_analysis->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis Iterative Design

Caption: Workflow for the synthesis and SAR evaluation of this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective inhibition of VMAT2. The key takeaways for drug design include the importance of the defunctionalized lobeline core, the preference for a cis-2,6-disubstituted piperidine ring, and the potential for enhancing affinity through substitution on the phenyl rings. The development of analogs like GZ-793A, with high potency and improved drug-like properties, highlights the success of these SAR-guided efforts. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to produce viable clinical candidates for the treatment of methamphetamine abuse and other disorders involving dysregulated monoaminergic systems.

References

The Binding Site of Lobelane on VMAT2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding of lobelane (B1250731) to the vesicular monoamine transporter 2 (VMAT2). This compound, a defunctionalized analog of lobeline (B1674988), has emerged as a significant pharmacological tool and a potential therapeutic lead compound, particularly for substance abuse disorders, due to its potent and selective interaction with VMAT2.[1][2][3] This document details the quantitative binding affinities, functional potencies, and the mechanistic aspects of this compound's interaction with VMAT2, supported by detailed experimental protocols and visual representations of key processes.

Core Interaction: this compound as a VMAT2 Inhibitor

This compound interacts with VMAT2, an integral membrane protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[4] This process is crucial for neuronal signaling.[3] By inhibiting VMAT2, this compound disrupts the storage of neurotransmitters like dopamine (B1211576), which is a key mechanism in its potential therapeutic effects against psychostimulants such as methamphetamine.[1][2] this compound exhibits a competitive inhibition of VMAT2 function, suggesting it acts at a specific binding site on the transporter.[1][2]

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50 or functional Ki) of this compound and related compounds at VMAT2 and the dopamine transporter (DAT). The data highlights this compound's higher potency for VMAT2 compared to DAT.

Table 1: VMAT2 Binding Affinity and Functional Potency of this compound and Related Compounds

CompoundVMAT2 Binding (Ki, µM)VMAT2 Function ([³H]DA Uptake Ki, nM)
This compound0.97[1][5][6]45[1][5]
nor-lobelane-44[1]
Lobeline2.04[1][5][6]470[1]
(+)-trans-Lobelane6.46[1][6]-
(-)-trans-Lobelane5.32[1][6]-
Methamphetamine80.1[1][6]-
Data compiled from studies on rat brain tissue.[1][5]

Table 2: DAT Functional Potency of this compound and Lobeline

CompoundDAT Function ([³H]DA Uptake Ki, µM)
This compound1.57[5]
Lobeline31.6[5]
Data compiled from studies on rat striatal synaptosomes.[5]

The this compound Binding Site on VMAT2

This compound is understood to bind to the tetrabenazine (B1681281) (TBZ) binding site on VMAT2.[7][8] This is distinct from the substrate recognition site for monoamines.[9] Structure-activity relationship studies have revealed that the 2,6-cis-stereochemistry of the substituents on the piperidine (B6355638) ring of this compound is a crucial determinant for its high affinity at VMAT2.[1][6] The defunctionalization of lobeline to this compound enhances its affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine (B1216132) receptors.[1] Computational modeling and neural network analyses have been employed to further understand the quantitative structure-activity relationships of this compound analogs, highlighting the importance of molecular size, steric structure, and atomic distribution for VMAT2 interaction.[10][11]

While the precise amino acid residues of VMAT2 that form the this compound binding pocket have not been fully elucidated, mutagenesis studies on VMAT2 for other ligands like tetrabenazine provide insights into functionally important domains. For instance, studies have pointed to the involvement of transmembrane domains in tetrabenazine binding.[12][13] Given that this compound interacts with the TBZ binding site, it is likely that residues within these domains are also critical for this compound binding.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding and functional inhibition of this compound at VMAT2.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This competitive radioligand binding assay is used to determine the affinity of compounds for the tetrabenazine binding site on VMAT2.[3]

  • Materials:

    • Rat brain tissue (whole brain or striatum)[1]

    • Assay Buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, pH 7.4)[1]

    • [³H]Dihydrotetrabenazine ([³H]DTBZ)[3]

    • Unlabeled tetrabenazine or Ro4-1284 for determination of non-specific binding[1]

    • Test compounds (e.g., this compound)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Membrane Preparation: Homogenize rat brain tissue in an appropriate buffer. Centrifuge the homogenate at a low speed, followed by a high-speed centrifugation of the supernatant to pellet the synaptic vesicles. Resuspend the pellet in the assay buffer.[1]

    • Incubation: In a 96-well plate, combine the membrane preparation, [³H]DTBZ (at a concentration near its Kd), and varying concentrations of the test compound (this compound) or vehicle. For non-specific binding, add a high concentration of unlabeled tetrabenazine or Ro4-1284.[14]

    • Termination: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.[5]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[14]

    • Quantification: Place the dried filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.[5][14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]DTBZ binding).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.[5]

Vesicular [³H]Dopamine ([³H]DA) Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of dopamine into synaptic vesicles by VMAT2.[2]

  • Materials:

    • Rat striatal tissue[1]

    • Assay Buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg2+, pH 7.4)[1]

    • [³H]Dopamine ([³H]DA)

    • Ro4-1284 for determination of non-specific uptake[1]

    • Test compounds (e.g., this compound)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Vesicle Preparation: Prepare synaptic vesicles from rat striatal tissue as described in the binding assay protocol.[1]

    • Incubation: Add aliquots of the vesicular suspension to tubes containing assay buffer, various concentrations of the test compound, and a fixed concentration of [³H]DA.[1]

    • Termination: After an incubation period (e.g., 8 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters.[1][2]

    • Washing: Wash the filters with ice-cold buffer.

    • Quantification: Determine the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of Ro4-1284) from total uptake.

    • Determine the IC50 value for the inhibition of [³H]DA uptake.

    • Calculate the functional Ki value using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

Experimental Workflow for VMAT2 Binding Assay

VMAT2_Binding_Assay_Workflow prep Vesicle Membrane Preparation incubate Incubation with [3H]DTBZ & this compound prep->incubate Add to assay plate filter Rapid Filtration incubate->filter Terminate reaction wash Washing filter->wash Remove unbound ligand quantify Scintillation Counting wash->quantify Measure bound radioactivity analyze Data Analysis (IC50, Ki) quantify->analyze Generate competition curve

Caption: Workflow for the [³H]DTBZ competitive binding assay.

VMAT2-Mediated Dopamine Uptake and Inhibition by this compound

VMAT2_Function_and_Inhibition cluster_vesicle Synaptic Vesicle cluster_cytosol Cytosol VMAT2 VMAT2 DA_in Dopamine DA_out Dopamine DA_out->VMAT2 Transport This compound This compound This compound->VMAT2 Inhibition

Caption: this compound inhibits VMAT2-mediated dopamine uptake into vesicles.

Conclusion

This compound acts as a potent and selective competitive inhibitor of VMAT2, interacting with the tetrabenazine binding site. Its favorable pharmacological profile, characterized by a higher affinity for VMAT2 over DAT and a lack of significant interaction with nicotinic acetylcholine receptors, makes it a valuable lead compound for the development of therapeutics for methamphetamine abuse. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and drug development professionals working on VMAT2-targeted therapies. Further elucidation of the specific amino acid interactions within the this compound binding site will be crucial for the rational design of next-generation VMAT2 inhibitors with enhanced potency and selectivity.

References

Unveiling the Off-Target Profile of Lobelane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the off-target effects of lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline. While this compound is primarily investigated for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2) as a potential therapeutic for substance use disorders, a thorough understanding of its interactions with other molecular targets is crucial for its development and safe application in research and clinical settings.[1] This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes relevant signaling pathways and workflows to provide a critical resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a significantly improved selectivity profile compared to its parent compound, lobeline, with a primary on-target activity at the vesicular monoamine transporter 2 (VMAT2). The most well-characterized off-target interaction of this compound is with the dopamine (B1211576) transporter (DAT). Although its potency at DAT is considerably lower than at VMAT2, this interaction may become relevant at higher concentrations.[2] Notably, this compound exhibits markedly reduced affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), a primary off-target of lobeline, thereby minimizing nAChR-mediated side effects.[2] This guide provides the quantitative data and experimental context necessary to design and interpret studies involving this compound, ensuring a clear distinction between its on-target and potential off-target effects.

Quantitative Data Summary

The following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀) of this compound at its primary target (VMAT2) and key off-targets. This data, compiled from various preclinical studies, facilitates a direct comparison of this compound's potency and selectivity.

Table 1: Binding Affinity (Kᵢ) of this compound and Comparators at VMAT2

CompoundKᵢ (µM) at VMAT2 ([³H]DTBZ binding)Reference
This compound0.97[3][4]
Lobeline2.04[3][4]
(+)-trans-Lobelane6.46[4]
(-)-trans-Lobelane5.32[4]

Table 2: Functional Potency (Kᵢ/IC₅₀) of this compound and Comparators at VMAT2 and DAT

CompoundVMAT2 Function (Kᵢ, nM, [³H]DA Uptake)DAT Function (Kᵢ, µM, [³H]DA Uptake)Selectivity (DAT Kᵢ / VMAT2 Kᵢ)Reference
This compound451.5735[3][4]
Lobeline47031.667[3][4]
nor-lobelane44--[3]

Table 3: Functional Potency (IC₅₀) in Methamphetamine-Evoked Dopamine Overflow

CompoundIC₅₀ (µM)Iₘₐₓ (%)Reference
This compound0.6573[3][5]
Lobeline0.4256.1[3][5]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Packaging This compound This compound (On-Target) This compound->VMAT2 Inhibition DAT DAT Lobelane_off This compound (Off-Target) Lobelane_off->DAT Inhibition Dopamine_synapse Synaptic Dopamine Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Signal Signal Transduction Dopamine_receptor->Signal

This compound's primary on-target and off-target actions.

cluster_workflow VMAT2 Radioligand Binding Assay Workflow prep Membrane Preparation (e.g., rat striatum) incubation Incubation: Membranes + [3H]DTBZ + this compound prep->incubation reagents Prepare Reagents: - [3H]DTBZ (Radioligand) - this compound (Test Compound) - Buffers reagents->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis

Workflow for a VMAT2 radioligand binding assay.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for replicating and building upon existing research. Below are summaries of key protocols used to characterize the binding and functional effects of this compound.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Radioligand Binding Assay for VMAT2

This competitive binding assay is used to determine the affinity of this compound for the tetrabenazine (B1681281) binding site on VMAT2.[4][6]

  • Objective: To quantify the binding affinity (Kᵢ) of this compound for VMAT2.

  • Materials:

    • Rat brain tissue (e.g., striatum) for membrane preparation.

    • [³H]Dihydrotetrabenazine ([³H]DTBZ) as the radioligand.

    • This compound hydrochloride as the test compound.

    • Tetrabenazine or Ro4-1284 for determining non-specific binding.

    • Assay buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Membrane Preparation: Homogenize rat striatal tissue in an ice-cold buffer and perform differential centrifugation to isolate a synaptic vesicle-enriched membrane fraction. Determine the protein concentration of the membrane preparation.[7]

    • Assay Setup: In triplicate, prepare assay tubes containing the membrane preparation, [³H]DTBZ at a concentration near its Kₔ, and either assay buffer (for total binding), a saturating concentration of a known VMAT2 ligand (for non-specific binding), or varying concentrations of this compound.

    • Incubation: Incubate the assay tubes at a specified temperature (e.g., room temperature) for a set duration to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to minimize non-specific binding.[4][7]

    • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

[³H]Dopamine Uptake Assay for DAT Function

This functional assay measures the ability of this compound to inhibit the reuptake of dopamine by DAT in synaptosomal preparations.[2][3]

  • Objective: To determine the functional potency (Kᵢ) of this compound at inhibiting DAT.

  • Materials:

    • Rat striatal tissue for synaptosome preparation.

    • [³H]Dopamine as the substrate.

    • This compound hydrochloride as the test compound.

    • A selective DAT inhibitor (e.g., GBR 12909 or cocaine) to determine non-specific uptake.[2]

    • Krebs-Ringer-HEPES buffer or a similar physiological buffer.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Synaptosome Preparation: Homogenize fresh rat striatal tissue in an appropriate buffer (e.g., sucrose (B13894) solution). Perform centrifugation steps to pellet and then resuspend the synaptosomes in the assay buffer.[4]

    • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a vehicle control.

    • Uptake Initiation: Initiate the dopamine uptake by adding a fixed concentration of [³H]dopamine to the synaptosome suspensions.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

    • Termination and Filtration: Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

    • Quantification: Measure the radioactivity retained on the filters, which represents the amount of [³H]dopamine taken up by the synaptosomes, using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake by this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound presents a promising profile as a selective VMAT2 inhibitor with significantly reduced off-target activity at nAChRs compared to its parent compound, lobeline. Its primary off-target interaction with the dopamine transporter occurs at concentrations substantially higher than those required for VMAT2 inhibition, suggesting a favorable therapeutic window. However, researchers should remain cognizant of this interaction, particularly when employing higher dose ranges in preclinical models. The data and protocols presented in this guide are intended to support the rigorous evaluation of this compound in drug discovery and development, facilitating the design of experiments that can clearly delineate its on-target and off-target pharmacological effects. Future research should continue to explore the broader off-target profile of this compound and its metabolites to ensure a complete understanding of its in vivo mechanism of action.

References

Lobelane: A Minor Alkaloid with Major Potential from Lobelia inflata

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelane (B1250731), a minor piperidine (B6355638) alkaloid found in Lobelia inflata (Indian Tobacco), has emerged as a compound of significant interest for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2). As a "des-oxygen" derivative of the major alkaloid, lobeline (B1674988), this compound exhibits a distinct pharmacological profile that makes it a promising lead compound in the development of therapeutics for substance use disorders, particularly methamphetamine abuse. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological activity, the experimental protocols used to characterize its function, and its relationship with VMAT2-mediated signaling. While quantitative data on its natural abundance in Lobelia inflata is scarce, this guide also outlines a prospective methodology for its extraction and quantification.

Introduction

Lobelia inflata has a long history of use in traditional medicine, primarily due to its rich alkaloid content. While lobeline has been the most studied of these alkaloids, research has increasingly focused on the pharmacological properties of its minor counterparts. This compound, structurally similar to lobeline but lacking its keto and hydroxyl groups, demonstrates a significantly higher selectivity for VMAT2, a critical transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1] This enhanced selectivity reduces the likelihood of off-target effects associated with lobeline, such as interactions with nicotinic acetylcholine (B1216132) receptors.[2] The potent inhibition of VMAT2 by this compound modulates dopamine (B1211576) release, a key mechanism in the rewarding effects of psychostimulants, highlighting its therapeutic potential.[3]

Quantitative Data

A significant gap in the current scientific literature is the precise quantification of this compound in Lobelia inflata. While numerous studies have identified this compound as a constituent, they have predominantly focused on the quantification of the more abundant alkaloid, lobeline.[4] The tables below summarize the available quantitative data related to the pharmacological activity of this compound.

Table 1: Pharmacological Activity of this compound at VMAT2
ParameterValueSpeciesAssayReference
Ki (Vesicular [3H]DA Uptake) 45 nMRatVesicular Dopamine Uptake Assay[3]
IC50 ([3H]DTBZ Binding) 0.90 µMRatRadioligand Binding Assay[5]
IC50 (Methamphetamine-Evoked DA Overflow) 0.65 µMRatIn Vitro Microdialysis[3]
Table 2: Comparative Potency of this compound and Lobeline
CompoundVMAT2 Ki ([3H]DA Uptake)DAT Ki ([3H]DA Uptake)Selectivity (VMAT2 vs. DAT)Reference
This compound 45 nM1.57 µM~35-fold[3]
Lobeline 470 nM31.6 µM~67-fold[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe key experimental protocols for the study of this compound.

Proposed Protocol for Extraction and Quantification of this compound from Lobelia inflata

Given the absence of a specific protocol for this compound quantification, the following is a proposed workflow based on general methods for piperidine alkaloid analysis.[8][9]

Objective: To extract, identify, and quantify this compound from the aerial parts of Lobelia inflata.

Materials:

Procedure:

  • Extraction: Macerate the powdered plant material in methanol with sonication. Repeat the extraction multiple times and combine the extracts.

  • Acid-Base Partitioning: Evaporate the methanol extract to dryness and redissolve the residue in 0.1 N HCl. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

  • Alkaloid Fractionation: Basify the aqueous layer to pH 10 with ammonium hydroxide and extract the alkaloids with dichloromethane.

  • Drying and Concentration: Dry the dichloromethane phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure.

  • UPLC-MS/MS Analysis: Reconstitute the dried alkaloid fraction in a suitable solvent (e.g., methanol). Inject an aliquot into the UPLC-MS/MS system.

    • Separation: Utilize a C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) and water with formic acid or ammonium formate.

    • Detection: Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound. The transition of the parent ion to a specific daughter ion for this compound should be monitored.

  • Quantification: Prepare a calibration curve using the this compound standard. Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

G cluster_extraction Extraction & Partitioning cluster_analysis Analysis plant_material Powdered Lobelia inflata extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction uplc_msms UPLC-MS/MS Analysis (MRM) alkaloid_fraction->uplc_msms quantification Quantification against Standard Curve uplc_msms->quantification

Proposed workflow for this compound quantification.
VMAT2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a compound for VMAT2 by measuring its ability to displace a radiolabeled ligand.[1][10]

Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.

Materials:

  • Membrane preparation containing VMAT2 (e.g., from rat striatum)

  • [3H]Dihydrotetrabenazine ([3H]DTBZ) as the radioligand

  • This compound hydrochloride (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Tetrabenazine)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound hydrochloride.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either vehicle, non-specific binding control, or the test compound.

  • Add [3H]DTBZ to all wells at a concentration near its Kd.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Add scintillation fluid to each well and quantify the bound radioactivity.

  • Calculate the IC50 of this compound and convert it to Ki using the Cheng-Prusoff equation.

G cluster_preparation Assay Preparation cluster_binding Binding & Detection cluster_analysis Data Analysis prepare_reagents Prepare Reagents (Membranes, Buffers, this compound, [3H]DTBZ) plate_setup Plate Setup in 96-well Plate prepare_reagents->plate_setup incubation Incubation to Equilibrium plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis

Workflow for VMAT2 radioligand binding assay.
Vesicular Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles.[2][6]

Objective: To determine the inhibitory potency of this compound on VMAT2-mediated dopamine uptake.

Materials:

  • Isolated synaptic vesicles from rat striatum

  • [3H]Dopamine ([3H]DA)

  • This compound hydrochloride (test compound)

  • Sucrose solution (0.32 M)

  • Assay buffer

  • Ro4-1284 (for determining non-specific uptake)

Procedure:

  • Prepare isolated synaptic vesicles from rat striata by homogenization and differential centrifugation.

  • Perform kinetic analyses in the absence and presence of this compound.

  • Initiate incubations by adding the vesicular suspension to the assay buffer containing the test compound and a range of [3H]DA concentrations.

  • Terminate the uptake by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of [3H]DA taken up by the vesicles.

  • Analyze the data to determine the Ki of this compound for dopamine uptake inhibition.

Signaling Pathways and Mechanisms of Action

This compound exerts its primary pharmacological effect through the competitive inhibition of VMAT2. This transporter is responsible for packaging monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. This process is essential for neurotransmission and also serves a neuroprotective role by sequestering potentially toxic cytoplasmic dopamine.

By inhibiting VMAT2, this compound disrupts the loading of dopamine into vesicles. This leads to an increase in cytosolic dopamine levels, making it more susceptible to metabolism by monoamine oxidase (MAO) and reducing the amount of dopamine available for release into the synaptic cleft upon neuronal firing. In the context of methamphetamine abuse, which causes a surge in dopamine release, this compound's inhibition of VMAT2 can attenuate these effects.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft dopamine_synthesis Dopamine Synthesis cytosolic_dopamine Cytosolic Dopamine dopamine_synthesis->cytosolic_dopamine vmat2 VMAT2 cytosolic_dopamine->vmat2 Packaging mao MAO (Metabolism) cytosolic_dopamine->mao vesicular_dopamine Vesicular Dopamine vmat2->vesicular_dopamine synaptic_release Synaptic Release vesicular_dopamine->synaptic_release dat DAT (Reuptake) synaptic_release->dat extracellular_dopamine Extracellular Dopamine synaptic_release->extracellular_dopamine This compound This compound This compound->vmat2 Inhibition extracellular_dopamine->dat

This compound's mechanism of action at the presynaptic terminal.

Conclusion

This compound, a minor alkaloid from Lobelia inflata, demonstrates a compelling pharmacological profile as a potent and selective VMAT2 inhibitor. Its ability to modulate dopamine vesicular packaging without significantly affecting other neurotransmitter systems makes it a valuable lead compound for the development of novel therapeutics, particularly for psychostimulant addiction. While the quantitative analysis of this compound in its natural source remains an area for future research, the detailed pharmacological data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential. The continued exploration of minor alkaloids like this compound underscores the importance of comprehensive phytochemical analysis in drug discovery.

References

Preclinical Evaluation of Lobelane for Substance Use Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline (B1674988), has emerged as a promising preclinical candidate for the treatment of substance use disorders, particularly psychostimulant addiction.[1] Unlike its parent compound, lobeline, which exhibits broad pharmacological activity, this compound has been structurally modified for greater selectivity and potency as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[1][3] Its modulation presents a key therapeutic target for mitigating the reinforcing effects of drugs of abuse like methamphetamine.[4] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of VMAT2, which disrupts the storage and release of dopamine.[1][5] By binding to the tetrabenazine-binding site on VMAT2, this compound prevents the uptake of cytosolic dopamine into synaptic vesicles.[5][6] This action directly counteracts the mechanism of psychostimulants like methamphetamine, which induce a massive release of dopamine by inhibiting VMAT2 and promoting reverse transport of dopamine through the dopamine transporter (DAT).[1][4] While this compound also shows some affinity for DAT, its potency at VMAT2 is significantly greater.[4][7] This dual action may contribute to its overall pharmacological profile.[1]

A significant advantage of this compound over its parent compound, lobeline, is its reduced affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] Lobeline's interaction with nAChRs contributes to a more complex pharmacological profile, whereas this compound's selectivity for VMAT2 offers a more targeted therapeutic approach.[1][8]

Signaling Pathway

The primary signaling pathway affected by this compound is the dopamine neurotransmission system, with VMAT2 as the key molecular target.

This compound Mechanism of Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_synapse Synaptic Dopamine Vesicle->Dopamine_synapse Release (Exocytosis) VMAT2->Vesicle Packaging DAT DAT Dopamine_synapse->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine_synapse->Dopamine_Receptors Binds This compound This compound This compound->VMAT2 Inhibits Methamphetamine Methamphetamine Methamphetamine->VMAT2 Inhibits Methamphetamine->DAT Reverses Reward & Reinforcement Reward & Reinforcement Dopamine_Receptors->Reward & Reinforcement Activates

Caption: this compound's interaction with the dopamine signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound and its analogs.

Table 1: In Vitro VMAT2 and DAT Binding Affinity and Functional Inhibition
CompoundVMAT2 Binding (Ki, μM)VMAT2 Function ([3H]DA Uptake Ki, μM)DAT Function ([3H]DA Uptake Ki, μM)VMAT2/DAT Selectivity RatioReference
Lobeline2.040.4731.567[4]
This compound 0.97 0.045 1.58 35 [4]
nor-Lobelane-0.044--[4]
(+)-trans-Lobelane6.462.22--[4]
(-)-trans-Lobelane5.323.83--[4]
Methamphetamine-2.46--[4]

Lower Ki values indicate higher potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow
CompoundIC50 (μM)Imax (%)Reference
Lobeline0.4256.1[4]
This compound 0.65 73 [4]

IC50 is the concentration causing 50% inhibition of methamphetamine-evoked dopamine overflow. Imax is the maximum inhibition observed.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's interaction with VMAT2 are provided below.

[3H]Dopamine Uptake Inhibition Assay (VMAT2 Function)

This assay measures the ability of a test compound to inhibit the transport of radiolabeled dopamine into synaptic vesicles, providing a functional measure of VMAT2 inhibition.

VMAT2_Uptake_Assay cluster_prep Vesicle Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis A1 Rat striatal tissue homogenization A2 Centrifugation to isolate crude synaptosomes A1->A2 A3 Hypotonic lysis and further centrifugation A2->A3 A4 Resuspend vesicular pellet in assay buffer A3->A4 B1 Incubate vesicular suspension with test compound (e.g., this compound) A4->B1 B2 Add [3H]Dopamine to initiate uptake B1->B2 B3 Incubate at 37°C B2->B3 C1 Terminate uptake by rapid filtration B3->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Quantify radioactivity using liquid scintillation counting C2->C3 D1 Determine specific uptake (Total - Non-specific) C3->D1 D2 Calculate % inhibition relative to control D1->D2 D3 Determine IC50 and Ki values D2->D3

Caption: Workflow for the Vesicular [3H]Dopamine Uptake Assay.

Protocol Details:

  • Vesicle Preparation: Striatal tissue from rats is homogenized in a sucrose (B13894) buffer. The homogenate undergoes differential centrifugation to isolate synaptic vesicles.

  • Incubation: The prepared vesicular suspension is incubated with varying concentrations of the test compound (e.g., this compound).

  • Uptake Initiation: [3H]Dopamine is added to the mixture to initiate uptake into the vesicles.

  • Termination: The reaction is stopped by rapid filtration through glass fiber filters.

  • Measurement: The radioactivity retained on the filters, representing the amount of [3H]dopamine taken up by the vesicles, is quantified using liquid scintillation spectrometry.

  • Data Analysis: Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a high concentration of a known VMAT2 inhibitor like Ro4-1284) from total uptake. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined and used to calculate the inhibitory constant (Ki).[3]

[3H]Dihydrotetrabenazine ([3H]DTBZ) Binding Assay (VMAT2 Binding)

This assay measures the affinity of a test compound for the tetrabenazine (B1681281) binding site on VMAT2.

Protocol Details:

  • Membrane Preparation: Synaptic vesicle membranes are prepared from rat striatal tissue as described above.

  • Binding Incubation: The prepared membranes are incubated with a fixed concentration of [3H]DTBZ and a range of concentrations of the competing test compound (e.g., this compound).

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound [3H]DTBZ is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled tetrabenazine. The Ki value for the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.[3][8]

In Vivo Preclinical Efficacy

Animal models of addiction are crucial for evaluating the therapeutic potential of candidate compounds. This compound has been assessed in several key behavioral paradigms.

Methamphetamine Self-Administration

In rat models, this compound has been shown to decrease methamphetamine self-administration.[9] This indicates that this compound can reduce the reinforcing effects of the psychostimulant. Notably, acute administration of this compound (5.6 or 10 mg/kg) decreased methamphetamine self-administration primarily during the initial phase of the session, suggesting a shorter duration of action compared to lobeline.[9] Importantly, this compound itself is not self-administered by rats, suggesting a low abuse potential.[5]

Conditioned Place Preference (CPP)

Lobeline, the parent compound of this compound, has been shown to attenuate the expression of methamphetamine-induced conditioned place preference.[10] This suggests that it can block the rewarding effects of methamphetamine and the drug-associated environmental cues that can trigger relapse.[10] While specific CPP data for this compound is less detailed in the provided search results, its similar mechanism of action suggests it would likely produce comparable effects.

Pharmacokinetics and Toxicology

Limited information on the specific pharmacokinetics of this compound is available in the provided search results. However, studies on lobeline indicate that it has a relatively short half-life in rats (t1/2 of approximately 1.8-2.2 hours after intravenous administration) and low oral bioavailability.[11] A significant challenge identified in preclinical studies with lobeline and related compounds is the development of tolerance upon repeated administration.[1] This suggests that while this compound is a valuable pharmacological tool, its clinical utility may be limited by its pharmacokinetic profile.[1] Future research is needed to develop this compound analogs with improved drug-like properties, such as a longer duration of action and reduced potential for tolerance.[1]

Preclinical toxicology and safety pharmacology studies are essential to identify any potential adverse effects before human trials.[12][13] These studies typically involve single- and repeat-dose toxicity assessments in various animal models to determine a safe dosage range and identify any target organ toxicity.[12][14]

Conclusion and Future Directions

The preclinical data strongly support the continued investigation of this compound and its analogs as potential pharmacotherapies for substance use disorders, particularly methamphetamine addiction. Its selective inhibition of VMAT2 provides a targeted mechanism to counteract the neurochemical effects of psychostimulants. The quantitative data from in vitro assays demonstrate its high potency at VMAT2.

Future research should focus on:

  • Developing this compound analogs with improved pharmacokinetic profiles, including a longer duration of action and reduced tendency to induce tolerance.

  • Conducting comprehensive in vivo studies to further characterize the efficacy of this compound in models of relapse and drug-seeking behavior.

  • Performing detailed preclinical toxicology and safety pharmacology studies to establish a clear safety profile for clinical development.

The development of VMAT2 inhibitors based on the this compound scaffold represents a promising avenue for addressing the unmet medical need for effective treatments for psychostimulant addiction.

References

The Neurochemical Profile of Lobelane at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline, has emerged as a significant pharmacological tool in neuroscience research, primarily due to its distinct interactions with monoamine transporters. This technical guide provides an in-depth overview of the neurochemical effects of this compound on the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and, most notably, the vesicular monoamine transporter 2 (VMAT2). This compound exhibits a marked selectivity and high potency for VMAT2, a critical protein in the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2] This interaction underlies its ability to modulate monoamine homeostasis and, consequently, its potential as a therapeutic agent for conditions such as psychostimulant abuse.[3][4] This document consolidates quantitative binding and functional data, details established experimental protocols for assessing this compound's activity, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Monoamine transporters are integral to the regulation of neurotransmission by controlling the spatial and temporal dynamics of dopamine, serotonin, and norepinephrine (B1679862) in the synapse. These transporters are well-established targets for a wide array of therapeutic drugs. This compound presents a unique pharmacological profile, demonstrating significantly greater potency for VMAT2 compared to the plasmalemmal transporters DAT and SERT.[2][5] Its interaction with VMAT2 is of particular interest as it offers a mechanism to attenuate the effects of psychostimulants like methamphetamine, which exert their effects in part by disrupting vesicular monoamine storage.[1][6] This guide serves as a comprehensive resource for researchers investigating the neuropharmacology of this compound and its derivatives.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of this compound and its parent compound, lobeline, with monoamine transporters has been extensively quantified. The following tables summarize key binding affinity (Kᵢ) and functional inhibition (IC₅₀) values, providing a comparative view of their potency and selectivity.

Table 1: Binding Affinity (Kᵢ) of this compound and Lobeline at Monoamine Transporters

CompoundTransporterKᵢ (µM)SpeciesPreparationRadioligand
This compound VMAT20.97[1]RatWhole Brain Vesicles[³H]Dihydrotetrabenazine
DAT1.57[1]RatStriatal Synaptosomes[³H]Dopamine
SERT>10[5]RatStriatal Synaptosomes[³H]Serotonin
Lobeline VMAT22.04[1]RatWhole Brain Vesicles[³H]Dihydrotetrabenazine
DAT31.6[1]RatStriatal Synaptosomes[³H]Dopamine
SERT46.8RatStriatal Synaptosomes[³H]Serotonin

Table 2: Functional Inhibition (IC₅₀/Kᵢ) of this compound and Lobeline on Monoamine Uptake

CompoundTransporter FunctionIC₅₀/Kᵢ (µM)SpeciesPreparationSubstrate
This compound VMAT2 ([³H]DA Uptake)Kᵢ = 0.045[1]RatStriatal Synaptic Vesicles[³H]Dopamine
DAT ([³H]DA Uptake)Kᵢ = 1.57[1]RatStriatal Synaptosomes[³H]Dopamine
SERT ([³H]5-HT Uptake)Kᵢ > 10[5]RatStriatal Synaptosomes[³H]Serotonin
Lobeline VMAT2 ([³H]DA Uptake)Kᵢ = 0.47[1]RatStriatal Synaptic Vesicles[³H]Dopamine
DAT ([³H]DA Uptake)Kᵢ = 31.6[1]RatStriatal Synaptosomes[³H]Dopamine
SERT ([³H]5-HT Uptake)IC₅₀ > 10[5]RatStriatal Synaptosomes[³H]Serotonin

Mechanism of Action at VMAT2

This compound acts as a potent inhibitor of VMAT2.[1] By binding to the transporter, it competitively inhibits the uptake of monoamines, such as dopamine, from the cytoplasm into synaptic vesicles.[1] This action is particularly relevant in the context of psychostimulant abuse. Methamphetamine, for instance, disrupts the vesicular storage of dopamine, leading to its efflux into the cytoplasm and subsequent reverse transport into the synaptic cleft by DAT.[6] this compound, by inhibiting VMAT2, can attenuate this methamphetamine-evoked dopamine release.[1][2]

lobelane_mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft VMAT2 VMAT2 DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle DA_cyto Dopamine (Cytosolic) DA_vesicle->DA_cyto Release DA_cyto->VMAT2 Uptake DAT DAT DA_cyto->DAT Reverse Transport This compound This compound This compound->VMAT2 Inhibits Meth Methamphetamine Meth->VMAT2 Inhibits DA_synapse Extracellular Dopamine DAT->DA_synapse Reuptake Postsynaptic Postsynaptic Receptors DA_synapse->Postsynaptic Binds to Receptors

This compound's inhibitory action on VMAT2.

Experimental Protocols

The following protocols are synthesized from established methodologies for assessing the interaction of compounds like this compound with monoamine transporters.

VMAT2 Radioligand Binding Assay ([³H]Dihydrotetrabenazine)

This assay determines the binding affinity of a test compound to VMAT2 by measuring its ability to displace the radioligand [³H]dihydrotetrabenazine ([³H]DTBZ).

Materials:

  • Tissue Preparation: Whole rat brain (minus cerebellum) or striatum.

  • Homogenization Buffer: 0.32 M sucrose (B13894) solution, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DTBZ).

  • Non-specific Binding Control: 10 µM Tetrabenazine.

  • Test Compound: this compound in varying concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptic vesicles. Resuspend the pellet in assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]DTBZ (at a concentration near its Kd, e.g., 1-2 nM), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

vmat2_binding_workflow start Start prep Prepare Brain Membrane Fraction start->prep incubate Incubate Membranes with [3H]DTBZ & this compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate Ki Value count->analyze end End analyze->end

Workflow for VMAT2 radioligand binding assay.
Synaptosomal Monoamine Uptake Assay ([³H]Dopamine or [³H]Serotonin)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes, which are resealed presynaptic nerve terminals.

Materials:

  • Tissue Preparation: Rat striatum (for DAT) or whole brain/cortex (for SERT).

  • Homogenization Buffer: 0.32 M sucrose in 4 mM HEPES, pH 7.4.

  • Uptake Buffer (Krebs-Ringer-HEPES): e.g., 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM pargyline (B1678468) (MAO inhibitor), and 0.1 mM L-ascorbic acid, pH 7.4.

  • Radiolabeled Substrate: [³H]Dopamine or [³H]Serotonin.

  • Non-specific Uptake Control: A selective inhibitor (e.g., 10 µM GBR 12909 for DAT; 10 µM Fluoxetine for SERT).

  • Test Compound: this compound in varying concentrations.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in uptake buffer.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with the test compound or vehicle at 37°C for 10-15 minutes.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate (at a concentration near its Km).

  • Incubation: Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value of the test compound.

uptake_assay_workflow start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with this compound prep->preincubate initiate Initiate Uptake with [3H]Monoamine preincubate->initiate terminate Terminate Uptake by Rapid Filtration initiate->terminate count Quantify Radioactivity terminate->count analyze Calculate IC50 Value count->analyze end End analyze->end

Workflow for synaptosomal monoamine uptake assay.

Conclusion

This compound is a valuable research tool for investigating the role of VMAT2 in monoamine regulation and the pathophysiology of related disorders. Its high affinity and selectivity for VMAT2 over DAT and SERT provide a clear advantage in dissecting the specific contributions of vesicular transport to neuronal function. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the neurochemical effects of this compound and to leverage its unique properties in the development of novel therapeutic strategies. The continued investigation of this compound and its analogs holds promise for advancing our understanding of monoaminergic systems and for the discovery of new treatments for conditions impacted by their dysregulation.

References

Lobelane's Interaction with the Dopamine Transporter (DAT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the interaction between lobelane (B1250731) and the dopamine (B1211576) transporter (DAT). Designed for researchers, scientists, and drug development professionals, this document details the quantitative pharmacology, experimental methodologies, and mechanistic understanding of this compound's effects on dopamine neurotransmission.

Quantitative Pharmacological Data

This compound and its parent compound, lobeline, exhibit a complex pharmacological profile, interacting with both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). The following tables summarize the quantitative data on the binding affinity (Ki) and inhibitory potency (IC50) of this compound, lobeline, and related analogs at these transporters.

Table 1: Inhibitory Potency (IC50/Ki) of this compound and Analogs at the Dopamine Transporter (DAT)

CompoundAssay TypeKi (µM)IC50 (µM)SpeciesReference
Lobeline[3H]DA Uptake31.680Rat[1][2]
This compound[3H]DA Uptake1.57-Rat[1]
Nor-lobelane[3H]DA Uptake--Rat
(-)-trans-Lobelane[3H]DA Uptake1.12-Rat[1]
(+)-trans-Lobelane[3H]DA Uptake4.12-Rat[1]
Meso-transdiene (MTD)[3H]DA Uptake0.039-Rat[1]
Lobinaline[3H]DA Uptake-<1Rat[3]
Lobinaline-N-oxide[3H]DA Uptake-<1Rat[3]

Table 2: Inhibitory Potency (IC50/Ki) of this compound and Analogs at the Vesicular Monoamine Transporter 2 (VMAT2)

CompoundAssay TypeKi (µM)IC50 (µM)SpeciesReference
Lobeline[3H]DA Uptake0.470.88Rat[1][2]
This compound[3H]DA Uptake0.045-Rat[1]
Nor-lobelane[3H]DA Uptake0.044-Rat[1]
(-)-trans-Lobelane[3H]DA Uptake3.83-Rat[1]
(+)-trans-Lobelane[3H]DA Uptake2.22-Rat[1]
Meso-transdiene (MTD)[3H]DTBZ Binding--Rat
GZ-793A[3H]DA Uptake--Rat[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine transporter.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Protocol:

  • Synaptosome Preparation:

    • Dissect rat striata and homogenize in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 10 µM pargyline), bubbled with 95% O₂/5% CO₂.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or a vehicle control for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a final concentration of [³H]dopamine (e.g., 10 nM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR-12909).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • IC50 values are determined by non-linear regression analysis of the concentration-response curves.

    • Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.[1]

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay for VMAT2

This assay measures the ability of a compound to displace a radiolabeled VMAT2 ligand from its binding site.

Protocol:

  • Synaptic Vesicle Preparation:

    • Prepare synaptosomes from rat striata as described above.

    • Lyse the synaptosomes by osmotic shock in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet the synaptic vesicles.

    • Resuspend the vesicle pellet in a suitable assay buffer.

  • Binding Assay:

    • Incubate aliquots of the synaptic vesicle preparation with a fixed concentration of [³H]DTBZ and varying concentrations of this compound or a vehicle control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled VMAT2 ligand (e.g., tetrabenazine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined from competition binding curves.

    • Ki values are calculated using the Cheng-Prusoff equation.[1]

Signaling Pathways and Mechanistic Insights

This compound's interaction with the dopaminergic system is multifaceted, primarily involving the inhibition of both DAT and VMAT2. This dual action modulates dopamine homeostasis within the presynaptic terminal.

Mechanism of Action at the Presynaptic Terminal

This compound exhibits a significantly higher potency for VMAT2 compared to DAT.[1] Its interaction with VMAT2 is competitive, meaning it directly competes with dopamine for uptake into synaptic vesicles.[1] By inhibiting VMAT2, this compound reduces the sequestration of cytosolic dopamine into vesicles, leading to an increase in cytosolic dopamine levels. This elevated cytosolic dopamine can then be metabolized by monoamine oxidase (MAO) or be available for reverse transport through DAT.[1]

At the dopamine transporter, the mechanism of inhibition by this compound and its analogs can be either competitive or noncompetitive.[5] Inhibition of DAT blocks the reuptake of synaptic dopamine back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synaptic cleft.

The combined effect of VMAT2 and DAT inhibition by this compound leads to a complex modulation of dopamine signaling. The inhibition of VMAT2 is thought to be the primary mechanism by which this compound reduces the effects of psychostimulants like methamphetamine, as it decreases the vesicular pool of dopamine available for release.[1]

lobelane_mechanism cluster_presynaptic Presynaptic Dopamine Terminal cluster_postsynaptic Postsynaptic Neuron DA_synapse Dopamine (DA) in Synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DA_cytosol Cytosolic DA DAT->DA_cytosol VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_cytosol->VMAT2 Sequestration MAO MAO DA_cytosol->MAO Metabolism Vesicle Synaptic Vesicle (DA store) VMAT2->Vesicle Metabolites DA Metabolites MAO->Metabolites This compound This compound This compound->DAT Inhibition This compound->VMAT2 Competitive Inhibition

Caption: Proposed mechanism of this compound action at the presynaptic dopamine terminal.

Experimental Workflow: [³H]Dopamine Uptake Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro dopamine uptake inhibition assay.

uptake_workflow start Start prep_synaptosomes Prepare Rat Striatal Synaptosomes start->prep_synaptosomes pre_incubate Pre-incubate Synaptosomes with this compound/Vehicle prep_synaptosomes->pre_incubate add_radioligand Add [³H]Dopamine pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end binding_workflow start Start prep_membranes Prepare Membranes Expressing DAT start->prep_membranes incubate_components Incubate Membranes with [³H]Radioligand & this compound prep_membranes->incubate_components reach_equilibrium Allow to Reach Equilibrium incubate_components->reach_equilibrium terminate Terminate by Rapid Filtration reach_equilibrium->terminate wash Wash Filters terminate->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze end End analyze->end

References

Lobelane's Therapeutic Potential: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a synthetic analog of the natural alkaloid lobeline (B1674988), has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant addiction, particularly methamphetamine use disorder.[1] Unlike its parent compound, lobeline, which interacts with multiple targets including nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound has been structurally modified to exhibit greater selectivity and potency as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] This enhanced selectivity for VMAT2, a critical regulator of dopamine (B1211576) storage and release, positions this compound as a promising candidate for mitigating the reinforcing effects of drugs like methamphetamine.[2][3] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and the protocols used to generate these findings.

Core Mechanism of Action: Targeting Dopamine Homeostasis

This compound's primary therapeutic action is the modulation of dopamine neurotransmission through its interaction with the vesicular monoamine transporter 2 (VMAT2). To understand its effect, it is essential to first understand the role of VMAT2 and the dopamine transporter (DAT) in the context of methamphetamine action.

  • Normal Dopamine Neurotransmission: In a healthy state, the dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Once inside the neuron, VMAT2 packages this cytosolic dopamine into synaptic vesicles. This process is crucial for maintaining a ready pool of dopamine for future release and for preventing the accumulation of potentially neurotoxic dopamine in the cytoplasm.

  • Methamphetamine's Impact: Methamphetamine disrupts this delicate balance. It enters the presynaptic terminal and inhibits VMAT2, preventing the sequestration of dopamine into vesicles.[4] This leads to a dramatic increase in cytosolic dopamine levels.[5] Concurrently, methamphetamine causes the dopamine transporter (DAT) to reverse its direction of transport, expelling the accumulated cytosolic dopamine into the synaptic cleft.[4] The result is a massive, non-physiological surge in extracellular dopamine, which underlies the powerful reinforcing and addictive properties of the drug.

  • This compound's Intervention: this compound acts as a competitive inhibitor at the VMAT2 transporter.[4][6] By binding to VMAT2, it blocks methamphetamine's ability to inhibit the transporter and disrupt vesicular dopamine storage.[4] This action helps to maintain normal vesicular packaging of dopamine and reduces the amount of free cytosolic dopamine available for reverse transport by DAT. Consequently, this compound attenuates the methamphetamine-induced surge in extracellular dopamine.[3][4] A key advantage of this compound over its parent compound, lobeline, is its significantly reduced affinity for nicotinic acetylcholine receptors, which minimizes potential side effects associated with that system.[2][7]

Signaling Pathway: Dopaminergic Synapse Modulation

The following diagram illustrates the interplay between methamphetamine and this compound at a dopaminergic synapse.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 Vesicle Dopamine Vesicle VMAT2->Vesicle Packages DA DAT DAT CytosolicDA Cytosolic Dopamine DAT->CytosolicDA DA Reuptake SynapticDA Synaptic Dopamine Vesicle->SynapticDA Release SynapticDA->DAT Receptor Dopamine Receptor SynapticDA->Receptor Binds METH Methamphetamine METH->VMAT2 Inhibits METH->DAT Reverses Transport This compound This compound This compound->VMAT2 Competitively Inhibits

Caption: Modulation of dopamine neurotransmission by methamphetamine and this compound.

Quantitative Data Presentation

The following tables summarize key quantitative data from foundational preclinical studies, comparing the pharmacological profile of this compound to its parent compound, lobeline.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundVMAT2 Inhibition (Ki, nM)DAT Inhibition (Ki, µM)Selectivity Ratio (DAT Ki / VMAT2 Ki)Reference
This compound451.57~35[3][4]
Lobeline1000 - 200031.6~67[3][4][8]

Lower Ki values indicate higher potency. The selectivity ratio indicates the fold-greater potency for VMAT2 over DAT.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow

CompoundIC50 (µM)Imax (%)Reference
This compound0.6573[3][4]
Lobeline0.4256.1[3][4]

IC50 is the concentration required to inhibit 50% of the methamphetamine-evoked dopamine overflow. Imax is the maximum percentage of inhibition observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for key experiments cited in the study of this compound.

Vesicular [³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into synaptic vesicles by VMAT2.

  • Objective: To determine the functional inhibitory potency (Ki) of this compound at VMAT2.

  • Preparation of Synaptic Vesicles:

    • Rat striatal tissue is homogenized in a sucrose (B13894) buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

    • Synaptosomes are lysed via hypoosmotic shock to release synaptic vesicles.

    • The vesicle-rich fraction is then purified through further centrifugation.

  • Assay Procedure:

    • A suspension of synaptic vesicles is pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control.

    • The uptake reaction is initiated by adding a known concentration of radiolabeled [³H]dopamine.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the vesicles but allows the unbound [³H]dopamine to pass through.[9]

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.[9]

    • Non-specific uptake is determined in parallel experiments conducted in the presence of a saturating concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Inhibition curves are generated, and IC50 values are calculated. These are then converted to Ki values using the Cheng-Prusoff equation.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay is used to determine the binding affinity of a compound to the tetrabenazine (B1681281) binding site on the VMAT2 protein.

  • Objective: To determine the binding affinity (Ki) of this compound for the DTBZ binding site on VMAT2.

  • Membrane Preparation: Striatal tissue is homogenized, and the membrane fraction containing VMAT2 is isolated via centrifugation.

  • Assay Procedure:

    • Membrane preparations are incubated with a fixed concentration of [³H]DTBZ and varying concentrations of the competing ligand (e.g., this compound).

    • The incubation is carried out to equilibrium.

    • The reaction is terminated by rapid filtration, separating bound from free radioligand.

  • Data Analysis: The amount of bound [³H]DTBZ is measured, and competitive binding curves are analyzed to determine the Ki of the test compound.[9]

Methamphetamine-Evoked Dopamine Overflow Assay (Superfusion)

This in vitro assay measures the release of dopamine from brain tissue slices in response to a psychostimulant challenge.

  • Objective: To assess this compound's ability to inhibit methamphetamine-induced dopamine release.

  • Procedure:

    • Rat striatal slices are preloaded with [³H]dopamine.

    • The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

    • Fractions of the superfusate are collected at regular intervals to establish a baseline of dopamine release.

    • The slices are then exposed to methamphetamine, with or without pre-treatment with this compound.

    • The amount of [³H]dopamine in the collected fractions is measured to determine the overflow of dopamine from the tissue.

  • Data Analysis: The data are used to calculate the IC50 and Imax of this compound for inhibiting the methamphetamine-evoked dopamine overflow.[4]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Vesicular [³H]Dopamine Uptake Assay.

start Start: Rat Striatal Tissue homogenize 1. Homogenize in Sucrose Buffer start->homogenize centrifuge1 2. Differential Centrifugation to Isolate Synaptosomes homogenize->centrifuge1 lyse 3. Hypoosmotic Lysis to Release Vesicles centrifuge1->lyse centrifuge2 4. Purify Vesicle Fraction lyse->centrifuge2 preincubate 5. Pre-incubate Vesicles with this compound centrifuge2->preincubate add_da 6. Initiate Uptake with [3H]Dopamine preincubate->add_da incubate 7. Incubate at 37°C add_da->incubate filter 8. Terminate by Rapid Filtration incubate->filter count 9. Liquid Scintillation Counting filter->count analyze 10. Calculate Ki Value count->analyze end_node End: Determine Potency analyze->end_node

Caption: Workflow for the Vesicular [³H]Dopamine Uptake Assay.

Structure-Activity and Logical Relationships

The development of this compound was a direct result of systematic structural modifications to lobeline aimed at improving its therapeutic profile.

  • From Lobeline to this compound: Lobeline possesses two oxygen-containing functional groups and unsaturated side chains. The "defunctionalization" to create this compound involves the removal of these oxygen groups and the saturation (reduction) of the side chains.[10] This structural change is critical for its altered pharmacological profile.

  • Enhanced Selectivity: These modifications significantly reduce this compound's affinity for nAChRs while increasing its potency and selectivity for VMAT2.[2][11]

  • Key Structural Features: Further studies have shown that the cis-stereochemistry of the side chains and the presence of the N-methyl group on the piperidine (B6355638) ring are crucial for maximizing the inhibition of methamphetamine-evoked dopamine release and enhancing selectivity for VMAT2.[3][4]

Logical Progression of Drug Discovery

The diagram below illustrates the logical progression from the initial lead compound to the more selective analog, which forms the basis for next-generation VMAT2 inhibitors.

lobeline Lead Compound: Lobeline • Potent VMAT2 & nAChR Ligand • Inhibits METH effects • Potential side effects modification Structural Modification (Defunctionalization & Saturation) lobeline->modification SAR Studies This compound Optimized Lead: this compound • High VMAT2 Potency & Selectivity • Negligible nAChR Affinity • Retains METH inhibition • Identified as promising lead modification->this compound next_gen Next-Generation Analogs (e.g., GZ-793A) • Further modifications to improve drug-like properties • Address issues like tolerance This compound->next_gen Further Optimization

Caption: Logical progression from lobeline to this compound and beyond.

Conclusion and Future Directions

Foundational research has established this compound as a potent and selective VMAT2 inhibitor that effectively counteracts the neurochemical effects of methamphetamine in preclinical models.[3][4] Its mechanism of action, centered on preserving vesicular dopamine storage, validates VMAT2 as a key therapeutic target for psychostimulant abuse.[2][10]

However, a significant challenge identified in preclinical studies is the development of tolerance to this compound's effects upon repeated administration.[1][6] This suggests that while this compound is an excellent pharmacological tool and lead compound, its clinical utility may be limited by its pharmacokinetic or pharmacodynamic profile.

Future research is focused on developing this compound analogs with improved drug-like properties. By modifying the this compound scaffold, scientists aim to create compounds with a longer duration of action and a reduced tendency to induce tolerance, ultimately leading to a clinically viable pharmacotherapy for methamphetamine addiction.[1]

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis and Purification of Lobelane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lobelane (B1250731), a minor alkaloid derived from Lobelia inflata and a defunctionalized analog of lobeline (B1674988), has emerged as a compound of significant interest in neuroscience and pharmacology.[1] Its primary therapeutic potential lies in the treatment of psychostimulant addiction, attributed to its selective and potent interaction with the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a critical protein that packages cytoplasmic monoamines, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[1][3] this compound acts as a competitive inhibitor of VMAT2, thereby attenuating the dopamine release caused by psychostimulants like methamphetamine.[1][4] This document provides a detailed protocol for the total synthesis and purification of this compound hydrochloride, summarizes key quantitative data regarding its biological activity, and illustrates its mechanism of action.

Chemical Synthesis of this compound Hydrochloride

The total synthesis of this compound is most commonly achieved through a robust three-step process starting from commercially available reagents.[1][5] The key stages involve a condensation reaction to form a pyridine (B92270) intermediate, followed by hydrogenation and finally N-methylation to yield the target compound.

G cluster_workflow This compound Synthesis Workflow A Step 1: Condensation 2,6-Lutidine + Benzaldehyde (B42025) B Intermediate: 2,6-Distyrylpyridine A->B Acetic Anhydride (B1165640), Reflux 4-6h C Step 2: Hydrogenation (Adams' Catalyst, H2) B->C D Intermediate: Nor-lobelane (cis-isomer) C->D E Step 3: N-methylation (Formaldehyde, NaCNBH3) D->E F Final Product: This compound (Free Base) E->F G Salt Formation (HCl in Ether) F->G H Final Product: This compound Hydrochloride G->H

Caption: A flowchart illustrating the three-step total synthesis of this compound Hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 2,6-distyrylpyridine (Intermediate)

This first step involves the condensation of 2,6-lutidine with benzaldehyde.[1][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,6-lutidine (1 equivalent) and benzaldehyde (2.2 equivalents).

  • Reagent Addition: Add acetic anhydride to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the contents into a beaker containing ice water and stir until a solid precipitate forms.[1]

  • Purification: Collect the crude 2,6-distyrylpyridine via vacuum filtration and wash thoroughly with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water, to yield pure 2,6-distyrylpyridine.[1]

Protocol 2: Synthesis of nor-lobelane (cis-2,6-diphenethylpiperidine)

This step involves the reduction of both the pyridine ring and the styryl double bonds.[1]

  • Reaction Setup: Dissolve the purified 2,6-distyrylpyridine in a suitable solvent like glacial acetic acid or ethanol in a high-pressure hydrogenation vessel.[1]

  • Catalyst Addition: Add Adams' catalyst (Platinum dioxide) to the solution.[1]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate the mixture at room temperature. The reaction is complete when hydrogen uptake ceases. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, remove the catalyst by filtration through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure to obtain crude nor-lobelane. The desired cis-isomer can be isolated by performing column chromatography on silica (B1680970) gel.[1]

Protocol 3: Synthesis of this compound and its Hydrochloride Salt

The final step is the N-methylation of nor-lobelane, followed by conversion to its hydrochloride salt for enhanced stability.[1][5]

  • Reaction Setup: Dissolve the purified nor-lobelane in a solvent such as methanol (B129727) or acetonitrile.[1]

  • Reagent Addition: Add an aqueous solution of formaldehyde (B43269) (37 wt. %) followed by sodium cyanoborohydride (NaCNBH₃).[1]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

  • Quenching: After the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent until the solution becomes acidic.[1]

  • Extraction: Remove the solvent under reduced pressure. Dissolve the residue in water and basify to a pH >10 with a strong base (e.g., NaOH). Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (B109758) or diethyl ether.[1]

  • Isolation of Free Base: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound free base as an oil.[1]

  • Salt Formation: To form the hydrochloride salt, dissolve the this compound free base in a minimal amount of a suitable solvent like diethyl ether. Add a 2 N solution of hydrochloric acid in ether dropwise while stirring.[1]

  • Final Product Collection: Collect the white precipitate of this compound Hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry it under vacuum.[1]

Mechanism of Action: VMAT2 Inhibition

This compound exerts its pharmacological effects primarily by acting as a competitive inhibitor at the vesicular monoamine transporter 2 (VMAT2).[1][4] VMAT2 is responsible for transporting monoamines, particularly dopamine, from the neuronal cytoplasm into synaptic vesicles. By blocking this transporter, this compound reduces the vesicular loading of dopamine, thereby decreasing the amount of neurotransmitter available for release into the synapse. This mechanism is particularly effective in attenuating the massive dopamine release induced by psychostimulants.[1]

G cluster_presynaptic Presynaptic Dopamine Terminal DA_cyto Cytoplasmic Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 Uptake DA_vesicle Vesicular Dopamine Vesicle Synaptic Vesicle This compound This compound Block X This compound->Block Release Reduced Dopamine Release Block->VMAT2 Inhibition

Caption: this compound competitively inhibits VMAT2, preventing dopamine uptake into vesicles.

Quantitative Data Summary

The biological activity of this compound and its analogs is often quantified by their binding affinity (K_i) for VMAT2 and their potency in inhibiting dopamine transporter (DAT) function.

Table 1: Binding Affinity and Transporter Inhibition Data

CompoundVMAT2 Binding Affinity (K_i, µM)[4]DAT Inhibition (K_i, µM)[4]
Lobeline0.9031.6
This compound (meso-cis)0.971.57
(+)-trans-Lobelane6.464.12
(-)-trans-Lobelane5.321.12

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow

CompoundIC_50 (µM)[4]I_max (%)[4]
Lobeline0.4256.1
This compound0.6573.0

Data presented in the tables are derived from studies on rat striatal preparations.[4]

The data indicate that while lobeline and this compound have similar high affinities for VMAT2, this compound is approximately 20-fold more potent at inhibiting the dopamine transporter (DAT).[4] Furthermore, this compound demonstrates a greater maximal effect in reducing methamphetamine-evoked dopamine overflow compared to lobeline, highlighting its potential efficacy.[4] The stereochemistry of the substituents at the C2 and C6 positions of the piperidine (B6355638) ring is important, with the cis-isomer (this compound) showing higher affinity for VMAT2 than the trans-isomers.[2][4]

References

Application Note and Protocol: In Vitro Radioligand Binding Assay for Lobelane and VMAT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein responsible for the packaging of monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles.[1][2][3] This process is essential for proper neurotransmission. Consequently, VMAT2 has emerged as a significant therapeutic target for a variety of neuropsychiatric disorders.[4] Lobelane (B1250731), a defunctionalized analog of lobeline, has been identified as a potent and selective inhibitor of VMAT2.[4][5] It displays a higher affinity for VMAT2 compared to other targets like the dopamine transporter (DAT), making it a promising lead compound for the development of pharmacotherapies for conditions such as psychostimulant abuse.[4][5][6]

This document provides a detailed protocol for conducting an in vitro competitive radioligand binding assay to characterize the binding affinity of this compound and related compounds to VMAT2. The assay utilizes [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity radioligand for VMAT2, to quantify its displacement by an unlabeled test compound.[4][5][7][8]

Principle of the Assay

This assay operates on the principle of competitive binding. A radiolabeled ligand, [³H]dihydrotetrabenazine, specifically binds to VMAT2 in a prepared biological sample, typically membrane fractions isolated from rat striatum. When an unlabeled test compound, such as this compound, is introduced, it competes with [³H]DTBZ for the same binding site on VMAT2. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. By measuring this displacement across a range of concentrations of the unlabeled compound, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be determined.[4]

Data Presentation: Quantitative Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound, its parent compound lobeline, and related analogs for VMAT2 and the dopamine transporter (DAT). This data highlights the selectivity of this compound for VMAT2.

Table 1: VMAT2 Binding Affinity and Functional Potency

CompoundVMAT2 Binding (Ki, µM)VMAT2 Function ([³H]DA Uptake Ki, nM)
This compound0.97[5][7]45[5]
Lobeline2.04[5][7]-
nor-lobelane-45[5]
(+)-trans-Lobelane6.46[5]-
(-)-trans-Lobelane5.32[5]-
Methamphetamine80.1[5]-
Data compiled from studies on rat brain tissue.

Table 2: DAT Functional Potency

CompoundDAT Function ([³H]DA Uptake Ki, µM)
This compound1.57[5]
Lobeline31.6[5]
Data compiled from studies on rat striatal synaptosomes.

Experimental Protocols

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This protocol outlines the steps to determine the binding affinity of a test compound for the tetrabenazine (B1681281) binding site on VMAT2.

Materials:

  • Rat striatal tissue

  • [³H]Dihydrotetrabenazine ([³H]DTBZ)

  • Unlabeled tetrabenazine (for determining non-specific binding)

  • Test compounds (e.g., this compound Hydrochloride)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose (B13894) solution (0.32 M).[8]

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes containing VMAT2.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, membrane preparation, and [³H]DTBZ.

      • Non-specific Binding: Assay buffer, membrane preparation, a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM), and [³H]DTBZ.

      • Competitive Binding: Assay buffer, membrane preparation, varying concentrations of the test compound (e.g., this compound), and [³H]DTBZ.

    • The final concentration of [³H]DTBZ should be near its dissociation constant (Kd).

    • Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 90 minutes).[9]

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.[10]

    • Place the filters into scintillation vials and add scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.[11]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³H]DTBZ binding, by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle_lumen Vesicle Lumen Cytosol Cytosol Synaptic_Vesicle Synaptic Vesicle Monoamines_Stored Monoamines (e.g., Dopamine) Monoamines_Cytosol Cytosolic Monoamines VMAT2 VMAT2 Monoamines_Cytosol->VMAT2 Transport VMAT2->Monoamines_Stored VMAT2->H_out H+ This compound This compound This compound->VMAT2 Inhibition Proton_Pump V-ATPase Proton_Pump->H_in H+

Caption: VMAT2-mediated monoamine transport and inhibition by this compound.

Radioligand_Binding_Workflow A 1. Membrane Preparation (Rat Striatum) B 2. Incubation - Membrane Prep - [3H]DTBZ - this compound (Test Cmpd) A->B Add to Assay C 3. Separation (Rapid Filtration) B->C Separate Bound/ Free Ligand D 4. Quantification (Scintillation Counting) C->D Measure Radioactivity E 5. Data Analysis (IC50 & Ki Determination) D->E Calculate Affinity

Caption: Experimental workflow for the VMAT2 radioligand binding assay.

References

Application Notes and Protocols for the Quantification of Lobelane in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline (B1674988), is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles. Inhibition of VMAT2 by this compound can modulate dopaminergic neurotransmission, making it a significant pharmacological tool and a potential therapeutic agent for conditions like substance abuse.[1] Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development.

This document provides a detailed application note and proposed protocol for the quantification of this compound in biological matrices, specifically plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols are adapted from validated methods for the structurally similar compound, lobeline, and represent a robust starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the proposed and expected validation parameters for the quantification of this compound in plasma using the described HPLC-MS/MS method. These values are based on typical performance for similar analytical methods and should be confirmed during in-house method validation.

Validation ParameterTarget Acceptance CriteriaProposed/Expected Results
Linearity (r²) ≥ 0.99> 0.995
Calibration Range To cover expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible85 - 105%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability
- Bench-top (4 h, RT)% Nominal Concentration: 85-115%Stable
- Freeze-thaw (3 cycles)% Nominal Concentration: 85-115%Stable
- Long-term (-80 °C, 30 days)% Nominal Concentration: 85-115%Stable

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like this compound from plasma samples.

Materials:

  • Biological plasma samples (e.g., rat, human)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Lobeline, or a stable isotope-labeled this compound)

  • Acetonitrile (B52724) (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Protocol:

  • Thaw frozen plasma samples on ice.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution in a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., Agilent Zorbax SB-C18, Waters Acquity UPLC HSS T3)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500 °C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Multiple Reaction Monitoring (MRM) Transitions
This compoundTo be determined by infusion of standard (Proposed: based on lobeline m/z 336.2 -> 141.1)
Internal Standard (Lobeline)m/z 338.1 -> 315.8

Note: The MRM transitions for this compound need to be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Method Validation Protocol

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero standards spanning the expected concentration range. The correlation coefficient (r²) should be >0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ should be determined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Recovery: The extraction efficiency of this compound from the biological matrix is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Assessed to ensure that ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc_injection Inject into HPLC reconstitute->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration calibration_curve->quantification

References

Application Notes and Protocols for Testing Lobelane Efficacy in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lobelane (B1250731), a derivative of the natural alkaloid lobeline (B1674988), in preclinical animal models of addiction. This document details the mechanism of action of this compound, protocols for key behavioral assays, and quantitative data on its efficacy in mitigating addiction-related behaviors for various substances of abuse, including methamphetamine, nicotine (B1678760), and alcohol.

Introduction

This compound has emerged as a promising therapeutic candidate for the treatment of substance use disorders. Unlike its predecessor lobeline, which has a broad pharmacological profile, this compound exhibits greater selectivity as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is crucial for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles for release, a key process in the brain's reward system that is often hijacked by addictive drugs. By inhibiting VMAT2, this compound can modulate dopamine signaling and reduce the reinforcing effects of drugs of abuse.[1][2] This document outlines the experimental frameworks for evaluating the efficacy of this compound in established animal models of addiction.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of VMAT2.[1][3] This action disrupts the storage of dopamine in presynaptic vesicles, leading to a decrease in the amount of dopamine released into the synapse following stimulation by drugs of abuse like methamphetamine.[1][4] Additionally, this compound interacts with the dopamine transporter (DAT), albeit with lower affinity than for VMAT2, which may also contribute to its therapeutic effects by modulating dopamine reuptake.[1] The combined actions on both VMAT2 and DAT are thought to underlie this compound's ability to attenuate the rewarding and reinforcing effects of psychostimulants.[2]

While this compound was designed to have reduced activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to lobeline, the parent compound's interaction with these receptors is also relevant to addiction, particularly for nicotine and alcohol dependence.[3][4] Lobeline acts as a partial agonist at nAChRs, which can help to alleviate withdrawal symptoms.[5]

Signaling Pathway Diagrams

This compound's primary interaction with VMAT2 in the presynaptic neuron.

experimental_workflow start Select Animal Model (e.g., Rat, Mouse) model_cpp Conditioned Place Preference (CPP) start->model_cpp model_sa Self-Administration (SA) start->model_sa model_dd Drug Discrimination (DD) start->model_dd protocol_cpp CPP Protocol model_cpp->protocol_cpp protocol_sa SA Protocol model_sa->protocol_sa protocol_dd DD Protocol model_dd->protocol_dd treatment Administer this compound or Vehicle protocol_cpp->treatment protocol_sa->treatment protocol_dd->treatment behavioral_testing Behavioral Testing treatment->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis results Evaluate this compound Efficacy data_analysis->results

General experimental workflow for testing this compound efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and its precursor, lobeline, in various animal models of addiction.

Table 1: Efficacy of this compound in Methamphetamine Self-Administration in Rats

Dose of this compound (mg/kg, s.c.)Effect on Methamphetamine Self-Administration (0.05 mg/kg/infusion)Effect on Sucrose-Maintained RespondingEffect on Locomotor ActivityReference
0.1, 1, 3No significant changeNo effectNo significant change[6][7]
5.6Significant decrease, particularly in the first 15 minutes of the sessionNo effectNo significant change[6][7]
10Significant decrease, particularly in the first 15 minutes of the sessionNo effectDecreased[6][7]

Note: Tolerance to the effects of this compound on methamphetamine self-administration was observed after repeated pretreatments (7 sessions).[6][7]

Table 2: Efficacy of Lobeline in Models of Nicotine and Alcohol Addiction

Animal ModelSubstanceLobeline Dose (mg/kg)RouteKey FindingsReference
2-Bottle Choice (Mice)10% Alcohol3, 5, 10s.c.Significantly reduced alcohol consumption and preference.[5]
Drinking-in-the-dark (Mice)Ethanol (B145695)4, 10s.c.Significantly reduced ethanol consumption.[8]
Drug Discrimination (Rats)Nicotine--Failed to produce a nicotine-like discriminative effect.[9]

Table 3: In Vitro Binding Affinities and Functional Inhibition

CompoundTargetAssayValueReference
LobelineVMAT2[³H]DA uptake inhibition (IC₅₀)0.88 µM[1]
LobelineDAT[³H]DA uptake inhibition (IC₅₀)80 µM[1]
This compoundVMAT2[³H]DA uptake inhibition (Kᵢ)--
This compoundDAT[³H]DA uptake inhibition (Kᵢ)1.57 µM[1]
Lobelineµ-opioid receptor[³H]DAMGO binding displacement (Kᵢ)0.74 µM[10]

Experimental Protocols

Intravenous Self-Administration (IVSA)

Objective: To assess the reinforcing effects of a drug and the ability of this compound to reduce drug-taking behavior.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, a syringe pump for intravenous infusions, and a house light.

Procedure:

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. Animals are allowed to recover for at least one week.

  • Acquisition of Self-Administration:

    • Rats are placed in the operant chamber for daily sessions (e.g., 2 hours).

    • Pressing the "active" lever results in an intravenous infusion of the drug of abuse (e.g., methamphetamine 0.05 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone).[6][11]

    • Pressing the "inactive" lever has no programmed consequences.

    • Training continues until a stable baseline of responding is achieved (e.g., consistent number of infusions per session over several days). A fixed-ratio (FR) schedule of reinforcement is commonly used, such as FR1 (one press for one infusion) or FR5 (five presses for one infusion).[6][11]

  • This compound Treatment:

    • Once stable responding is established, rats are pretreated with various doses of this compound (e.g., 0.1, 1, 3, 5.6, 10 mg/kg, s.c.) or vehicle 15 minutes prior to the self-administration session.[6][7]

    • The effect of this compound on the number of self-administered infusions is recorded.

  • Control for Specificity:

    • To ensure that this compound is not simply causing a general decrease in motor activity, its effect on responding for a non-drug reinforcer (e.g., sucrose (B13894) pellets) is also assessed in a separate group of animals or in the same animals in different sessions.[6][11]

Conditioned Place Preference (CPP)

Objective: To measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.

Apparatus: A three-chamber CPP apparatus with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.[12][13]

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On the first day, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).[12][13]

    • The time spent in each of the two outer chambers is recorded to determine any initial preference.

  • Conditioning:

    • This phase typically lasts for several days (e.g., 4-8 days) with two conditioning sessions per day (one with drug, one with vehicle).[12]

    • On drug conditioning days, animals are injected with the drug of abuse (e.g., methamphetamine) and immediately confined to one of the outer chambers for a set period (e.g., 30 minutes).[12]

    • On vehicle conditioning days, animals are injected with saline and confined to the opposite outer chamber.

    • The drug-paired chamber is typically counterbalanced across animals to avoid bias.

  • Post-Conditioning (Test for Preference):

    • The day after the final conditioning session, animals are placed back in the central chamber with free access to all chambers, and the time spent in each outer chamber is recorded for 15 minutes.[12][13]

    • A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates the development of a conditioned place preference.

  • This compound Treatment:

    • To test the effect of this compound on the acquisition of CPP, it is administered prior to the drug of abuse during the conditioning phase.

    • To test the effect on the expression of CPP, it is administered before the post-conditioning test.

    • To test the effect on reinstatement of CPP (a model of relapse), preference is first extinguished by repeatedly exposing the animal to the apparatus without the drug, and then this compound is administered before a priming dose of the drug or a stressor to see if it blocks the reinstatement of the preference.[12]

Drug Discrimination

Objective: To assess the subjective effects of a drug and determine if a test compound (this compound) produces similar or different internal states.

Apparatus: A standard two-lever operant conditioning chamber.

Procedure:

  • Training:

    • Animals are trained to press one lever (the "drug" lever) to receive a reinforcer (e.g., food pellet) after being administered a specific training drug (e.g., amphetamine or cocaine).[9]

    • On alternate days, they are trained to press the other lever (the "vehicle" lever) to receive the reinforcer after being administered saline.[9]

    • Training continues until the animals reliably press the correct lever depending on the injection they received.

  • Testing:

    • Once the discrimination is learned, test sessions are conducted where various doses of the training drug, vehicle, or a novel drug (this compound) are administered.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Interpretation:

    • Full Generalization: If a high percentage of responses (typically ≥80%) are made on the drug-appropriate lever after administration of the test drug, it is said to fully generalize, indicating similar subjective effects.

    • Partial Generalization: A moderate level of responding on the drug-appropriate lever suggests some similarity in subjective effects.

    • No Generalization: Responding primarily on the vehicle-appropriate lever indicates that the test drug does not share the subjective effects of the training drug.

    • Antagonism: To test if this compound can block the effects of the training drug, animals are pre-treated with this compound before being given the training drug. A reduction in responding on the drug-appropriate lever indicates antagonism.

Conclusion

The animal models and protocols described in these application notes provide a robust framework for evaluating the efficacy of this compound as a potential pharmacotherapy for addiction. The data summarized herein indicate that this compound, primarily through its action as a VMAT2 inhibitor, can effectively reduce drug-seeking and drug-taking behaviors in preclinical models of methamphetamine and, to some extent, alcohol and nicotine addiction. Researchers and drug development professionals can utilize these detailed methodologies to further investigate the therapeutic potential of this compound and its analogs.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of Lobelane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vivo microdialysis to investigate the pharmacodynamics of lobelane (B1250731), a promising compound for the treatment of substance use disorders. The protocols detailed below are designed to assess this compound's effects on neurotransmitter dynamics in preclinical models.

Introduction

This compound, a defunctionalized analog of the natural alkaloid lobeline (B1674988), has garnered significant interest for its potential therapeutic applications, particularly in addiction medicine.[1] Its primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2), a critical protein for the packaging and release of neurotransmitters such as dopamine (B1211576).[1][2] In vivo microdialysis is a powerful technique that allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing crucial insights into the neurochemical effects of compounds like this compound.[1][3]

Core Concepts and Mechanisms

This compound's effects on the central nervous system are primarily driven by its interaction with VMAT2. By competitively inhibiting VMAT2, this compound reduces the loading of dopamine into synaptic vesicles.[2][4] This action is thought to diminish the amount of dopamine available for release, thereby mitigating the reinforcing effects of psychostimulants.[2] While its principal target is VMAT2, this compound and its parent compound, lobeline, also show interactions with the dopamine transporter (DAT) and nicotinic acetylcholine (B1216132) receptors (nAChRs), although with lower affinity for DAT compared to VMAT2.[4][5] Understanding these interactions is key to elucidating this compound's full pharmacological profile.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo findings for this compound and its parent compound, lobeline, which are crucial for designing and interpreting in vivo microdialysis studies.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

CompoundTargetAssayKi (μM)IC50 (μM)Species
This compoundVMAT2[3H]DA Uptake0.045-Rat
LobelineVMAT2[3H]DA Uptake0.47 - 0.880.90Rat
This compoundDAT[3H]DA Uptake1.57-Rat
LobelineDAT[3H]DA Uptake-80Rat

Data compiled from multiple sources.[2][4][5]

Table 2: In Vivo Microdialysis Data on Neurotransmitter Levels

CompoundDose (mg/kg)Brain RegionEffect on Basal DopamineEffect on Basal DOPACNotes
Lobeline1 or 3Nucleus Accumbens ShellNo significant changeIncreasedIn rats.[6]
Lobeline10Nucleus Accumbens Core, StriatumNo significant changeNo significant changeIn rats.[6]
GZ-793A (VMAT2 inhibitor)15 or 30Nucleus Accumbens ShellNo significant changeIncreasedIn rats.[6]

Experimental Protocols

Protocol 1: Surgical Implantation of Microdialysis Guide Cannula

This protocol outlines the surgical procedure for implanting a guide cannula to target a specific brain region for microdialysis.

Materials:

  • Male Sprague-Dawley rats (280-320 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Surgical drill

  • Microdialysis guide cannula (e.g., CMA 12)

  • Dental cement and skull screws

  • Analgesics (e.g., carprofen)

  • Antiseptic solution

Procedure:

  • Anesthetize the rat and securely mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small burr holes in the skull at the predetermined coordinates for the target brain region (e.g., nucleus accumbens) and for the anchor screws.[1][3]

  • Slowly lower the microdialysis guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and skull screws.[3]

  • Suture the scalp incision.

  • Administer post-operative analgesics for at least 3 days following surgery.[6]

  • Allow the animal to recover for a minimum of 3-7 days before commencing microdialysis experiments.[1][6]

Protocol 2: In Vivo Microdialysis Procedure

This protocol details the steps for conducting the microdialysis experiment to measure neurotransmitter levels following this compound administration.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector or microcentrifuge tubes

  • This compound hydrochloride solution

  • Saline solution (vehicle)

aCSF Composition:

  • 145 mM NaCl

  • 2.7 mM KCl

  • 1.0 mM MgCl2

  • 1.2 mM CaCl2

  • 2.0 mM Na2HPO4

  • pH adjusted to 7.4[6]

Procedure:

  • On the day of the experiment, habituate the rat to the experimental chamber for at least 30-120 minutes.[3][6]

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.[1][3]

  • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.[1][3]

  • Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[3]

  • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.[6]

  • Administer this compound hydrochloride or vehicle via the desired route (e.g., intraperitoneally, subcutaneously).[1]

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a minimum of 2-3 hours post-administration.[3][6]

  • Immediately freeze the collected dialysate samples on dry ice or store at -80°C until analysis.[6]

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.[6]

Protocol 3: Sample Analysis

This protocol describes the analysis of dialysate samples to quantify neurotransmitter concentrations.

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the standard method for quantifying monoamines and their metabolites in microdialysate samples.[3][6]

Procedure:

  • Thaw the dialysate samples immediately before analysis.

  • Inject a fixed volume of the sample into the HPLC-ECD system.

  • The system consists of a solvent delivery pump, an analytical column, and an electrochemical detector.[6]

  • The electrochemical detector settings (e.g., guard cell and working electrode potentials) should be optimized for the specific analytes of interest (e.g., dopamine, DOPAC).[6]

  • Quantify the concentration of each analyte by comparing the peak area to a standard curve generated from solutions of known concentrations.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Sprague-Dawley Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (3-7 days) surgery->recovery habituation Habituation to Chamber (30-120 min) recovery->habituation probe_insertion Microdialysis Probe Insertion habituation->probe_insertion perfusion aCSF Perfusion (1-2 µL/min) probe_insertion->perfusion equilibration System Equilibration (60-90 min) perfusion->equilibration baseline Baseline Sample Collection (≥3 samples) equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-drug Sample Collection (2-3 hours) drug_admin->post_drug_collection sample_analysis Sample Analysis (HPLC-ECD) post_drug_collection->sample_analysis histology Histological Verification of Probe Placement post_drug_collection->histology

Caption: Experimental workflow for in vivo microdialysis studies of this compound.

lobelane_moa cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron dopa L-DOPA da_cyto Cytosolic Dopamine dopa->da_cyto Synthesis vmat2 VMAT2 da_cyto->vmat2 Uptake vesicle Synaptic Vesicle da_synapse Synaptic Dopamine vesicle->da_synapse Release da_vesicle Vesicular Dopamine vmat2->da_vesicle Packaging dat DAT dat->da_cyto da_synapse->dat Reuptake receptors Dopamine Receptors da_synapse->receptors Binding This compound This compound This compound->vmat2 Inhibition

Caption: Simplified signaling pathway of this compound's action on dopamine neurotransmission.

References

Application of Lobelane in Rodent Self-Administration Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of lobelane (B1250731) in rodent self-administration models, a critical preclinical tool for evaluating potential treatments for substance use disorders. This guide details the underlying mechanism of action of this compound, presents quantitative data from key studies in clearly structured tables, and offers detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the experimental designs and molecular interactions.

Introduction to this compound and its Mechanism of Action

This compound, a synthetic analog of the naturally occurring alkaloid lobeline (B1674988), has emerged as a promising preclinical candidate for the treatment of psychostimulant addiction, particularly methamphetamine use disorder.[1][2] Unlike its parent compound, lobeline, which exhibits broad pharmacological activity including interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound has been modified to display greater selectivity and potency as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[2][3] VMAT2 is a crucial protein responsible for packaging cytosolic dopamine (B1211576) into synaptic vesicles for subsequent release.[4][5] By inhibiting VMAT2, this compound reduces the amount of dopamine available for release, thereby attenuating the reinforcing effects of psychostimulants like methamphetamine.[3][6] this compound also demonstrates some affinity for the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[1][7] This dual action on both VMAT2 and DAT contributes to its overall efficacy in reducing drug-seeking behavior in rodent models.[2]

Core Signaling Pathway

This compound primarily exerts its effects by modulating dopamine neurotransmission through its interaction with VMAT2 and, to a lesser extent, DAT. Methamphetamine's mechanism of action involves increasing extracellular dopamine by inhibiting VMAT2 and promoting reverse transport of dopamine through DAT.[3][4] this compound competitively inhibits VMAT2 function, thereby reducing the vesicular loading of dopamine and diminishing the pool of dopamine available for release by methamphetamine.[1][3]

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_targets This compound Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Cytosolic Dopamine DOPA->DA_cyto DDC Vesicle Synaptic Vesicle DA_cyto->Vesicle VMAT2 DA_vesicular Vesicular Dopamine Synapse DA_vesicular->Synapse Release DA_vesicular->Synapse DAT Dopamine Transporter (DAT) VMAT2 VMAT2 Synapse->DAT Reuptake DA_receptor Dopamine Receptors Synapse->DA_receptor VMAT2_target This compound Inhibits VMAT2_target->VMAT2 DAT_target This compound Inhibits DAT_target->DAT DA_reuptake Reuptake Signal Postsynaptic Signaling DA_receptor->Signal

Figure 1: this compound's Mechanism of Action on Dopaminergic Neurotransmission.

Application in Methamphetamine Self-Administration Models

This compound has been extensively studied for its ability to reduce methamphetamine self-administration in rats. These studies are crucial for determining the compound's potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in methamphetamine self-administration and related behavioral models.

Table 1: Effect of Acute this compound Pretreatment on Methamphetamine Self-Administration in Rats [1][6][7]

This compound Dose (mg/kg, s.c.)Mean Number of Methamphetamine Infusions (± SEM)% Change from Saline
Saline15.2 ± 2.1-
0.114.8 ± 2.5-2.6%
1.013.9 ± 2.3-8.6%
3.012.5 ± 2.0-17.8%
5.68.7 ± 1.8-42.8%
10.06.1 ± 1.5-59.9%
p < 0.05 compared to saline

Table 2: Effect of this compound on Sucrose-Maintained Responding in Rats [1][6][7]

This compound Dose (mg/kg, s.c.)Mean Number of Sucrose Pellets Earned (± SEM)
Saline45.3 ± 5.2
5.642.1 ± 6.1
10.038.9 ± 5.8

Table 3: Effect of this compound on Locomotor Activity in Rats [1][6][7]

This compound Dose (mg/kg, s.c.)Mean Locomotor Activity (Distance traveled in cm ± SEM)
Saline3500 ± 450
1.03400 ± 400
3.03200 ± 380
5.63000 ± 350
10.02500 ± 300*
p < 0.05 compared to saline
Experimental Protocols

This protocol outlines the key steps for assessing the effect of this compound on methamphetamine self-administration in rats.

G cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase Animal_prep Animal Preparation (Male Sprague-Dawley rats, 250-300g) Surgery Jugular Vein Catheterization Surgery Recovery Post-operative Recovery (1 week) Apparatus Operant Conditioning Chambers Acquisition Acquisition of Methamphetamine Self-Administration (0.05 mg/kg/infusion, FR1 schedule) Recovery->Acquisition Stabilization Response Stabilization (FR5 schedule, stable responding for 3-5 days) Acquisition->Stabilization Pretreatment This compound Pretreatment (0.1-10 mg/kg, s.c., 15 min prior to session) Stabilization->Pretreatment Session Self-Administration Session (60-minute session) Pretreatment->Session Data_collection Data Collection (Active/inactive lever presses, infusions earned) Session->Data_collection

Figure 2: Workflow for Methamphetamine Self-Administration Study.

1. Subjects:

  • Male Sprague-Dawley rats (250-300 g at the start of the experiment).[6]

  • Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.[6]

2. Surgical Procedure:

  • Rats are anesthetized (e.g., with a ketamine/xylazine mixture) and surgically implanted with a chronic indwelling catheter in the right jugular vein.[8]

  • The catheter tubing is passed subcutaneously to the mid-scapular region and externalized.[8]

  • Post-operative care includes administration of analgesics and daily flushing of the catheter with heparinized saline to maintain patency.[6]

  • A recovery period of at least one week is allowed before behavioral training.[6]

3. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a drug infusion pump, and a house light.[6]

4. Behavioral Procedure:

  • Acquisition: Rats are trained to self-administer methamphetamine (0.05 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement during daily 60-minute sessions. Each lever press on the "active" lever results in a single intravenous infusion of methamphetamine, paired with the presentation of a cue light and/or auditory tone for a brief period (e.g., 20 seconds), during which further lever presses have no consequence (time-out period). Presses on the "inactive" lever are recorded but have no programmed consequences.[6]

  • Stabilization: Once a stable pattern of responding is established, the reinforcement schedule is often increased to a Fixed-Ratio 5 (FR5) schedule, where five presses on the active lever are required for each infusion.[6][7] Stability is typically defined as less than 20% variation in the number of infusions earned over three consecutive days.

  • Testing: On test days, rats are pretreated with this compound (e.g., 0.1, 1, 3, 5.6, or 10 mg/kg, s.c.) or saline 15 minutes prior to the start of the self-administration session.[1][6][7] The effects of the pretreatment on the number of infusions earned, and the pattern of responding are recorded.

To assess the specificity of this compound's effects on drug-taking behavior, it is important to evaluate its impact on general motor activity.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure Animal_prep Animal Preparation (Male Sprague-Dawley rats, 250-300g) Apparatus Locomotor Activity Chambers Habituation Habituation to Chambers (60 minutes on day prior to testing) Apparatus->Habituation Pretreatment This compound Administration (1, 3, 5.6, or 10 mg/kg, s.c.) Habituation->Pretreatment Placement Placement in Activity Monitor Pretreatment->Placement Data_collection Data Collection (Locomotor activity for 60 minutes) Placement->Data_collection

Figure 3: Workflow for Locomotor Activity Study.

1. Subjects:

  • Male Sprague-Dawley rats (250-300 g).[6]

2. Apparatus:

  • Automated locomotor activity chambers equipped with infrared photobeams to detect movement.[6]

3. Behavioral Procedure:

  • Habituation: Rats are habituated to the locomotor activity chambers for 60 minutes on the day before testing.[6]

  • Testing: On the test day, rats are administered this compound (e.g., 1, 3, 5.6, or 10 mg/kg, s.c.) or saline and immediately placed in the activity monitors.[6] Locomotor activity is recorded for a 60-minute session.[6]

Potential Applications in Other Self-Administration Models

While the primary focus of this compound research has been on methamphetamine, the pharmacological actions of its parent compound, lobeline, suggest potential utility in models of other substance use disorders. It is important to note that lobeline's interaction with nAChRs complicates the direct translation of its effects to the more VMAT2-selective this compound.[3]

  • Nicotine (B1678760) Self-Administration: Lobeline has been shown to reduce nicotine self-administration in rodents.[9] This effect is thought to be mediated by its antagonist activity at nAChRs.[9] Given that this compound has significantly reduced affinity for nAChRs, its effects on nicotine self-administration may be less pronounced or mediated by different mechanisms, potentially through its modulation of the dopamine system. Further research is needed to directly assess the effects of this compound in nicotine self-administration paradigms.

  • Cocaine Self-Administration: Lobeline has been reported to have complex, dose-dependent effects on cocaine-induced hyperactivity.[10] While direct studies on this compound and cocaine self-administration are limited, its VMAT2 and DAT inhibitory properties suggest it could attenuate the reinforcing effects of cocaine, which are also heavily dependent on dopamine signaling.

  • Opioid Self-Administration: Studies have shown that lobeline can attenuate heroin self-administration in rats.[8] The mechanism for this effect is not fully understood but may involve downstream effects on the dopamine system, which is also implicated in opioid reward. The potential for this compound in this context remains to be explored.

  • Alcohol Self-Administration: Research has indicated that lobeline can reduce voluntary ethanol (B145695) consumption in mice.[11] The role of the nicotinic and dopaminergic systems in alcohol reward and reinforcement is well-established. Therefore, investigating the effects of the more selective VMAT2 inhibitor, this compound, on alcohol self-administration is a logical next step.

Conclusion

This compound demonstrates significant promise as a pharmacotherapy for methamphetamine addiction, with a well-defined mechanism of action centered on the inhibition of VMAT2 and DAT. The detailed protocols and quantitative data presented here provide a solid foundation for researchers investigating its therapeutic potential. While its application in self-administration models of other drugs of abuse is less explored, the existing data on its parent compound, lobeline, suggests that this is a fruitful area for future research. The continued investigation of this compound and similar VMAT2 inhibitors is crucial for the development of novel and effective treatments for a range of substance use disorders.

References

Synthesizing Novel Lobelane Analogues: A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Development of VMAT2-Targeting Compounds

For researchers and drug development professionals investigating novel treatments for psychostimulant abuse, lobelane (B1250731) and its analogues represent a promising class of compounds targeting the vesicular monoamine transporter 2 (VMAT2). This document provides detailed methodologies for the synthesis of novel this compound analogues, protocols for key biological assays, and a summary of structure-activity relationship data to guide future drug discovery efforts.

Introduction to this compound and its Therapeutic Potential

(-)-Lobeline, a major alkaloid from Lobelia inflata, has been investigated for its potential in treating substance abuse.[1] Its therapeutic effects are largely attributed to its interaction with VMAT2, a protein crucial for packaging monoamines like dopamine (B1211576) into synaptic vesicles.[2][3] By inhibiting VMAT2, lobeline (B1674988) can modulate dopamine release, thereby mitigating the reinforcing effects of psychostimulants.[3][4] However, lobeline's clinical utility is limited by its non-specific binding to nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][5]

This has led to the development of "des-oxygen" derivatives, such as this compound, which exhibit increased potency and selectivity for VMAT2.[1][3] this compound serves as a valuable scaffold for the synthesis of novel analogues with improved pharmacokinetic and pharmacodynamic profiles. This guide outlines the fundamental synthetic strategies and evaluation methods for developing such compounds.

General Synthesis of this compound Analogues

The most common and versatile approach to synthesizing this compound analogues is a three-step process starting from commercially available reagents.[2] This methodology allows for the introduction of various substituents on the phenyl rings and modifications of the piperidine (B6355638) core.

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: N-Alkylation A 2,6-Lutidine Analogue C Condensation Reaction (e.g., with Acetic Anhydride) A->C B Substituted Benzaldehyde (B42025) B->C D 2,6-Distyrylpyridine Analogue C->D E 2,6-Distyrylpyridine Analogue F Catalytic Hydrogenation (e.g., Adams' Catalyst) E->F G Nor-lobelane Analogue (cis/trans isomers) F->G H Nor-lobelane Analogue I N-Alkylation (e.g., Formaldehyde (B43269), NaCNBH3) H->I J This compound Analogue I->J

Caption: General three-step synthetic workflow for novel this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Distyrylpyridine Analogues (Condensation)

This protocol describes the formation of the 2,6-distyrylpyridine scaffold through the condensation of a 2,6-lutidine derivative with a substituted benzaldehyde.

Materials:

  • 2,6-Lutidine or substituted analogue (1 equivalent)

  • Substituted benzaldehyde (2.2 equivalents)

  • Acetic anhydride (B1165640)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Combine the 2,6-lutidine analogue and the substituted benzaldehyde in a round-bottom flask.[2]

  • Add acetic anhydride to the mixture.[2]

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.[2]

  • Pour the mixture into an ice-water bath and stir until a solid precipitate forms.[2]

  • Collect the crude 2,6-distyrylpyridine analogue by vacuum filtration and wash with cold water.[2]

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure product.[2]

Protocol 2: Synthesis of Nor-lobelane Analogues (Hydrogenation)

This protocol details the reduction of the pyridine (B92270) ring and styryl double bonds to yield the piperidine core.

Materials:

  • 2,6-Distyrylpyridine analogue

  • Ethanol or glacial acetic acid

  • Adams' catalyst (Platinum dioxide)

  • High-pressure hydrogenation vessel

  • Celite

Procedure:

  • Dissolve the 2,6-distyrylpyridine analogue in a suitable solvent (e.g., ethanol or glacial acetic acid) in a high-pressure hydrogenation vessel.[2]

  • Add Adams' catalyst to the solution.[2]

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and agitate at room temperature until hydrogen uptake ceases.[2]

  • Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).[2]

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude nor-lobelane analogue.[2]

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired cis- and trans-isomers.[2]

Protocol 3: Synthesis of this compound Analogues (N-Alkylation)

This protocol describes the final N-alkylation step to produce the target this compound analogue.

Materials:

  • Nor-lobelane analogue

  • Methanol (B129727) or acetonitrile

  • Aqueous formaldehyde (37 wt. %)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dilute hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane (B109758) or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the nor-lobelane analogue in methanol or acetonitrile.[2]

  • Add an aqueous solution of formaldehyde and sodium cyanoborohydride.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[2]

  • Once complete, quench the excess reducing agent by carefully adding dilute hydrochloric acid until the solution is acidic.[2]

  • Remove the solvent under reduced pressure.[2]

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH >10.[2]

  • Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound analogue free base.[2]

Biological Evaluation: VMAT2 Binding Affinity

The primary biological target for this compound and its analogues is VMAT2. A key in vitro experiment to determine the potency of novel analogues is a competitive binding assay using radiolabeled dihydrotetrabenazine (B1670615) ([³H]DTBZ), a known high-affinity VMAT2 ligand.

VMAT2 Signaling Pathway and this compound's Mechanism of Action

VMAT2_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DA_cyto Cytosolic Dopamine (DA) VMAT2 VMAT2 DA_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Release Exocytosis Vesicle->Release DA_ves Vesicular DA VMAT2->DA_ves Packaging DA_ves->Release DA_syn Synaptic DA Release->DA_syn Receptor Dopamine Receptors DA_syn->Receptor Binding This compound This compound Analogue This compound->VMAT2 Inhibition

Caption: this compound analogues inhibit VMAT2, preventing dopamine packaging into vesicles.

Protocol 4: [³H]DTBZ Competitive Binding Assay

This protocol outlines the procedure for determining the binding affinity (Ki) of novel this compound analogues for VMAT2.

Materials:

  • Rat synaptic vesicle membrane preparations

  • Assay buffer (25 mM HEPES, 100 mM K₂-tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5)

  • [³H]DTBZ (5 nM final concentration)

  • Novel this compound analogues (1 nM - 1 mM final concentrations)

  • Ro4-12084 (10 µM for non-specific binding)

  • 96-well GF/B filter plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, incubate 100 µL of the vesicle suspension with the assay buffer.[6]

  • Add varying concentrations of the novel this compound analogue.

  • Add [³H]DTBZ to a final concentration of 5 nM.[6]

  • For non-specific binding control wells, add 10 µM Ro4-12084.[6]

  • Incubate for 30 minutes at room temperature.[6]

  • Terminate the assay by rapid filtration through the GF/B filter plates, followed by washing.[6]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values from the IC₅₀ values determined from concentration-response curves.

Structure-Activity Relationship (SAR) Data

The following tables summarize the VMAT2 binding affinities for various classes of this compound analogues, providing a foundation for rational drug design.

Table 1: VMAT2 Binding Affinities of Saturated vs. Unsaturated this compound Analogues

CompoundDescriptionVMAT2 Ki (µM)
LobelineParent alkaloid2.04[4]
MTDUnsaturated, deoxygenated9.88[4]
This compound Saturated, deoxygenated 0.97 [4]

Data from [³H]DTBZ binding assays. Lower Ki indicates higher affinity.

Table 2: Effect of Phenyl Ring Substitution on VMAT2 Affinity of this compound Analogues

Analogue (Substituent)VMAT2 Ki (µM)
Unsubstituted (this compound)0.97[4]
2-Methoxy0.43[7]
4-Fluoro~1.0 (Comparable to this compound)[5]
4-Methoxy~1.0 (Comparable to this compound)[5]
1-NaphthylPotent, increased selectivity[7]

Note: Generally, VMAT2 affinity is maintained with various electron-donating or withdrawing substituents on the phenyl rings.[7]

Table 3: Influence of Piperidine Ring and Linker Modifications on VMAT2 Affinity

Analogue ModificationEffect on VMAT2 AffinityReference
cis to trans Stereochemistry5-6 fold decrease[5]
Piperidine to PyrrolidineDecrease in affinity for cis-isomers[8]
Varied Methylene (B1212753) Linker LengthOptimal lengths are 2 and 3 methylene units at C-6 and C-2[6][9]
N-Methyl to N-Ethyl/N-PropylSlightly less potent[7]

Conclusion

The synthetic methodologies and evaluation protocols presented here provide a comprehensive framework for the discovery and development of novel this compound analogues. The SAR data highlights that the saturated this compound core is a superior scaffold to lobeline for VMAT2 inhibition. Further optimization through substitutions on the phenyl rings and modifications of the piperidine core can lead to the identification of potent and selective VMAT2 inhibitors with therapeutic potential for treating psychostimulant addiction.

References

Application Notes and Protocols: Studying Lobelane's Interaction with VMAT2 in Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing transfected cell lines for the characterization of lobelane's interaction with the vesicular monoamine transporter 2 (VMAT2). This document includes detailed protocols for key experiments, quantitative data presentation, and visualizations of relevant pathways and workflows.

Introduction

The vesicular monoamine transporter 2 (VMAT2) is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles.[1][2] This process is essential for normal neuronal signaling.[1][2] This compound (B1250731), a derivative of lobeline, has emerged as a potent and selective inhibitor of VMAT2, demonstrating a higher affinity for VMAT2 over other targets like the dopamine transporter (DAT).[3] This selectivity makes this compound a promising candidate for the development of pharmacotherapies, particularly for psychostimulant abuse.[4] Transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, expressing VMAT2 are invaluable tools for studying the specific interactions of compounds like this compound with this transporter in a controlled cellular environment.[5][6]

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and related compounds at VMAT2.

Table 1: VMAT2 Binding Affinity and Functional Potency of this compound and Comparators

CompoundVMAT2 Binding (Ki, µM)VMAT2 Function ([³H]DA Uptake IC50, µM)
This compound0.970.88
Lobeline0.900.88

Data compiled from studies using transfected cell lines and rat striatal vesicle preparations.[3][6]

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with VMAT2 in transfected cell lines are provided below.

Protocol 1: Transfection of HEK293 Cells with VMAT2

This protocol describes the transient transfection of HEK293 cells with a VMAT2-expressing plasmid using a lipid-based transfection reagent.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • VMAT2-expressing plasmid DNA (endotoxin-free)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium.[7] Incubate overnight at 37°C in a 5% CO2 incubator to achieve 70-90% confluency on the day of transfection.[7]

  • DNA-Lipid Complex Formation:

    • For each well to be transfected, dilute 1 µg of VMAT2 plasmid DNA into 100 µL of Opti-MEM™.[7]

    • In a separate tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent to 100 µL of Opti-MEM™.[7]

    • Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate for 5-15 minutes at room temperature to allow for complex formation.[7]

  • Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for VMAT2 expression before proceeding with binding or uptake assays. For some applications, the medium can be changed after 6 hours.[7]

Protocol 2: Preparation of Cell Membranes from VMAT2-Transfected Cells

This protocol describes the preparation of membranes from transfected cells for use in radioligand binding assays.

Materials:

  • VMAT2-transfected cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors added fresh)[8]

  • Dounce homogenizer or sonicator

  • High-speed centrifuge

Procedure:

  • Cell Harvesting: Wash the transfected cells with ice-cold PBS and collect them by scraping or centrifugation.

  • Homogenization: Resuspend the cell pellet in ice-cold Homogenization Buffer.[8] Disrupt the cells using a Dounce homogenizer with 25 strokes or by sonication on ice.[9]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 500-700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[8]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[8]

  • Washing: Discard the supernatant and wash the membrane pellet by resuspending it in Homogenization Buffer and repeating the high-speed centrifugation step.[8]

  • Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -80°C until use. Determine the protein concentration using a standard protein assay.

Protocol 3: [³H]Dihydrotetrabenazine ([³H]DTBZ) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for VMAT2 by measuring its ability to compete with the radioligand [³H]DTBZ.

Materials:

  • Membrane preparation from VMAT2-transfected cells

  • [³H]DTBZ (radioligand)

  • This compound hydrochloride (test compound)

  • Tetrabenazine (B1681281) (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[10]

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[10]

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay Buffer, membrane preparation (20-50 µg protein), and [³H]DTBZ (at a concentration near its Kd, e.g., 1.5-3 nM).[10][11]

    • Non-specific Binding: 10 µM Tetrabenazine, membrane preparation, and [³H]DTBZ.[10]

    • Competitive Binding: Serial dilutions of this compound, membrane preparation, and [³H]DTBZ.[10]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[10]

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[10]

  • Quantification: Dry the filters, add scintillation fluid to each well, and quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: [³H]Dopamine Uptake Assay

This functional assay measures the ability of this compound to inhibit the transport of [³H]dopamine into vesicles in VMAT2-transfected cells.

Materials:

  • VMAT2-transfected cells (e.g., CHO or HEK293)

  • [³H]Dopamine (substrate)

  • This compound hydrochloride (test compound)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)[2]

  • Reserpine or Tetrabenazine (positive control for inhibition)

Procedure:

  • Cell Plating: Seed VMAT2-transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with Assay Buffer and then pre-incubate with varying concentrations of this compound or vehicle for a specific period (e.g., 10-30 minutes) at 37°C.[2][12]

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-20 minutes) to allow for VMAT2-mediated uptake.[12]

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound's Interaction with VMAT2

VMAT2_Lobelane_Interaction cluster_presynaptic Presynaptic Terminal cluster_cytosol Cytosol cluster_vesicle_lumen Vesicle Lumen DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Transport Vesicle Synaptic Vesicle VMAT2->Vesicle Sequestration DA_Cytosol Increased Cytosolic DA VMAT2->DA_Cytosol This compound This compound This compound->VMAT2 Inhibition This compound->DA_Cytosol

Caption: Mechanism of this compound's inhibitory action on VMAT2-mediated dopamine transport.

Experimental Workflow for Characterizing this compound's VMAT2 Interaction

Lobelane_VMAT2_Workflow start Start transfection Transfect HEK293/CHO cells with VMAT2 plasmid start->transfection expression Allow 24-48h for VMAT2 expression transfection->expression prep_membranes Prepare cell membranes (for binding assay) expression->prep_membranes uptake_assay [3H]Dopamine Uptake Assay expression->uptake_assay binding_assay [3H]DTBZ Competitive Binding Assay prep_membranes->binding_assay data_analysis Data Analysis (IC50, Ki calculation) binding_assay->data_analysis uptake_assay->data_analysis results Characterize this compound's VMAT2 Interaction data_analysis->results Lobelane_Logic This compound This compound Administration VMAT2_Binding Binds to VMAT2 This compound->VMAT2_Binding DA_Uptake_Inhibition Inhibits Dopamine Uptake into Vesicles VMAT2_Binding->DA_Uptake_Inhibition Cytosolic_DA_Increase Increased Cytosolic Dopamine DA_Uptake_Inhibition->Cytosolic_DA_Increase Reduced_DA_Release Reduced Vesicular Dopamine Release DA_Uptake_Inhibition->Reduced_DA_Release Therapeutic_Effect Potential Therapeutic Effect (e.g., for psychostimulant abuse) Reduced_DA_Release->Therapeutic_Effect

References

Application Notes and Protocols: Measuring Lobelane's Inhibition of [3H]Dopamine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the inhibitory effects of lobelane (B1250731) on dopamine (B1211576) uptake, a critical process in neurotransmission. The methodologies outlined are essential for researchers investigating the pharmacological profile of this compound and its potential as a therapeutic agent for substance use disorders.

This compound, a derivative of lobeline, has demonstrated significant interactions with the dopaminergic system.[1] It primarily exerts its effects by inhibiting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Understanding the potency and selectivity of this compound's inhibition on these transporters is crucial for its development as a potential pharmacotherapy for methamphetamine abuse.[1]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its parent compound, lobeline, on both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).

Table 1: Inhibition of [3H]Dopamine Uptake at the Dopamine Transporter (DAT) in Rat Striatal Synaptosomes

CompoundKi (μM)IC50 (μM)Maximum Inhibition (Imax)
This compound1.57->95%
Lobeline31.680 ± 1280.7%

Data sourced from multiple studies.[2][3]

Table 2: Inhibition of [3H]Dopamine Uptake at the Vesicular Monoamine Transporter 2 (VMAT2) in Rat Striatal Synaptic Vesicles

CompoundKi (μM)IC50 (μM)Maximum Inhibition (Imax)
This compound0.045->90%
Nor-lobelane0.044->90%
Lobeline0.470.88 ± 0.001>90%

Data sourced from multiple studies.[2][3]

Experimental Protocols

Two primary assays are utilized to measure the inhibition of [3H]dopamine uptake by this compound: the synaptosomal [3H]dopamine uptake assay for DAT and the synaptic vesicle [3H]dopamine uptake assay for VMAT2.

Synaptosomal [3H]Dopamine Uptake Assay (for DAT Inhibition)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing DAT.[4]

Materials:

  • Rat striatal tissue

  • Assay Buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM D-glucose, 25 mM HEPES, 0.1 mM EDTA, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4, saturated with 95% O2/5% CO2.[2]

  • [3H]Dopamine

  • This compound (or other test compounds)

  • Nomifensine (for determining non-specific uptake)[2]

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Protocol:

  • Synaptosome Preparation:

    • Dissect rat striatum and homogenize in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).[5]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[5]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[5]

    • Resuspend the pellet in 2.4 ml of assay buffer.[2]

  • Uptake Assay:

    • In duplicate, add 25 μl of the synaptosomal suspension to tubes containing assay buffer and various concentrations of this compound (e.g., 1 nM to 100 μM).[2]

    • For determining non-specific uptake, use a separate set of tubes containing 10 μM nomifensine.[2]

    • Pre-incubate the tubes at 34°C for 5 minutes.[2]

    • Initiate the uptake reaction by adding [3H]dopamine (final concentration, e.g., 50 nM).[6]

    • Incubate for an additional 10 minutes at 34°C.[6]

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[7]

    • Wash the filters three times with 3 ml of ice-cold assay buffer to remove unbound radioligand.[7]

    • Place the filters in scintillation vials with scintillation cocktail.[5]

    • Quantify the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake (in the presence of nomifensine) from the total uptake.[2]

    • Determine the concentration of this compound that produces 50% inhibition of [3H]dopamine uptake (IC50 value) from concentration-effect curves using a non-linear regression program.[2]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]dopamine and Kd is its dissociation constant for DAT.[2]

Synaptic Vesicle [3H]Dopamine Uptake Assay (for VMAT2 Inhibition)

This assay measures the inhibition of [3H]dopamine uptake into isolated synaptic vesicles, which is mediated by VMAT2.

Materials:

  • Rat striatal tissue

  • Assay Buffer: 25 mM HEPES, 100 mM potassium tartrate, 50 μM EGTA, 100 μM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg2+, pH 7.4.[2]

  • [3H]Dopamine

  • This compound (or other test compounds)

  • Ro4-1284 (for determining non-specific uptake)[2]

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Protocol:

  • Synaptic Vesicle Preparation:

    • Follow a similar differential centrifugation protocol as for synaptosomes, with modifications to isolate synaptic vesicles.[8] The final pellet containing vesicles is resuspended in the appropriate assay buffer.[2]

  • Uptake Assay:

    • Add 100 μl of the vesicular suspension to tubes containing assay buffer, various concentrations of this compound (e.g., 0.1 nM to 10 mM), and 0.1 μM [3H]dopamine to a final volume of 500 μl.[2]

    • For determining non-specific uptake, use a separate set of tubes containing 10 μM Ro4-1284.[2]

    • Incubate at 34°C for a defined period (e.g., 10 minutes).[8]

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.[2]

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[2]

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of Ro4-1284) from total uptake.[2]

    • Determine the IC50 and Ki values as described for the synaptosomal uptake assay.[2]

Visualizations

Signaling Pathway of Dopamine Transport and Inhibition by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release DA Dopamine VMAT2 VMAT2 DA->VMAT2 Uptake VMAT2->Vesicle DAT DAT Lobelane_VMAT2 This compound Lobelane_VMAT2->VMAT2 Inhibits Lobelane_DAT This compound Lobelane_DAT->DAT Inhibits DA_cleft->DAT Reuptake

Caption: Dopamine transport and points of inhibition by this compound.

Experimental Workflow for [3H]Dopamine Uptake Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Rat Striatal Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Preparation Synaptosome or Vesicle Prep Centrifugation->Preparation Incubation Pre-incubation with This compound/Vehicle Preparation->Incubation Uptake Add [3H]Dopamine Initiate Uptake Incubation->Uptake Termination Rapid Filtration & Washing Uptake->Termination Counting Liquid Scintillation Counting Termination->Counting Calculation Calculate Specific Uptake Counting->Calculation Analysis Determine IC50/Ki Values Calculation->Analysis

References

Application Notes and Protocols for Isolating Synaptic Vesicles for Lobelane Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a defunctionalized analog of the natural alkaloid lobeline, has garnered significant interest in neuropharmacology and drug development for its selective and potent inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[2][3] By inhibiting VMAT2, this compound disrupts this process, making it a promising candidate for the treatment of psychostimulant abuse.[1][4] Accurate assessment of this compound's binding affinity and mechanism of action requires the isolation of functional synaptic vesicles and the subsequent performance of precise binding assays.

These application notes provide detailed protocols for the isolation of synaptic vesicles from rodent brain tissue and the subsequent execution of a competitive radioligand binding assay to determine the binding affinity of this compound for VMAT2.

Data Presentation: Quantitative Analysis of this compound and Analog Binding

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related compounds at VMAT2, as determined by [3H]dihydrotetrabenazine ([3H]DTBZ) binding assays and functional uptake assays.

Table 1: VMAT2 Binding Affinities of Lobeline Analogs

CompoundKi (μM) for [3H]DTBZ Binding
This compound0.97
Lobeline2.04
Nor-lobelaneNot Reported
MTD9.88

Data compiled from studies on rat whole brain synaptic vesicle membranes.[5]

Table 2: Inhibition of Vesicular [3H]Dopamine Uptake by Lobeline Analogs

CompoundKi (nM) for [3H]DA Uptake Inhibition
This compound45
Nor-lobelane45
LobelineNot Reported

Data from studies using rat striatal synaptic vesicles.[1][5]

Table 3: Comparative IC50 Values for VMAT2 Inhibition

CompoundIC50 (μM) for [3H]DTBZ Binding Inhibition
Lobeline0.90
d-amphetamine39.4

Data from studies using vesicle membranes from rat striatum.[6]

Experimental Protocols

Protocol 1: Isolation of Synaptic Vesicles from Rodent Brain

This protocol details the isolation of synaptic vesicles from rat brain tissue using differential centrifugation and sucrose (B13894) density gradient centrifugation. This method yields a preparation of synaptic vesicles with high purity suitable for subsequent binding assays.[7]

Materials and Reagents:

  • Rat brains (e.g., Sprague Dawley rats)

  • Homogenization Buffer: 320 mM sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors

  • Sucrose Solutions (w/v): 0.6 M, 0.8 M, 1.0 M, 1.2 M in 4 mM HEPES, pH 7.4

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

  • Bradford Protein Assay Kit

Procedure:

  • Tissue Homogenization:

    • Euthanize two rats according to approved institutional protocols.

    • Rapidly dissect the brains and place them in ice-cold Homogenization Buffer.

    • Homogenize each brain in 9 mL of Homogenization Buffer.[8]

    • Perform a low-speed centrifugation at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2]

  • Differential Centrifugation:

    • Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet synaptosomes and mitochondria (P2).[2]

    • Collect the supernatant (S2) and centrifuge at a higher speed to pellet synaptic vesicles.

  • Sucrose Density Gradient Centrifugation:

    • Prepare a discontinuous sucrose gradient by carefully layering the sucrose solutions of decreasing density (1.2 M, 1.0 M, 0.8 M, 0.6 M) in an ultracentrifuge tube.

    • Carefully layer the crude synaptic vesicle fraction onto the top of the sucrose gradient.

    • Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C.

    • Synaptic vesicles will band at the interface of the 0.8 M and 1.0 M sucrose layers.

  • Vesicle Collection and Storage:

    • Carefully collect the synaptic vesicle fraction from the gradient using a syringe.

    • Dilute the collected fraction with an appropriate buffer and pellet the vesicles by ultracentrifugation.

    • Resuspend the final vesicle pellet in a suitable buffer for the binding assay.

    • Determine the protein concentration using a Bradford assay.

    • Store the isolated synaptic vesicles at -80°C until use.

Protocol 2: this compound Binding Assay using [3H]Dihydrotetrabenazine ([3H]DTBZ)

This competitive binding assay measures the ability of this compound to displace the binding of the VMAT2-specific radioligand [3H]DTBZ from isolated synaptic vesicles.

Materials and Reagents:

  • Isolated synaptic vesicles

  • [3H]DTBZ (specific activity ~50-80 Ci/mmol)

  • This compound hydrochloride

  • Tetrabenazine (B1681281) (for non-specific binding)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • In reaction tubes, combine the isolated synaptic vesicle preparation (typically 50-100 µg of protein), a fixed concentration of [3H]DTBZ (e.g., 2-5 nM), and varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).[2]

    • For the determination of total binding, omit this compound.

    • For the determination of non-specific binding, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM).[9]

  • Incubation:

    • Incubate the reaction mixtures for a defined period (e.g., 90 minutes) at a specific temperature (e.g., 30°C).[9]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]DTBZ binding) from the resulting competition curve using non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_isolation Synaptic Vesicle Isolation cluster_binding_assay This compound Binding Assay tissue Rodent Brain Tissue homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Supernatant (S1) centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (20,000 x g) supernatant1->centrifugation2 supernatant2 Supernatant (S2) (Crude Vesicles) centrifugation2->supernatant2 gradient Sucrose Density Gradient Ultracentrifugation supernatant2->gradient isolated_vesicles Isolated Synaptic Vesicles gradient->isolated_vesicles incubation Incubation with [3H]DTBZ and this compound isolated_vesicles->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis

Caption: Workflow for synaptic vesicle isolation and this compound binding assay.

Logical Relationship of this compound's Mechanism of Action

mechanism_of_action This compound This compound vmat2 VMAT2 on Synaptic Vesicle This compound->vmat2 Inhibits dopamine_uptake Dopamine Uptake into Vesicles This compound->dopamine_uptake Blocks vmat2->dopamine_uptake Mediates vesicular_dopamine Vesicular Dopamine Stores dopamine_uptake->vesicular_dopamine Leads to therapeutic_effect Potential Therapeutic Effect (e.g., Attenuation of Psychostimulant Effects) dopamine_uptake->therapeutic_effect Reduction leads to dopamine_release Dopamine Release vesicular_dopamine->dopamine_release Required for

Caption: this compound's mechanism of action via VMAT2 inhibition.

References

Application of Lobelane in Conditioned Place Preference Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobelane (B1250731), a synthetic analog of the naturally occurring alkaloid lobeline (B1674988), has garnered significant interest as a potential pharmacotherapy for psychostimulant addiction, particularly methamphetamine use disorder. Unlike its parent compound, this compound exhibits greater selectivity and potency as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a critical protein responsible for packaging dopamine (B1211576) and other monoamines into synaptic vesicles for release, a key process in the brain's reward circuitry. By inhibiting VMAT2, this compound can attenuate the reinforcing effects of psychostimulants.[1][2] This document provides detailed application notes and protocols for utilizing this compound in conditioned place preference (CPP) studies, a standard preclinical behavioral model to evaluate the rewarding or aversive properties of drugs.

Core Mechanism of Action: VMAT2 Inhibition

The primary mechanism by which this compound is thought to exert its effects in the context of addiction is through the inhibition of VMAT2. Psychostimulants like methamphetamine increase extracellular dopamine levels, leading to their rewarding effects. This compound, by blocking VMAT2, interferes with the vesicular packaging of dopamine. This leads to a reduction in the amount of dopamine available for release into the synapse, thereby dampening the rewarding effects of the psychostimulant.[1] this compound has been shown to have a higher affinity for VMAT2 compared to the dopamine transporter (DAT), making it a more selective agent than its predecessor, lobeline.[1]

Signaling Pathway of this compound's Action

lobelane_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_intervention Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Cytosolic Dopamine DOPA->DA_cyto DOPA Decarboxylase VMAT2 VMAT2 DA_cyto->VMAT2 DA_vesicle Vesicular Dopamine DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Exocytosis VMAT2->DA_vesicle Packaging DAT DAT DAT->DA_cyto DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor This compound This compound This compound->VMAT2 Inhibits Meth Methamphetamine Meth->VMAT2 Inhibits Meth->DAT Reverses Reward Reward & Reinforcement DA_receptor->Reward

This compound's inhibitory action on the VMAT2 transporter in the dopamine signaling pathway.

Experimental Protocols for Conditioned Place Preference

The following protocols are based on established CPP methodologies for psychostimulants and studies involving the this compound analog GZ-793A.[3] Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.

Materials
  • Subjects: Male Sprague-Dawley rats (250-350 g) are commonly used.

  • Apparatus: A three-chamber conditioned place preference apparatus is standard. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects the two outer chambers. Automated tracking software is recommended for data collection.

  • Drugs:

    • This compound hydrochloride (dissolved in sterile saline).

    • Methamphetamine hydrochloride (dissolved in sterile saline).

    • Sterile saline (0.9% NaCl) for vehicle control.

  • Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections.

Experimental Workflow Diagram

cpp_workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) cluster_analysis Phase 4: Data Analysis pretest Day 1: Pre-test Allow free access to all chambers for 15 min. Record time spent in each chamber. conditioning_days Days 2-9 (8 days): Alternating daily injections of Drug and Vehicle. pretest->conditioning_days drug_pairing Drug Pairing Day: Inject this compound (or Vehicle) 20 min prior to Methamphetamine (or Saline). Confine to one outer chamber for 30 min. conditioning_days->drug_pairing vehicle_pairing Vehicle Pairing Day: Inject Saline. Confine to the opposite outer chamber for 30 min. conditioning_days->vehicle_pairing posttest Day 10: Post-test No injections. Allow free access to all chambers for 15 min. Record time spent in each chamber. conditioning_days->posttest analysis Calculate CPP Score: (Time in drug-paired chamber post-test) - (Time in drug-paired chamber pre-test) posttest->analysis

A typical experimental workflow for a this compound conditioned place preference study.
Detailed Protocol

  • Habituation (Day 0):

    • Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.

    • On the day before pre-conditioning, place each animal in the CPP apparatus for 15 minutes with free access to all chambers to reduce novelty-induced activity.

  • Pre-Conditioning (Baseline Test - Day 1):

    • Place each rat in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.

    • Record the time spent in each of the two outer chambers. This serves as the baseline preference.

    • Animals showing a strong unconditioned preference or aversion for one chamber (e.g., spending >80% or <20% of the time in one chamber) may be excluded or assigned using a biased design (pairing the drug with the less-preferred chamber).

  • Conditioning (Days 2-9):

    • This phase consists of eight conditioning sessions, with one session per day.

    • The animals are divided into experimental groups (e.g., Vehicle + Saline, Vehicle + Methamphetamine, this compound + Saline, this compound + Methamphetamine).

    • On drug-pairing days (e.g., Days 2, 4, 6, 8):

      • Administer this compound (e.g., 3, 10, 15 mg/kg, s.c.) or its vehicle 20 minutes prior to the administration of methamphetamine (e.g., 0.5, 1 mg/kg, s.c.) or saline.

      • Immediately after the second injection, confine the animal to one of the outer chambers (the drug-paired chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.

    • On vehicle-pairing days (e.g., Days 3, 5, 7, 9):

      • Administer saline.

      • Immediately confine the animal to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.

  • Post-Conditioning (Test Day - Day 10):

    • With no prior injections on this day, place each rat in the central chamber and allow it to freely explore the entire apparatus for 15 minutes.

    • Record the time spent in each of the two outer chambers.

  • Data Analysis:

    • The primary dependent variable is the change in preference for the drug-paired chamber from the pre-conditioning test to the post-conditioning test.

    • Calculate the CPP score for each animal: (Time spent in the drug-paired chamber on the post-conditioning test) - (Time spent in the drug-paired chamber on the pre-conditioning test).

    • Use appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests) to compare the CPP scores between the different experimental groups.

Data Presentation

The following tables summarize representative quantitative data from studies investigating VMAT2 inhibitors and their neurochemical properties, as well as expected outcomes in a CPP paradigm based on existing literature.

Table 1: Neurochemical Profile of this compound and Related Compounds

CompoundTargetAssayAffinity (Ki) / Potency (IC50)Reference
This compound VMAT2[3H]dihydrotetrabenazine bindingKi = 45 nM[1]
VMAT2[3H]Dopamine UptakeIC50 = 880 nM[4]
DAT[3H]Dopamine UptakeIC50 = 80 µM[4]
GZ-793A VMAT2[3H]dihydrotetrabenazine bindingKi = 26 nM[5]
nAChRs-Ki > 100 µM[5]
Lobeline VMAT2[3H]dihydrotetrabenazine bindingIC50 = 900 nM[4]
nAChRs-High Affinity[1]

Table 2: Representative Conditioned Place Preference Data

This table presents hypothetical data based on the expected effects of this compound on methamphetamine-induced CPP, as suggested by studies on the this compound analog GZ-793A.[3]

Pre-treatment (s.c.)Conditioning Drug (s.c.)NPre-Test Time in Drug-Paired Chamber (seconds, Mean ± SEM)Post-Test Time in Drug-Paired Chamber (seconds, Mean ± SEM)CPP Score (seconds, Mean ± SEM)
VehicleSaline (1 ml/kg)10445 ± 25450 ± 285 ± 10
VehicleMethamphetamine (1 mg/kg)10450 ± 22680 ± 35230 ± 30*
This compound (15 mg/kg)Saline (1 ml/kg)10455 ± 20460 ± 235 ± 12
This compound (15 mg/kg)Methamphetamine (1 mg/kg)10448 ± 28475 ± 3027 ± 15#

*p < 0.05 compared to Vehicle + Saline group, indicating a significant place preference for methamphetamine. #p < 0.05 compared to Vehicle + Methamphetamine group, indicating that this compound significantly attenuated the methamphetamine-induced place preference.

Conclusion

This compound presents a promising avenue for the development of therapeutics for psychostimulant use disorders due to its selective inhibition of VMAT2. The conditioned place preference paradigm is a robust and valuable tool for assessing the potential of this compound and its analogs to counteract the rewarding effects of drugs like methamphetamine. The protocols and data presented here provide a comprehensive guide for researchers to design and execute CPP studies to further investigate the therapeutic potential of this compound.

References

Application Notes and Protocols for Evaluating the Behavioral Effects of Lobelane in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for investigating the behavioral effects of lobelane (B1250731), a compound with therapeutic potential for substance use disorders, in rat models. The protocols focus on key behavioral paradigms to assess abuse liability, reinforcing properties, and the ability to modulate the effects of psychostimulants.

Introduction

This compound, a derivative of the alkaloid lobeline (B1674988), has garnered significant interest for its potential as a treatment for psychostimulant abuse.[1] Its mechanism of action involves the modulation of dopamine (B1211576) neurotransmission through interactions with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT).[2][3] Preclinical studies in rats are crucial for characterizing the behavioral profile of this compound and determining its therapeutic efficacy and safety. This document outlines standard protocols for evaluating this compound's effects on self-administration, locomotor activity, and conditioned place preference.

Mechanism of Action: Dopamine Modulation

This compound's primary mechanism of action is the inhibition of dopamine uptake and the promotion of its release from storage vesicles by interacting with VMAT2.[2] This disrupts the normal storage and release of dopamine, which is a key neurotransmitter in the brain's reward pathways. By altering dopamine dynamics, this compound can attenuate the reinforcing effects of psychostimulants like methamphetamine.[2][4]

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicles Dopamine_synapse Synaptic Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT DAT Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Uptake Dopamine_synapse->DAT Reuptake D_receptors Dopamine Receptors Dopamine_synapse->D_receptors Binds This compound This compound This compound->VMAT2 Inhibits This compound->DAT Inhibits cluster_workflow Self-Administration Workflow Surgery Jugular Vein Catheterization Recovery Recovery (≥ 7 days) Surgery->Recovery Training Training on FR5 Schedule (e.g., Methamphetamine) Recovery->Training Stable Stable Responding (<20% variation for 3 days) Training->Stable Pretreatment This compound Pretreatment (s.c., 15 min prior) Stable->Pretreatment Test Self-Administration Session (2 hours) Pretreatment->Test Data Data Analysis (Lever Presses, Infusions) Test->Data cluster_workflow Conditioned Place Preference Workflow Pre_test Pre-Test: Baseline Preference Conditioning Conditioning Phase: Drug vs. Vehicle Paired with Distinct Chambers Pre_test->Conditioning Post_test Post-Test: Measure Time Spent in Each Chamber Conditioning->Post_test Analysis Data Analysis: Compare Pre- and Post-Test Chamber Times Post_test->Analysis

References

Characterizing Lobelane Derivatives: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of lobelane (B1250731) derivatives. These compounds, derived from the alkaloid lobeline, are of significant interest in drug development, particularly for their potential in treating substance abuse disorders. Accurate and robust analytical methods are crucial for advancing research and ensuring the quality and consistency of these potential therapeutics.

Application Notes

The characterization of this compound derivatives typically involves a combination of chromatographic and spectroscopic techniques to determine their identity, purity, and quantity. The choice of method depends on the specific goals of the analysis, whether it is for structural elucidation, routine quality control, or pharmacokinetic studies.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound derivatives. Reversed-phase chromatography is commonly employed, utilizing C8 or C18 columns. A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid, to ensure good peak shape and resolution. Detection is often performed using a Diode Array Detector (DAD) for initial characterization and quantitation at a specific wavelength, typically around 250 nm.[1]

Mass Spectrometry (MS): Coupling HPLC with Mass Spectrometry (LC-MS/MS) provides a powerful tool for the sensitive and selective analysis of this compound derivatives.[1][2] Electrospray ionization (ESI) in the positive ion mode is generally used, as the nitrogen atom in the piperidine (B6355638) ring is readily protonated. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by analyzing the fragmentation patterns of the parent ions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is essential for the definitive structural confirmation of novel this compound derivatives.[3][4][5] The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used as a complementary technique to identify functional groups present in this compound derivatives. The IR spectra show characteristic absorption bands for different chemical bonds, which can aid in the structural confirmation of synthesized compounds.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for lobeline, this compound, and some of its derivatives from in vitro pharmacological assays. This data is critical for comparing the potency and selectivity of these compounds.

Table 1: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) Function

Compound[³H]DA Uptake into Synaptic Vesicles (Ki, µM)[³H]DTBZ Binding to VMAT2 (Ki, µM)
Lobeline0.472.04
This compound0.0450.97
Nor-lobelane0.045Not Reported
MTDNot Reported9.88
(-)-TTD0.38Not Reported
(+)-TTD0.72Not Reported

Data synthesized from Nickell et al., 2010.[4][7]

Table 2: Inhibition of Dopamine (B1211576) Transporter (DAT) Function and Methamphetamine-Evoked Dopamine Overflow

| Compound | DAT Inhibition (Ki, µM) | Methamphetamine-Evoked DA Overflow (IC50, µM) | Maximal Inhibition of DA Overflow (%) | |---|---|---| | Lobeline | 31.6 | 0.42 | 56.1 | | this compound | 1.57 | 0.65 | 73.0 |

Data synthesized from Nickell et al., 2010.[7][8]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound Derivatives

Objective: To separate and quantify this compound derivatives in a sample.

Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C8 or C18 column (e.g., Eurosphere C8)[1]

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Ammonium Formate

  • Water (HPLC grade)

  • This compound derivative standard

  • Sample containing the this compound derivative

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: Acetonitrile.

    • Alternatively, a mobile phase of acetonitrile and 30 mM ammonium formate (pH 2.8) can be used.[1]

  • Chromatographic Conditions:

    • Column: Eurosphere C8 (or equivalent).[1]

    • Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic elution with 30:70 (v/v) acetonitrile:0.1% TFA.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 250 nm.[1]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound derivative standard in methanol (B129727) or the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve or dilute the sample in the mobile phase.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample.

    • Identify the peak corresponding to the this compound derivative based on its retention time compared to the standard.

    • Quantify the amount of the derivative in the sample using the calibration curve.

Protocol 2: Vesicular [³H]Dopamine Uptake Assay

Objective: To determine the inhibitory effect of a this compound derivative on VMAT2 function.[4][7]

Materials:

  • Rat striatal tissue[7]

  • [³H]Dopamine

  • This compound derivative test compound

  • Sucrose (B13894) buffer (ice-cold)[7]

  • Assay buffer

  • Nomifensine (for determining non-specific uptake)[4]

  • Glass fiber filters[7]

  • Scintillation counter[7]

Procedure:

  • Preparation of Synaptic Vesicles:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer.[7]

    • Perform differential centrifugation to isolate synaptic vesicles.[7]

    • Resuspend the final vesicle-containing pellet in an appropriate assay buffer.[7]

  • Uptake Assay:

    • Pre-incubate aliquots of the vesicular suspension with varying concentrations of the this compound derivative or vehicle control for 5 minutes at 34°C.[4]

    • Initiate the uptake reaction by adding [³H]dopamine.[7]

    • Incubate for a defined period (e.g., 10 minutes) at 34°C.[4][7]

    • Terminate the reaction by rapid filtration through glass fiber filters.[7]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[7]

  • Data Analysis:

    • Determine the amount of radioactivity retained on the filters using a scintillation counter.[7]

    • Determine non-specific uptake in the presence of a VMAT2 inhibitor like nomifensine.[4]

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Generate inhibition curves by plotting the percentage of specific uptake against the logarithm of the this compound derivative concentration to determine the IC50 value.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantification & Purity cluster_pharmacology Pharmacological Evaluation synthesis This compound Derivative Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LC-MS/MS) purification->ms ftir FTIR purification->ftir hplc HPLC-DAD purification->hplc vmat2_assay VMAT2 Binding Assay ([³H]DTBZ) purification->vmat2_assay da_uptake Dopamine Uptake Assay ([³H]DA) purification->da_uptake

Experimental workflow for this compound derivatives.

signaling_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft dopa L-DOPA da Dopamine (DA) dopa->da Synthesis vesicle Synaptic Vesicle da->vesicle Packaging vmat2 VMAT2 da_cleft Dopamine vesicle->da_cleft Release vmat2->da Uptake dat DAT This compound This compound Derivative This compound->vmat2 Inhibition da_cleft->dat Reuptake

This compound's mechanism of action at VMAT2.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Lobelane for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lobelane (B1250731). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is improving the aqueous solubility of this compound important for in vivo studies?

This compound is a lipophilic compound with low water solubility.[1][2] For in vivo studies, particularly those involving parenteral administration (e.g., intravenous, intraperitoneal), the compound must be dissolved in a physiologically compatible aqueous vehicle. Poor solubility can lead to several issues, including:

  • Precipitation upon administration: This can cause embolism, local irritation, and inaccurate dosing.

  • Inconsistent results: Variable solubility can lead to high variability in experimental outcomes.

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble alkaloids like this compound. The most common and effective methods include:

  • Salt Formation: Converting the this compound free base to a salt, such as this compound hydrochloride, can significantly improve its aqueous solubility.[3][4][5]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous vehicle can increase the solubility of hydrophobic compounds.[6][7]

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin (B1172386) can enhance its solubility and stability in aqueous solutions.[8][9][10]

  • pH Adjustment: For basic compounds like this compound, adjusting the pH of the vehicle to be more acidic can increase solubility.[3][11]

Q3: Which form of this compound is typically used in research, and why?

The hydrochloride salt of this compound is the form most commonly used in research settings.[4][12] This is because the salt form generally offers improved stability and higher aqueous solubility compared to the free base, which is crucial for preparing solutions for in vivo administration.[4][5]

Q4: My this compound hydrochloride is precipitating out of my aqueous buffer. What can I do?

Precipitation of this compound hydrochloride from an aqueous buffer is a common issue that can arise from several factors, including concentration, pH, and the dilution method.[13][14] Refer to the troubleshooting guides below for specific solutions.

Troubleshooting Guides

Issue 1: Precipitation of this compound HCl Upon Dilution of an Organic Stock Solution

You have prepared a concentrated stock solution of this compound hydrochloride in an organic solvent like DMSO, but upon diluting it into your aqueous buffer (e.g., saline, PBS), the solution becomes cloudy or a precipitate forms.

Cause: This phenomenon, known as antisolvent precipitation, occurs when a compound dissolved in a good solvent (e.g., DMSO) is rapidly introduced into a poor solvent (e.g., aqueous buffer), causing it to crash out of solution.[14]

Solutions:

  • Optimize the Dilution Process:

    • Warm the aqueous buffer to 37°C.[13]

    • While vigorously vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise.[15] This rapid dispersion helps prevent localized high concentrations.

  • Decrease the Final Concentration: Your target concentration may be exceeding the solubility limit of this compound HCl in the final vehicle composition. Try preparing a more dilute solution.

  • Use a Co-solvent in the Final Formulation: Maintain a small percentage of a biocompatible organic solvent (e.g., DMSO, ethanol (B145695), propylene (B89431) glycol) in your final aqueous solution.[6][13] Be mindful of the potential toxicity of the co-solvent in your specific animal model and experimental design. A common practice is to first dissolve the compound in an organic solvent before diluting it with an aqueous buffer.[13]

G

Issue 2: Poor Solubility of this compound Free Base

You are working with the free base form of this compound and are unable to achieve the desired concentration in your aqueous vehicle for in vivo administration.

Cause: this compound as a free base is a lipophilic molecule with inherently low aqueous solubility.[1]

Solutions:

  • Convert to a Salt: The most effective method is to convert the free base to its hydrochloride salt.[11] This can be achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid.[4]

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior that enhances aqueous solubility.[9][10][16] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]

  • pH Adjustment: As a basic alkaloid, the solubility of this compound can be increased by lowering the pH of the aqueous vehicle.[3] Using an acidic buffer can help protonate the nitrogen in the piperidine (B6355638) ring, forming a more soluble species.

G

Data Presentation

The following table summarizes the reported solubility of this compound hydrochloride in various solvents. This data can help in the preparation of stock solutions and final dosing formulations.

SolventApproximate SolubilityReference
Water (H₂O)~25 mg/mL[17]
Phosphate-Buffered Saline (PBS), pH 7.2~0.3 mg/mL[13]
Dimethyl Sulfoxide (DMSO)≥ 74.8 mg/mL[13]
Ethanol~2 mg/mL[13]
Dimethylformamide (DMF)~10 mg/mL[13]

Note: Solubility can be influenced by temperature, pH, and the presence of other solutes. The listed values should be considered as approximations.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride from this compound Free Base

This protocol describes the conversion of this compound free base to its more water-soluble hydrochloride salt.[4]

Materials:

  • This compound free base

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution in ether (e.g., 2 N)

  • Round-bottom flask

  • Stir bar

  • Vacuum filtration apparatus

  • Cold diethyl ether (for washing)

Procedure:

  • Dissolve the this compound free base in a minimal amount of a suitable solvent like diethyl ether in a round-bottom flask.

  • While stirring, add a solution of hydrochloric acid in ether dropwise.

  • A white precipitate of this compound hydrochloride should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether.

  • Dry the final product under vacuum.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an alkaloid-cyclodextrin complex, which can be adapted for this compound.[18]

Materials:

  • This compound

  • Beta-cyclodextrin derivative (e.g., HP-β-CD)

  • Ethanol-water solution (e.g., 1:5 v/v)

  • Diluted hydrochloric acid (for pH adjustment)

  • Stir plate

  • Rotary evaporator

Procedure:

  • Completely dissolve the this compound and the cyclodextrin derivative in an ethanol-water solution.

  • Adjust the pH of the solution to ~5.0 with diluted hydrochloric acid.

  • Stir the mixture at room temperature for at least 12 hours.

  • Remove the ethanol from the mixture using a rotary evaporator under reduced pressure.

  • If any unreacted this compound has precipitated, remove it by filtration.

  • The resulting aqueous solution contains the this compound-cyclodextrin inclusion complex. This can be used directly or lyophilized to a powder.

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2).[12][19] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound reduces the amount of dopamine available for release, which is a key mechanism in its potential therapeutic effect for substance use disorders.[12][19]

G

References

Technical Support Center: Investigating Tolerance to Lobelane's Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the effects of lobelane (B1250731). This resource is designed for scientists and drug development professionals to provide guidance on experimental design, troubleshoot common issues, and answer frequently asked questions related to the development of tolerance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[1] By competitively inhibiting VMAT2, this compound reduces the amount of dopamine available for release, which is thought to be the basis for its potential therapeutic effects in substance abuse.[2][3]

Q2: Has tolerance to the effects of this compound been observed in preclinical studies?

A2: Yes, tolerance to the behavioral effects of this compound has been reported. Specifically, studies have shown that tolerance develops to the ability of this compound to decrease methamphetamine self-administration in rats with repeated administration.[4][5][6] This is in contrast to its parent compound, lobeline (B1674988), where the effect on methamphetamine self-administration persists.[4]

Q3: What are the potential mechanisms underlying the development of tolerance to this compound?

A3: The precise molecular mechanisms for this compound tolerance have not been fully elucidated. However, it has been suggested that the development of tolerance may be related to this compound's pharmacokinetic and pharmacodynamic profile rather than a direct and rapid adaptation of the VMAT2 transporter itself.[4][5] One hypothesis is that this compound's shorter duration of action and susceptibility to hepatic metabolism may contribute to the transient nature of its effects with repeated dosing.[4]

Q4: Are there analogs of this compound that do not induce tolerance?

A4: Yes, the this compound analog GZ-793A has been shown to inhibit the neurochemical and behavioral effects of methamphetamine without the development of tolerance.[7][8][9] GZ-793A exhibits greater potency and selectivity for VMAT2 compared to this compound.[9] The lack of tolerance with GZ-793A suggests that VMAT2 inhibition itself does not inherently lead to rapid tolerance and that the tolerance observed with this compound may be specific to its chemical structure and metabolic profile.[7][9]

Q5: What are the known off-target effects of this compound?

A5: While this compound is more selective for VMAT2 than its parent compound lobeline, it also has affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake.[2][3][10] At higher concentrations, this off-target effect on DAT could contribute to its overall pharmacological profile and potentially play a role in the development of tolerance or other unexpected experimental outcomes.[2]

Troubleshooting Guides

Issue 1: Diminished or absent effect of this compound in behavioral studies after repeated administration.

  • Potential Cause: Development of tolerance. As noted in preclinical studies, tolerance to the behavioral effects of this compound, such as the reduction of methamphetamine self-administration, can develop rapidly.[4][5][6]

  • Troubleshooting Steps:

    • Confirm Tolerance: Conduct a dose-response curve for this compound at the beginning of the study and after a period of chronic treatment to quantify the extent of tolerance.

    • Washout Period: If the experimental design allows, introduce a washout period to see if the effect of this compound is restored. The duration of this period would need to be determined empirically.

    • Pharmacokinetic Analysis: If feasible, conduct pharmacokinetic studies to determine the half-life and metabolic profile of this compound in your animal model. This can help ascertain if rapid metabolism is a contributing factor.

    • Consider an Alternative: For long-term studies where sustained VMAT2 inhibition is desired without the confounding factor of tolerance, consider using a more stable analog like GZ-793A.[7][9]

Issue 2: High variability in experimental results with this compound.

  • Potential Cause 1: Inconsistent drug preparation and administration. This compound's solubility and stability in solution could affect the actual dose delivered.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare this compound solutions fresh for each experiment.

    • Vehicle and pH: Ensure the vehicle used for dissolution is appropriate and that the pH of the solution is maintained, as this can affect stability.

    • Consistent Administration: Use precise and consistent administration techniques (e.g., injection volume, speed, and location).

  • Potential Cause 2: Off-target effects at the concentration used. At higher concentrations, this compound's inhibition of the dopamine transporter (DAT) may introduce variability.[2]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response study to identify the lowest effective dose that is selective for VMAT2.

    • Control for DAT Inhibition: In in-vitro experiments, you can distinguish between VMAT2 and DAT effects by using specific assays for each transporter, such as vesicular uptake for VMAT2 and synaptosomal uptake for DAT.[2]

Quantitative Data Summary

ParameterThis compoundGZ-793AReference
Target VMAT2 (primary), DAT (secondary)VMAT2[2][9]
Ki for VMAT2 ([³H]DA uptake) 45 nM29 nM[3][4]
Ki for DAT ([³H]DA uptake) 1.57 µM>10 µM[3][8]
Tolerance to Behavioral Effects Yes (e.g., decreased METH self-administration)No[4][7][9]
Effect on METH-evoked DA overflow Potent decrease (IC50 = 0.65 µM)Potent decrease[3][11]

Experimental Protocols

Protocol 1: Methamphetamine Self-Administration in Rats to Assess Tolerance
  • Subjects: Male Wistar rats with surgically implanted intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Acquisition: Rats are trained to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5) during daily 2-hour sessions. Training continues until stable responding is achieved.

  • Tolerance Induction:

    • Divide rats into a control group (vehicle pretreatment) and a this compound group.

    • Administer this compound (e.g., 5.6 mg/kg, s.c.) or vehicle 15 minutes prior to each self-administration session for 7 consecutive days.[5][6]

  • Data Analysis: Record the number of infusions earned each day. A gradual increase in methamphetamine infusions in the this compound-treated group over the 7-day period, returning towards baseline levels, indicates the development of tolerance.

Protocol 2: Vesicular [³H]Dopamine Uptake Assay
  • Preparation of Synaptic Vesicles:

    • Homogenize fresh rat striatal tissue in ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate synaptic vesicles. The final pellet is resuspended in an appropriate assay buffer.[3]

  • Uptake Assay:

    • Pre-incubate aliquots of the vesicular suspension with varying concentrations of this compound or vehicle.

    • Initiate the uptake reaction by adding [³H]dopamine.

    • Incubate at 37°C for a defined period (e.g., 5 minutes).

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through glass-fiber filters to separate vesicles from the incubation medium.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the specific uptake of [³H]dopamine and determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of this compound.

Visualizations

lobelane_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits DAT DAT This compound->DAT Inhibits (Off-target) Dopamine_vesic Vesicular Dopamine Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_synapse Synaptic Dopamine Dopamine_vesic->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake

Caption: Signaling pathway of this compound's on-target and off-target effects.

tolerance_workflow cluster_setup Experimental Setup cluster_treatment Chronic Treatment Phase cluster_analysis Data Analysis & Interpretation animal_model Select Animal Model (e.g., Rats) behavioral_paradigm Establish Behavioral Paradigm (e.g., METH Self-Administration) animal_model->behavioral_paradigm baseline Establish Stable Baseline Responding behavioral_paradigm->baseline groups Divide into Groups (Vehicle vs. This compound) baseline->groups chronic_admin Repeated Daily Administration (e.g., 7 days) groups->chronic_admin behavioral_monitoring Monitor Behavioral Response Daily chronic_admin->behavioral_monitoring data_plot Plot Behavioral Response Over Time behavioral_monitoring->data_plot tolerance_assessment Assess for Tolerance Development (Reduced drug effect over time) data_plot->tolerance_assessment pk_pd_analysis Optional: Pharmacokinetic/ Pharmacodynamic Analysis tolerance_assessment->pk_pd_analysis

Caption: Experimental workflow for investigating the development of tolerance to this compound.

References

Technical Support Center: Optimizing Lobelane Dosage for Methamphetamine Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing lobelane (B1250731) in methamphetamine self-administration studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action by which this compound is thought to reduce methamphetamine self-administration?

A1: this compound's primary mechanism is the inhibition of the vesicular monoamine transporter-2 (VMAT2).[1][2][3][4] Methamphetamine increases extracellular dopamine (B1211576) by inhibiting VMAT2 and promoting the reverse transport of dopamine through the dopamine transporter (DAT).[1][5] this compound competitively inhibits VMAT2, thereby reducing the amount of dopamine available in the cytoplasm for methamphetamine to release.[1][2] This ultimately dampens the reinforcing effects of methamphetamine.[3] While this compound also interacts with the dopamine transporter (DAT), it has a significantly higher potency for VMAT2.[1][2]

Q2: What is a typical effective dose range for this compound in rat models of methamphetamine self-administration?

A2: In rat self-administration studies, this compound has been shown to dose-dependently decrease methamphetamine self-administration at doses ranging from 0.1 to 10 mg/kg, administered subcutaneously (s.c.).[6][7] A dose of 5.6 mg/kg has been noted to specifically decrease methamphetamine self-administration without affecting sucrose-maintained responding or locomotor activity.[7] However, the highest dose of 10 mg/kg has been associated with a decrease in locomotor activity.[6][7]

Q3: How does the potency and efficacy of this compound compare to its parent compound, lobeline (B1674988)?

A3: this compound, a defunctionalized analog of lobeline, exhibits greater potency in inhibiting VMAT2 function compared to lobeline.[1][3] Specifically, this compound has a 35-fold greater potency for inhibiting VMAT2 function compared to DAT function.[1][2] In terms of efficacy, this compound demonstrates a greater maximal effect in decreasing methamphetamine-evoked dopamine overflow compared to lobeline.[1][2]

Q4: Is there a risk of tolerance developing to the effects of this compound?

A4: Yes, studies have shown that tolerance can develop to the effects of this compound on methamphetamine self-administration with repeated administration.[3][5][6][8] When rats were pretreated with this compound (5.6 or 10 mg/kg, s.c.) for seven consecutive sessions, the ability of this compound to decrease methamphetamine self-administration was found to be a transient effect.[6] This is a critical consideration for the design of longer-term studies.

Q5: What are the known side effects of this compound at effective doses?

A5: At doses effective in reducing methamphetamine self-administration (e.g., 5.6 mg/kg), this compound has been shown to have no significant effect on sucrose-maintained responding, indicating a degree of behavioral specificity.[6][7] However, at higher doses (10 mg/kg), a decrease in locomotor activity has been observed.[6][7]

Troubleshooting Guide

Problem 1: this compound administration is not reducing methamphetamine self-administration at previously reported effective doses.

  • Possible Cause 1: Incorrect Dosage or Administration.

    • Troubleshooting Step: Verify the correct calculation of the this compound dose based on the animal's body weight. Ensure the subcutaneous (s.c.) injection was administered correctly. Confirm the concentration and stability of your this compound solution.

  • Possible Cause 2: Development of Tolerance.

    • Troubleshooting Step: If the experiment involves repeated this compound administration, consider that tolerance may have developed.[3][5][6] Review your experimental timeline. It may be necessary to incorporate washout periods or consider alternative dosing strategies.

  • Possible Cause 3: Methamphetamine Dose is Too High.

    • Troubleshooting Step: The reinforcing effects of a high methamphetamine dose may overcome the inhibitory effects of this compound. Consider running a dose-response curve for methamphetamine in your model to ensure you are using a dose on the descending part of the curve, where a reduction in reinforcing efficacy is more readily observed.

Problem 2: Observed a significant decrease in general activity and food/water intake after this compound administration.

  • Possible Cause 1: this compound Dose is Too High.

    • Troubleshooting Step: A decrease in general activity can be a side effect of higher doses of this compound (e.g., 10 mg/kg).[6][7] Consider reducing the dose to a range that has been shown to be behaviorally specific (e.g., 5.6 mg/kg) for reducing methamphetamine self-administration without affecting other behaviors.[7]

  • Possible Cause 2: Non-specific Sedative Effects.

    • Troubleshooting Step: To differentiate between a specific reduction in motivation for methamphetamine and general sedation, include a control group that responds for a different reinforcer, such as sucrose (B13894) pellets.[6][7] If responding for the alternative reinforcer is also decreased, it suggests a non-specific effect of the this compound dose.

Problem 3: Inconsistent or highly variable results across subjects.

  • Possible Cause 1: Variability in Catheter Patency.

    • Troubleshooting Step: Ensure a rigorous and consistent surgical procedure for intravenous catheter implantation. Regularly check catheter patency throughout the experiment using a short-acting anesthetic or a saline flush.

  • Possible Cause 2: Differences in Individual Sensitivity.

    • Troubleshooting Step: As with many pharmacological studies, there can be individual differences in response to both methamphetamine and this compound. Ensure adequate group sizes to account for this variability and use appropriate statistical analyses. Consider counterbalancing the order of this compound doses if using a within-subjects design.

Data Presentation

Table 1: In Vitro Potency and Efficacy of this compound and Lobeline

CompoundTargetAssayPotency (Ki)Efficacy (IC50)Maximal Inhibition (Imax)Reference
This compound VMAT2[3H]dihydrotetrabenazine binding0.97 µM->85%[1]
VMAT2[3H]DA uptake45 nM->90%[1][2]
DAT[3H]DA uptake1.57 µM->95%[1]
METH-evoked DA overflowSuperfusion of rat striatal slices-0.65 µM73%[1][2]
Lobeline VMAT2[3H]dihydrotetrabenazine binding2.04 µM->85%[1]
VMAT2[3H]DA uptake0.47 µM->90%[1]
DAT[3H]DA uptake31.6 µM-80.7%[1]
METH-evoked DA overflowSuperfusion of rat striatal slices-0.42 µM56.1%[1][2]

Table 2: this compound Dosage and Behavioral Effects in Rat Methamphetamine Self-Administration

This compound Dose (mg/kg, s.c.)Effect on Methamphetamine Self-AdministrationEffect on Sucrose-Maintained RespondingEffect on Locomotor ActivityReference
0.1No significant effectNot testedNo significant effect[6][7]
1.0No significant effectNo effectNo significant effect[6][7]
3.0No significant effectNo effectNo significant effect[6][7]
5.6Significant decrease No effectNo significant effect[6][7]
10.0Significant decrease No effectSignificant decrease [6][7]

Experimental Protocols

Key Experiment: Methamphetamine Self-Administration in Rats

This protocol outlines a typical procedure to assess the effect of this compound on methamphetamine self-administration.

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[9][10]

  • Surgery: Rats are surgically implanted with an indwelling intravenous (i.v.) catheter into the jugular vein.[9][11] The catheter is externalized on the back between the scapulae. Animals are allowed a recovery period of at least 5-7 days.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for infusions are used.[11]

  • Acquisition of Self-Administration:

    • Rats are trained to press the active lever for i.v. infusions of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically FR1 or FR5.[6][9][11]

    • Each infusion is paired with a contingent light cue.

    • Sessions are typically 2 hours in duration.[11]

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • Once stable self-administration is established, rats are pretreated with this compound (e.g., 0.1, 1, 3, 5.6, or 10 mg/kg, s.c.) or vehicle (saline) 15 minutes prior to the start of the self-administration session.[6][7]

    • A within-subjects design is often used, where each rat receives each dose of this compound in a counterbalanced order.

  • Data Analysis: The primary dependent variable is the number of methamphetamine infusions earned. The number of active and inactive lever presses is also recorded. Data are typically analyzed using a repeated-measures analysis of variance (ANOVA).

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT DAT METH->DAT Reverses This compound This compound This compound->VMAT2 Competitively Inhibits Vesicle Synaptic Vesicle DA_vesicular Dopamine DA_cytosolic Cytosolic Dopamine DA_cytosolic->VMAT2 Uptake DA_cytosolic->DAT Reverse Transport VMAT2->DA_vesicular Packaging DA_extracellular Extracellular Dopamine DAT->DA_extracellular Release

Caption: Signaling pathway of this compound's interaction with methamphetamine at the dopamine terminal.

Experimental_Workflow start Start surgery Jugular Vein Catheter Implantation Surgery start->surgery recovery Recovery Period (5-7 days) surgery->recovery acquisition Acquisition of METH Self-Administration (FR schedule, e.g., FR5) recovery->acquisition stability Achievement of Stable Responding acquisition->stability pretreatment Pretreatment with This compound or Vehicle (15 min prior to session) stability->pretreatment session Methamphetamine Self-Administration Session (2 hours) pretreatment->session data Data Collection (Infusions, Lever Presses) session->data analysis Data Analysis (ANOVA) data->analysis end End analysis->end

Caption: Experimental workflow for a methamphetamine self-administration study with this compound treatment.

References

overcoming challenges in the large-scale synthesis of lobelane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of lobelane (B1250731). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Stage 1: Condensation of 2,6-Lutidine and Benzaldehyde (B42025)

Question 1: My condensation reaction is resulting in a low yield of 2,6-distyrylpyridine. What are the common causes and how can I improve it?

Answer: Low yields in the condensation of 2,6-lutidine with benzaldehyde are a common challenge. Several factors can contribute to this issue. Here are the primary causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The traditional method often involves heating with acetic anhydride (B1165640).[1] Inadequate temperature or reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Ensure the reaction is heated to reflux for a sufficient duration (typically 4-6 hours).[2]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Consider alternative catalysts and solvent systems. While acetic anhydride is common, other catalysts may offer improved yields under different conditions.[3][4][5]

  • Purity of Reactants: Impurities in 2,6-lutidine or benzaldehyde can lead to side reactions and inhibit the desired condensation.

    • Troubleshooting:

      • Use freshly distilled benzaldehyde to remove any benzoic acid impurity.

      • Ensure the 2,6-lutidine is of high purity.

  • Inefficient Purification: Product loss during workup and purification can significantly reduce the final yield.

    • Troubleshooting:

      • The crude 2,6-distyrylpyridine precipitate should be washed thoroughly with cold water to remove water-soluble impurities.[2]

      • Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, is crucial for obtaining a pure product.[2]

ParameterTypical ConditionTroubleshooting ActionExpected Outcome
Reaction Temperature RefluxEnsure consistent and adequate heating.Improved reaction rate and conversion.
Reaction Time 4-6 hoursMonitor by TLC to avoid premature termination or byproduct formation.Optimization of yield.
Reagent Purity Standard GradeUse freshly distilled benzaldehyde.Reduced side reactions.
Purification Precipitation & WashingRecrystallize from ethanol/water.Higher purity and potentially improved final yield.
Stage 2: Hydrogenation of 2,6-distyrylpyridine

Question 2: The hydrogenation of 2,6-distyrylpyridine is not proceeding to completion, or I am observing a poor diastereomeric ratio (low cis-isomer). What can I do?

Answer: The catalytic hydrogenation of 2,6-distyrylpyridine to nor-lobelane is a critical step where both reaction completion and stereoselectivity are paramount.

  • Catalyst Deactivation: The catalyst (e.g., Adams' catalyst - Platinum dioxide) can be poisoned by impurities in the substrate or solvent.[3]

    • Troubleshooting:

      • Ensure the 2,6-distyrylpyridine is highly pure before hydrogenation.

      • Use high-purity solvents (e.g., ethanol or glacial acetic acid).[2]

      • If catalyst poisoning is suspected, the catalyst may need to be filtered and replaced with a fresh batch.

  • Suboptimal Reaction Conditions: Hydrogen pressure and reaction temperature play a crucial role in the efficiency and selectivity of the hydrogenation.

    • Troubleshooting:

      • Typical hydrogen pressures range from 50-60 psi.[2] Increasing the pressure may improve the reaction rate.

      • The reaction is typically run at room temperature.[2] A modest increase in temperature may enhance the rate but could also impact diastereoselectivity.[6]

      • Ensure efficient agitation to maximize the contact between the substrate, catalyst, and hydrogen gas.

  • Poor Diastereoselectivity: Achieving a high ratio of the desired cis-isomer over the trans-isomer is a common challenge in piperidine (B6355638) synthesis.

    • Troubleshooting:

      • The choice of catalyst and solvent can influence the diastereomeric ratio. Experiment with different catalysts (e.g., Rhodium on carbon) and solvent systems.[7]

      • Lowering the reaction temperature can sometimes favor the formation of one diastereomer.[4]

      • Purification by column chromatography on silica (B1680970) gel is often necessary to separate the cis and trans isomers.[2]

ParameterTypical ConditionTroubleshooting ActionExpected Outcome
Catalyst Adams' Catalyst (PtO₂)Ensure high substrate purity; use fresh catalyst.Improved reaction rate and completion.
Hydrogen Pressure 50-60 psiIncrease pressure if the reaction is sluggish.Faster reaction rate.
Temperature Room TemperatureCautiously increase temperature if needed; lower for better selectivity.Optimized rate and diastereoselectivity.
Diastereomeric Ratio VariableOptimize catalyst and conditions; purify by column chromatography.Higher proportion of the desired cis-isomer.
Stage 3: N-methylation of nor-lobelane

Question 3: The N-methylation of nor-lobelane is giving a low yield or producing significant byproducts. How can I optimize this step?

Answer: The N-methylation of nor-lobelane to this compound is typically achieved via reductive amination. Common methods include the use of formaldehyde (B43269) with a reducing agent like sodium cyanoborohydride or the Eschweiler-Clarke reaction.[1][8]

  • Incomplete Reaction: Insufficient amounts of reagents or suboptimal reaction times can lead to incomplete conversion of the starting material.

    • Troubleshooting:

      • Use a slight excess of formaldehyde and the reducing agent.

      • Monitor the reaction by TLC to ensure it goes to completion (typically 12-24 hours at room temperature).[2]

  • Byproduct Formation: A common byproduct when using sodium cyanoborohydride is the formation of N-cyanomethyl adducts, which can lower the yield of the desired N-methylated product.[9] In the Eschweiler-Clarke reaction, N-formyl intermediates can sometimes be observed if the reduction is incomplete.[10]

    • Troubleshooting (Sodium Cyanoborohydride):

      • The addition of certain metal ions can suppress the formation of N-cyanomethyl byproducts.[9]

    • Troubleshooting (Eschweiler-Clarke):

      • Ensure an adequate excess of formic acid is used to drive the reduction of the iminium ion intermediate to completion.[8][10][11]

      • Prolonging the reaction time at an elevated temperature can also promote complete reduction.[10]

  • Purification Challenges: The final product, this compound free base, is an oil and may be difficult to purify.

    • Troubleshooting:

      • A standard acid-base workup is effective for initial purification.[2]

      • Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify by filtration.[2]

ParameterTypical ConditionTroubleshooting ActionExpected Outcome
Reagent Stoichiometry Near EquimolarUse a slight excess of formaldehyde and reducing agent.Drive the reaction to completion.
Reaction Time 12-24 hoursMonitor by TLC to determine the endpoint.Maximize conversion and minimize degradation.
Byproduct Control -Add metal ions with NaCNBH₃; ensure excess formic acid in Eschweiler-Clarke.Minimized byproduct formation and improved yield.
Product Isolation Oily free baseConvert to the hydrochloride salt.Easier purification and handling of a stable solid.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound? A1: The most common and scalable synthesis of this compound is a three-step process:

  • Condensation: A condensation reaction between 2,6-lutidine and benzaldehyde to form 2,6-distyrylpyridine.[1]

  • Hydrogenation: Catalytic hydrogenation of 2,6-distyrylpyridine to yield nor-lobelane (the desired product is the cis-diastereomer).[1]

  • N-methylation: Reductive amination of nor-lobelane with formaldehyde to introduce the methyl group, yielding this compound.[1]

Q2: How can I confirm the stereochemistry of the final product? A2: The stereochemistry of this compound and its precursors can be determined using various analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the protons on the piperidine ring in the ¹H NMR spectrum can often be used to distinguish between cis and trans isomers.

Q3: What are the primary safety precautions to consider during the large-scale synthesis of this compound? A3: Safety is paramount. Key considerations include:

  • Hydrogenation: This step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (if not handled properly). It should be conducted in a well-ventilated area with appropriate safety equipment and a properly rated pressure vessel.

  • Reagents: Many of the reagents used, such as acetic anhydride, formaldehyde, and strong acids/bases, are corrosive and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Some steps may be exothermic. For large-scale reactions, ensure adequate cooling and temperature control to prevent runaways.

Q4: My biological assays are showing unexpected results. What could be the cause? A4: Unexpected biological results can stem from several factors:

  • Purity of the final compound: Ensure your this compound hydrochloride is of high purity and free from starting materials, byproducts, or residual solvents.

  • Isomeric composition: The presence of the trans-isomer of this compound could potentially lead to different pharmacological activity.

  • Off-target effects: While this compound is a potent VMAT2 inhibitor, it also has activity at the dopamine (B1211576) transporter (DAT), especially at higher concentrations.[2] This could contribute to the observed effects.

Experimental Protocols

Protocol 1: Synthesis of 2,6-distyrylpyridine
  • Combine 2,6-lutidine (1 equivalent) and benzaldehyde (2.2 equivalents) in a round-bottom flask equipped with a reflux condenser.[2]

  • Add acetic anhydride and heat the mixture to reflux for 4-6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and stir until a solid precipitate forms.[2]

  • Collect the crude 2,6-distyrylpyridine by vacuum filtration and wash with cold water.[2]

  • Recrystallize the solid from an ethanol/water mixture to yield pure 2,6-distyrylpyridine.[2]

Protocol 2: Synthesis of nor-lobelane (cis-2,6-diphenethylpiperidine)
  • Dissolve 2,6-distyrylpyridine in a suitable solvent such as ethanol or glacial acetic acid in a high-pressure hydrogenation vessel.[2]

  • Add Adams' catalyst (Platinum dioxide) to the solution.[2]

  • Pressurize the vessel with hydrogen gas to 50-60 psi and agitate at room temperature until hydrogen uptake ceases.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain crude nor-lobelane.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cis-isomer.[2]

Protocol 3: Synthesis of this compound
  • Dissolve nor-lobelane in methanol (B129727) or acetonitrile.[2]

  • Add an aqueous solution of formaldehyde (37 wt. %) and sodium cyanoborohydride (NaCNBH₃).[2]

  • Stir the reaction mixture at room temperature for 12-24 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic.[2]

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH >10.[2]

  • Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or diethyl ether.[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound free base as an oil.[2]

  • To form the hydrochloride salt, dissolve the free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring.[2]

  • Collect the resulting white precipitate of this compound Hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[2]

Quantitative Data

Table 1: Comparative Biological Activity of this compound and its Analogs
CompoundVMAT2 Ki (µM)DAT Ki (µM)
Lobeline2.7631.6
This compound 0.97 1.57
nor-lobelane2.310.044
(-)-trans-Lobelane5.321.12
(+)-trans-Lobelane6.464.12

Data compiled from multiple sources.[12][13] Ki values represent the inhibition constant, where a lower value indicates higher binding affinity.

Table 2: Inhibitory Effects on Methamphetamine-Evoked Dopamine Overflow
CompoundIC₅₀ (µM)Imax (%)
Lobeline0.4256.1
This compound 0.65 73.0

Data from in vitro studies.[13] IC₅₀ is the half maximal inhibitory concentration. Imax represents the maximum inhibition achieved.

Visualizations

lobelane_synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate1 Intermediate cluster_step2 Step 2: Hydrogenation cluster_intermediate2 Intermediate cluster_step3 Step 3: N-methylation cluster_final Final Product 2_6_Lutidine 2_6_Lutidine Condensation Condensation 2_6_Lutidine->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Distyrylpyridine 2,6-distyrylpyridine Condensation->Distyrylpyridine Acetic Anhydride Hydrogenation Hydrogenation Distyrylpyridine->Hydrogenation H₂, PtO₂ nor_this compound nor-lobelane Hydrogenation->nor_this compound N_methylation N-methylation nor_this compound->N_methylation HCHO, NaCNBH₃ This compound This compound N_methylation->this compound

Caption: Synthetic pathway of this compound.

lobelane_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->VMAT2 Packaging Dopamine_synapse Extracellular Dopamine Vesicle->Dopamine_synapse Exocytosis DAT DAT DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake This compound This compound This compound->VMAT2 Inhibits This compound->DAT Inhibits (weaker)

Caption: Mechanism of action of this compound.

References

Technical Support Center: Enhancing In-Vivo Efficacy of Lobelane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the in-vivo efficacy of lobelane (B1250731) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs to achieve in-vivo efficacy?

This compound and its analogs primarily exert their effects by inhibiting the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles before their release into the synapse.[1] By inhibiting VMAT2, this compound analogs reduce the amount of dopamine available for release, which can attenuate the reinforcing effects of psychostimulants.[2] This makes VMAT2 a key target for developing treatments for substance use disorders.[4][5]

Q2: Why is targeting VMAT2 considered a promising strategy for treating psychostimulant abuse?

Psychostimulants like methamphetamine increase extracellular dopamine concentrations by promoting its release from synaptic vesicles via an interaction with VMAT2.[5][6] By inhibiting VMAT2, this compound analogs can counteract this effect.[7] Preclinical studies have shown that lobeline (B1674988), the parent compound of this compound, can decrease the stimulant and rewarding effects of methamphetamine.[5] Furthermore, this compound itself has been shown to decrease methamphetamine self-administration in rats, validating VMAT2 as a therapeutic target.[8]

Q3: What are the main challenges in developing this compound analogs with high in-vivo efficacy?

The primary challenges include:

  • Off-target effects: The parent compound, lobeline, has a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), which can lead to undesirable side effects.[9] A key goal is to design analogs with high selectivity for VMAT2 over nAChRs.[5]

  • Poor physicochemical properties: this compound has low water solubility, which can limit its bioavailability and therapeutic application.[10]

  • Development of tolerance: Tolerance has been observed to the behavioral effects of this compound in some preclinical models.[7][10]

Troubleshooting Guides

Problem 1: My this compound analog shows high in-vitro potency but poor in-vivo efficacy.

This is a common issue that can arise from several factors. Here are some potential causes and troubleshooting steps:

  • Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized.

    • Solution: Consider structural modifications to improve drug-like properties. For example, replacing the N-methyl group with a more polar substituent, such as a chiral N-1,2-dihydroxypropyl moiety, has been shown to enhance water solubility without compromising VMAT2 inhibitory potency.[7][10][11]

  • Limited Brain Penetration: The compound may not effectively cross the blood-brain barrier to reach its target, VMAT2, in the central nervous system.

    • Solution: Evaluate the physicochemical properties of the analog, such as lipophilicity (LogP). While high lipophilicity can aid in crossing the blood-brain barrier, excessive lipophilicity can lead to other issues like non-specific binding and rapid metabolism. Fine-tuning the lipophilicity through structural modifications is crucial.

  • Off-Target Effects: The compound might be interacting with other receptors or transporters in-vivo, leading to complex pharmacological effects that mask its efficacy at VMAT2.

    • Solution: Profile the analog against a panel of relevant receptors and transporters, especially nAChRs and the dopamine transporter (DAT).[9] The goal is to develop analogs with high selectivity for VMAT2.[9]

Problem 2: My this compound analog is showing significant side effects in animal models, likely due to nAChR activity.

  • Cause: The analog may retain a high affinity for nAChRs, similar to the parent compound lobeline.

  • Solution: Focus on structural modifications that decrease nAChR affinity while maintaining or increasing VMAT2 affinity. Defunctionalization of the lobeline molecule to this compound has been shown to markedly decrease affinity for α4β2* and α7* nAChRs while increasing affinity for VMAT2.[5][12] Further modifications to the this compound scaffold, such as substitutions on the phenyl rings, can also enhance selectivity.[5]

Quantitative Data Summary

The following tables summarize the in-vitro VMAT2 inhibitory activity of various this compound analogs. Lower Kᵢ and IC₅₀ values indicate higher potency.

Table 1: VMAT2 Binding Affinity and Dopamine Uptake Inhibition of this compound Analogs

Compound Name/CodeAnalog ClassKᵢ (nM) for [³H]DA Uptake InhibitionKᵢ (µM) for [³H]DTBZ BindingReference
This compoundPiperidine (Baseline)450.97[1][6]
Nor-lobelanePiperidine45-[1]
Compound 22Pyrrolidine9.3-[1][13]
Compound 23Pyrrolidine (N-methylated)19-[1][13]
Compound 25Pyrrolidine14-[1][13]
GZ-252BPhenyl Ring-Substituted13-16-[1]
GZ-252CPhenyl Ring-Substituted13-16-[1]
GZ-260CPhenyl Ring-Substituted13-16-[1]
GZ-272BPhenyl Ring-Substituted (Biphenyl)127-[1]
AV-1-294Phenyl Ring-Substituted (Indole)2130-[1]
28bPhenyl Ring-Substituted (2-methoxy)-0.43[5]
GZ-793AN-1,2-dihydroxypropyl analogPotent inhibitor-[11]

Table 2: Selectivity of this compound Analogs for VMAT2 vs. DAT and SERT [9]

CompoundVMAT2 Kᵢ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)VMAT2/DAT SelectivityVMAT2/SERT Selectivity
This compound-----
Analog 731----
Analog 143129701039096-fold335-fold

Experimental Protocols

1. Vesicular [³H]Dopamine Uptake Assay

This assay measures the functional inhibition of VMAT2 by quantifying the uptake of radiolabeled dopamine into synaptic vesicles.[1]

  • Objective: To determine the potency (IC₅₀ and Kᵢ values) of this compound analogs in inhibiting VMAT2 function.

  • Materials:

    • Synaptic vesicle preparations from rat striatum.

    • [³H]Dopamine.

    • Test compounds (this compound analogs).

    • Assay buffer.

    • Scintillation fluid.

  • Procedure:

    • Prepare synaptic vesicles from rat striatal tissue.

    • Incubate the vesicles with a range of concentrations of the test compound.

    • Initiate dopamine uptake by adding [³H]Dopamine.

    • After a specific incubation period, terminate the reaction by rapid filtration.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a known VMAT2 inhibitor like tetrabenazine).

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) and calculate the Kᵢ value.[1]

2. [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay measures the binding affinity of this compound analogs to the tetrabenazine (B1681281) binding site on VMAT2.

  • Objective: To determine the binding affinity (Kᵢ value) of this compound analogs for VMAT2.

  • Materials:

    • Synaptic vesicle membrane preparations from rat brain.

    • [³H]Dihydrotetrabenazine ([³H]DTBZ).

    • Test compounds (this compound analogs).

    • Assay buffer.

  • Procedure:

    • Prepare synaptic vesicle membranes from rat brain tissue.

    • Incubate the membranes with a fixed concentration of [³H]DTBZ and a range of concentrations of the competing test compound.

    • After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled VMAT2 ligand).

    • Determine the Kᵢ values for the test compounds from competitive binding curves.[1]

3. In-Vivo Microdialysis for Dopamine Release

This technique measures real-time changes in extracellular dopamine levels in specific brain regions of freely moving animals.[2]

  • Objective: To assess the in-vivo effect of this compound analogs on dopamine dynamics.

  • Procedure:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens) in an anesthetized rat.

    • Allow the animal to recover from surgery.

    • On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

    • Administer the test compound (this compound analog) and continue collecting dialysate samples.

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Compare the dopamine levels before and after drug administration to determine the effect of the compound.

Visualizations

VMAT2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Dopamine_Cytosol Cytosolic Dopamine VMAT2 VMAT2 Dopamine_Cytosol->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_Vesicle Vesicular Dopamine VMAT2->Dopamine_Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Exocytosis This compound This compound Analog This compound->VMAT2 Inhibition

Caption: VMAT2 inhibition by this compound analogs in the presynaptic terminal.

Experimental_Workflow start Design & Synthesize This compound Analogs in_vitro In-Vitro Screening start->in_vitro binding VMAT2 Binding Assay ([³H]DTBZ) in_vitro->binding uptake Dopamine Uptake Assay ([³H]DA) in_vitro->uptake selectivity Selectivity Profiling (nAChRs, DAT, SERT) in_vitro->selectivity in_vivo In-Vivo Evaluation (Animal Models) binding->in_vivo uptake->in_vivo selectivity->in_vivo pk Pharmacokinetics (Bioavailability, Brain Penetration) in_vivo->pk efficacy Behavioral Efficacy (e.g., Self-Administration) in_vivo->efficacy lead_opt Lead Optimization pk->lead_opt efficacy->lead_opt

Caption: General experimental workflow for evaluating this compound analogs.

Medicinal_Chemistry_Strategies cluster_strategies Medicinal Chemistry Strategies cluster_outcomes Desired Outcomes goal Increase In-Vivo Efficacy of this compound Analogs mod_phenyl Phenyl Ring Modifications goal->mod_phenyl mod_linker Ethylene Linker Modifications goal->mod_linker mod_n N-Methyl Group Modifications goal->mod_n inc_potency Increased VMAT2 Potency & Selectivity mod_phenyl->inc_potency mod_linker->inc_potency imp_pk Improved Physicochemical Properties mod_n->imp_pk red_offtarget Reduced Off-Target (nAChR) Activity mod_n->red_offtarget

Caption: Medicinal chemistry strategies to enhance this compound analog efficacy.

References

troubleshooting variability in lobelane behavioral study results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in behavioral study results using lobelane (B1250731).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily functions as a competitive inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1] By inhibiting VMAT2, this compound reduces the uptake of dopamine (B1211576) into synaptic vesicles, thereby decreasing the amount of dopamine available for release.[1] It demonstrates greater potency in inhibiting VMAT2 compared to the dopamine transporter (DAT).[2][3]

Q2: What are the expected behavioral effects of this compound in rodent models of methamphetamine abuse?

A2: In preclinical studies, this compound has been shown to attenuate the behavioral effects of methamphetamine. Specifically, it can decrease methamphetamine self-administration in rats, suggesting it reduces the reinforcing properties of the psychostimulant.[4]

Q3: We are observing significant variability in the effect of this compound on methamphetamine self-administration between subjects. What could be the cause?

A3: Variability between subjects can stem from several factors:

  • Pharmacokinetic Differences: Individual differences in the metabolism and clearance of this compound can lead to varying plasma and brain concentrations, affecting its efficacy.

  • Tolerance: A significant issue observed in preclinical studies is the development of tolerance to this compound's effects with repeated administration.[5] This can lead to diminished effects over time and contribute to variability.

  • Animal Handling and Stress: As with any behavioral study, factors such as handling, habituation to the experimental setup, and stress levels can significantly impact behavioral outcomes.[6]

  • Route of Administration: The method of this compound administration (e.g., subcutaneous, intraperitoneal) can influence its absorption and bioavailability, leading to different effective doses across animals.

Q4: Our this compound solution appears to lose efficacy over time. Is this a known issue?

A4: While this compound hydrochloride is used to improve stability, the stability of any compound in solution can be influenced by factors like pH, temperature, and light exposure.[7] It is crucial to follow proper preparation and storage protocols. For in vitro assays, it's recommended to prepare fresh solutions for each experiment to ensure consistent potency.[1]

Q5: Can this compound itself produce reinforcing or aversive effects that might confound our results?

A5: While this compound is investigated for its potential to treat substance abuse, it's important to consider its intrinsic behavioral effects. At certain doses, it may have its own effects on locomotion or other behaviors that could be misinterpreted. It is recommended to include control groups that receive this compound alone to assess its independent effects on the behavioral paradigms being used.

Troubleshooting Guides

Issue 1: Inconsistent inhibition of methamphetamine-evoked dopamine release in vitro.
Potential Cause Troubleshooting Step
This compound Solution Degradation Prepare fresh this compound hydrochloride solutions for each experiment. Ensure proper storage of the stock compound at room temperature.[1]
Variability in Vesicular Preparations Ensure consistent homogenization and centrifugation steps during the preparation of synaptic vesicles. Measure and normalize protein concentration for each preparation.[1] Run a positive control with a known VMAT2 inhibitor like tetrabenazine (B1681281) to validate each batch of vesicles.[1]
Assay Buffer and Reagent Inconsistency Prepare fresh buffers for each experiment and verify the pH. Use high-quality reagents and radiolabeled ligands within their recommended shelf life.[1]
Pipetting and Handling Errors Use calibrated pipettes and ensure consistent, accurate pipetting, especially during serial dilutions.
Issue 2: High variability or lack of effect in methamphetamine self-administration studies.
Potential Cause Troubleshooting Step
Development of Tolerance A key challenge with this compound is the development of tolerance to its effects upon repeated administration.[5] Consider experimental designs that account for this, such as within-subject Latin square designs where the order of doses is counterbalanced.[8]
Inappropriate Dosing or Route of Administration The dose and administration route are critical. Subcutaneous injection is commonly used.[8] Ensure the dose range is appropriate to observe an effect without causing confounding side effects. Conduct dose-response studies to determine the optimal dose for your specific experimental conditions.
Insufficient Habituation and Training Ensure all animals are adequately habituated to the testing environment and handling procedures to minimize stress-induced variability.[6] Confirm that stable baseline responding for methamphetamine self-administration is achieved before initiating this compound treatment (e.g., less than 20% variation in infusions over three consecutive days).[8]
Pharmacokinetic Variability Be aware that individual differences in drug metabolism can contribute to variability. While difficult to control directly in behavioral studies, consistent sourcing of animals (strain, age, weight) can help minimize this.
Solution Preparation and Stability Prepare this compound hydrochloride in sterile saline and filter-sterilize before use. If using solutions over multiple days, ensure they are stored properly to prevent degradation.

Data Presentation

Table 1: Comparative In Vitro Efficacy of this compound and Related Compounds

CompoundTargetAssayKᵢ (μM)IC₅₀ (μM)Iₘₐₓ (%)
This compound VMAT2[³H]DA Uptake0.045--
VMAT2[³H]DTBZ Binding0.97->85
DAT[³H]DA Uptake1.57->95
-METH-Evoked DA Overflow-0.6573
Lobeline VMAT2[³H]DA Uptake0.47--
VMAT2[³H]DTBZ Binding2.04->85
DAT[³H]DA Uptake31.6-80.7
-METH-Evoked DA Overflow-0.4256.1

Data compiled from Nickell et al., 2010.[2][3]

Experimental Protocols

Protocol 1: Methamphetamine Self-Administration in Rats
  • Subjects: Adult male Sprague-Dawley rats, individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

  • Surgical Implantation: Anesthetize rats and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously and exits on the rat's back. Allow a recovery period of at least one week, with daily catheter flushing with heparinized saline to maintain patency.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump.

  • Training: Train rats to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 5 (FR5) schedule during daily 2-hour sessions. Continue training until stable responding is achieved (less than 20% variation in infusions over three consecutive days).

  • This compound Treatment: Prepare this compound hydrochloride in sterile saline. Administer this compound (e.g., 3.0, 5.6, 10.0 mg/kg) or saline via subcutaneous (s.c.) injection 15 minutes before the self-administration session. A within-subjects Latin square design is recommended to counterbalance the order of doses.

  • Data Analysis: The primary dependent variable is the number of methamphetamine infusions earned. Analyze data using a repeated-measures ANOVA.

Protocol 2: In Vivo Microdialysis for Dopamine Release
  • Subjects: Adult male Sprague-Dawley rats.

  • Surgical Implantation: Anesthetize rats and surgically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 90-120 minutes.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound and/or methamphetamine systemically (e.g., s.c. or i.p.).

    • Continue collecting dialysate samples at 20-minute intervals for 3-4 hours post-injection.

  • Sample Analysis: Analyze dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.

Mandatory Visualizations

lobelane_pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_precursor Tyrosine -> L-DOPA -> Dopamine (DA) DA_cytosol Cytosolic DA DA_precursor->DA_cytosol VMAT2 VMAT2 DA_vesicle DA Vesicle VMAT2->DA_vesicle Packaging DA_vesicle->DA_cytosol Release into Cytosol (e.g., by Methamphetamine) MAO MAO DOPAC DOPAC MAO->DOPAC DAT DAT DA_synapse Synaptic DA DAT->DA_synapse Reuptake DA_cytosol->VMAT2 Uptake DA_cytosol->MAO Metabolism DA_cytosol->DAT Reverse Transport (e.g., by Methamphetamine) DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signal Postsynaptic Signaling DA_receptor->Signal This compound This compound This compound->VMAT2 Inhibition

Caption: this compound's primary mechanism of action: VMAT2 inhibition.

troubleshooting_workflow start High Variability in Behavioral Results check_tolerance Is the study design longitudinal with repeated dosing? start->check_tolerance check_drug_prep Are drug solutions prepared fresh and stored correctly? check_tolerance->check_drug_prep No solution_tolerance Implement a counterbalanced design (e.g., Latin square) to account for tolerance. check_tolerance->solution_tolerance Yes check_animal_factors Are animal factors (strain, age, handling) consistent? check_drug_prep->check_animal_factors Yes solution_drug_prep Prepare fresh solutions daily. Verify solvent and concentration. check_drug_prep->solution_drug_prep No check_protocol Is the behavioral protocol (training, habituation) standardized? check_animal_factors->check_protocol Yes solution_animal_factors Ensure consistent sourcing and handling of animals. Allow for proper acclimatization. check_animal_factors->solution_animal_factors No solution_protocol Ensure stable baseline performance before drug administration. Standardize all procedures. check_protocol->solution_protocol No end_node Re-evaluate and consult literature check_protocol->end_node Yes solution_tolerance->end_node solution_drug_prep->end_node solution_animal_factors->end_node solution_protocol->end_node

Caption: Troubleshooting workflow for result variability.

References

Technical Support Center: Lobelane Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of lobelane (B1250731) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in experimental solutions?

A1: this compound is susceptible to degradation through several mechanisms, primarily oxidation and hydrolysis. The piperidine (B6355638) ring of this compound is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of oxygen. Hydrolysis of the ester side chains can also occur, particularly at non-neutral pH.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage, it is recommended to dissolve this compound in solvents that are free of dissolved oxygen and peroxides. Ethanol (B145695) and DMSO are commonly used. For long-term storage, it is advisable to store this compound as a dry solid at -20°C or below, protected from light.

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution, it is recommended to use a deoxygenated solvent. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to dissolving the this compound. The stock solution should be stored in a tightly sealed vial, with the headspace flushed with inert gas, and kept at -20°C or -80°C, protected from light.

Q4: Are there any specific recommendations for the pH of aqueous solutions containing this compound?

A4: Yes, the pH of aqueous solutions can significantly impact this compound's stability. It is generally more stable in acidic to neutral conditions (pH 4-7). Alkaline conditions should be avoided as they can promote hydrolysis of the ester groups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency in Biological Assays Degradation of this compound in the experimental medium.Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous buffers at room temperature. Consider the use of antioxidants in the assay buffer if compatible with the experimental setup.
Precipitation of this compound in Aqueous Buffers Low aqueous solubility of this compound, especially at higher concentrations.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. Dilute the stock solution into the aqueous buffer with vigorous vortexing immediately before use. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid off-target effects.
Inconsistent Experimental Results Variability in the stability of this compound solutions between experiments.Standardize the preparation and handling of this compound solutions. Use fresh, high-quality solvents. Protect solutions from light and oxygen at all stages. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of Unknown Peaks in HPLC Analysis Formation of degradation products.Confirm the identity of the degradation products using techniques like mass spectrometry. Optimize storage and handling conditions as described in the FAQs. Consider performing forced degradation studies to identify the primary degradation pathways under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Weigh the desired amount of this compound hydrochloride in a sterile, amber glass vial.

  • Add deoxygenated absolute ethanol to achieve the target concentration (e.g., 10 mM). To deoxygenate the solvent, bubble with dry nitrogen gas for at least 15 minutes.

  • Flush the headspace of the vial with nitrogen gas before sealing it tightly with a PTFE-lined cap.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -80°C.

  • For use, thaw the vial quickly and dilute the required volume in pre-chilled, deoxygenated assay buffer immediately before the experiment.

Protocol 2: Assessment of this compound Stability by HPLC
  • Preparation of Samples:

    • Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the experimental buffer of interest.

    • Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 248 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Time (hours)% this compound Remaining (Buffer A, pH 7.4)% this compound Remaining (Buffer B, pH 5.0)
0100100
295.299.1
488.998.5
876.597.2
2452.194.8

Visualizations

Lobelane_Degradation_Pathway This compound This compound Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Piperidine Ring Hydrolysis Hydrolysis (pH > 7) This compound->Hydrolysis Ester Side Chains Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Products

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis Prep_Solution Prepare this compound Solution Incubate Incubate under Experimental Conditions Prep_Solution->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots Quench Quench Degradation Aliquots->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Peak Area HPLC->Quantify Analyze Analyze Degradation Kinetics Quantify->Analyze

Caption: Workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Results? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Yes Re_evaluate Re-evaluate Experiment Start->Re_evaluate No Check_Storage Verify Storage Conditions Check_Prep->Check_Storage Optimize_Prep Optimize Preparation (e.g., deoxygenate solvent) Check_Prep->Optimize_Prep Check_Purity Assess Purity of Starting Material Check_Storage->Check_Purity Optimize_Storage Optimize Storage (e.g., -80°C, inert gas) Check_Storage->Optimize_Storage New_Material Source Fresh This compound Check_Purity->New_Material

Caption: Troubleshooting logic for inconsistent results.

Technical Support Center: Lobelane Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing lobelane (B1250731) in animal models. The information is tailored for scientists and drug development professionals to refine their experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's principal mechanism of action is the potent and competitive inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] By inhibiting VMAT2, this compound disrupts the packaging of monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles.[2] This leads to a decrease in the amount of dopamine available for release into the synapse.[1]

Q2: What is the recommended solvent and storage for this compound hydrochloride?

A2: this compound hydrochloride is soluble in water at a concentration of 25 mg/mL.[1] For optimal stability, solutions should be stored at 2–8 °C and protected from light.[3] The pH of the solution should be maintained at or below 3.0 to prevent degradation and isomerization.[3] It is advisable to prepare fresh solutions for each experiment or aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the typical administration routes and dosages for this compound in rat models?

A3: In rat models, this compound is commonly administered via subcutaneous (s.c.) or intravenous (i.v.) injection. For studying its effects on methamphetamine self-administration, doses ranging from 0.1 to 10 mg/kg (s.c.) have been used.[4][5] In locomotor activity studies, a similar dose range is often employed.[4][5][6]

Q4: What are the expected behavioral effects of this compound in animal models of addiction?

A4: this compound has been shown to dose-dependently decrease methamphetamine self-administration in rats, suggesting it can reduce the reinforcing effects of the psychostimulant.[4][5] At higher doses (e.g., 10 mg/kg), it may also decrease general locomotor activity.[4][5]

Q5: Are there any known off-target effects of this compound?

A5: While this compound is more selective for VMAT2 compared to its parent compound, lobeline, it can also interact with the dopamine transporter (DAT) and serotonin (B10506) transporter (SERT), though with lower affinity.[1] It is important to consider these potential off-target effects, especially at higher concentrations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous solution. The pH of the buffer is too high, leading to insolubility.Ensure the pH of the solvent is 3.0 or lower before dissolving this compound hydrochloride. Consider using an acidic buffer.[3]
Loss of compound activity or inconsistent results. Degradation of this compound due to improper storage (e.g., exposure to light, high temperature, or inappropriate pH).Prepare fresh solutions for each experiment. Store stock solutions in amber vials at 2–8 °C and a pH of ≤ 3.0.[3] Verify compound purity using HPLC if degradation is suspected.
High variability in behavioral data between animals. Inconsistent drug administration technique. Individual differences in animal metabolism or sensitivity.Ensure consistent and accurate administration of this compound. Use a sufficient number of animals per group to account for individual variability. Consider a within-subject experimental design where appropriate.
Unexpected behavioral outcomes (e.g., hyperactivity). The observed effect might be dose-dependent, revealing off-target effects at higher concentrations.Conduct a dose-response study to characterize the behavioral effects across a range of doses. This can help differentiate between VMAT2-mediated effects and potential off-target actions.[1]
No significant effect of this compound observed. The administered dose may be too low. The compound may have degraded. Tolerance may have developed with repeated administration.Increase the dose of this compound in a subsequent experiment. Prepare fresh solutions and verify compound integrity. Be aware that tolerance to the effects of this compound on methamphetamine self-administration has been observed with repeated pretreatments.[4][5]

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound at VMAT2 and DAT

Compound VMAT2 Inhibition (Ki, µM)a DAT Inhibition (IC50, µM)b
This compound0.045>10
Lobeline0.4780
a Determined by [3H]dopamine uptake inhibition in rat striatal synaptic vesicles.[7]
b Determined by [3H]dopamine uptake inhibition in rat striatal synaptosomes.[7]

Table 2: Pharmacokinetic Parameters of Lobeline in Rats (Intravenous Administration)

Dose (mg/kg) Cmax (ng/mL) AUC0-6h (ng/(mL·h)) t1/2 (h)
1464.8 ± 100.6647.5 ± 150.21.81 ± 0.66
51766.3 ± 283.63194.3 ± 436.01.78 ± 0.44
104448.8 ± 1172.27370.0 ± 1058.12.24 ± 0.84
Data for lobeline, the parent compound of this compound. Pharmacokinetic data for this compound is not readily available in the searched literature.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution for Injection
  • Solvent Preparation: Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to approximately 3.0 using sterile hydrochloric acid.

  • Dissolution: Accurately weigh the desired amount of this compound hydrochloride powder. Add the acidic saline to the powder and vortex until the compound is fully dissolved.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the solution at 2–8 °C, protected from light. For long-term storage, aliquot and freeze at -20°C or -80°C.

Protocol 2: Methamphetamine Self-Administration in Rats

This protocol is adapted from procedures described in the literature.[4][5][6]

  • Animals: Use male Sprague-Dawley rats, individually housed with ad libitum access to food and water.

  • Surgery: Surgically implant an intravenous catheter into the jugular vein of each rat under anesthesia. Allow for at least one week of recovery.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump.

  • Training: Train rats to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5) during daily 2-hour sessions.

  • This compound Administration: Once stable responding is achieved, pre-treat the rats with this compound hydrochloride (e.g., 0.1, 1, 3, 5.6, or 10 mg/kg, s.c.) or saline 15 minutes before the self-administration session.

  • Data Collection: Record the number of active and inactive lever presses throughout the session.

Visualizations

G cluster_0 Presynaptic Dopamine Neuron cluster_1 Synaptic Cleft DA_cyto Cytosolic Dopamine VMAT2 VMAT2 DA_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle DA_synapse Synaptic Dopamine Vesicle->DA_synapse Release DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle This compound This compound This compound->VMAT2 Inhibition

Caption: this compound's mechanism of action: Inhibition of VMAT2.

G start Start prepare Prepare this compound Solution start->prepare habituate Habituate Animal to Apparatus prepare->habituate administer Administer this compound or Vehicle (s.c.) habituate->administer place Place Animal in Apparatus administer->place 15 min post-injection record Record Behavioral Data place->record end End record->end

Caption: General experimental workflow for this compound administration.

References

addressing potential artifacts in lobelane microdialysis data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lobelane (B1250731) microdialysis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential artifacts and challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action of this compound that can influence microdialysis results?

A1: this compound has a complex pharmacological profile, primarily interacting with the vesicular monoamine transporter 2 (VMAT2) and the dopamine (B1211576) transporter (DAT).[1][2] Its inhibition of VMAT2 can decrease the packaging of dopamine into vesicles, while its inhibition of DAT can block the reuptake of dopamine from the synaptic cleft.[1][2] This dual action can lead to complex and sometimes counterintuitive changes in extracellular dopamine levels.

Q2: Can this compound or its metabolites interfere with the analysis of dopamine and other monoamines by HPLC-ECD?

A2: While direct interference studies for this compound and its metabolites are not extensively published, it is a known issue that certain drugs and their metabolites can co-elute with or be electrochemically active at the same potential as catecholamines, potentially leading to artificially inflated readings.[3] It is crucial to run appropriate controls, such as spiking known concentrations of this compound into standard solutions of dopamine, to check for any analytical interference.

Q3: What is the expected effect of this compound on basal dopamine levels in a microdialysis experiment?

A3: Due to its action as a dopamine reuptake inhibitor via DAT, this compound administration alone can cause an increase in extracellular dopamine levels. This may seem contrary to its role as a VMAT2 inhibitor, which would be expected to reduce vesicular dopamine. The net effect on basal dopamine can depend on the dose of this compound and the specific brain region being studied.

Q4: How can I ensure the stability of this compound in the perfusion solution (aCSF)?

Troubleshooting Guides

Issue 1: Unexpected Increase in Basal Dopamine Levels After this compound Administration
Potential Cause Troubleshooting Steps
Pharmacological Action of this compound This compound's inhibition of the dopamine transporter (DAT) can lead to an increase in extracellular dopamine. This is an expected pharmacological effect and not necessarily an artifact. Review the literature on this compound's effects on DAT.[1]
Analytical Interference This compound or its metabolites may be co-eluting with dopamine in your HPLC-ECD system. To test for this, prepare a sample of aCSF containing only this compound at the concentration used in your experiment and inject it into your HPLC system to see if a peak appears at the same retention time as dopamine.
Incorrect Drug Concentration Verify the calculations and preparation of your this compound stock solution to ensure the correct dose is being administered.
Issue 2: High Variability in Dopamine Levels Between Subjects or Experiments
Potential Cause Troubleshooting Steps
Incorrect Probe Placement Histologically verify the placement of the microdialysis probe in all subjects after the experiment to ensure consistency.[4] Inconsistent placement can lead to significant differences in baseline neurotransmitter levels.
Inconsistent Surgical Recovery Time Ensure all animals have a consistent and adequate recovery period after guide cannula implantation surgery. A minimum of 48 hours is generally recommended.[6]
Variable Probe Recovery The efficiency of the microdialysis probe (recovery rate) can vary. Determine the in vivo recovery of your probe if possible, or at a minimum, perform in vitro recovery tests to ensure your probes are functioning consistently.[7][8]
Issue 3: No Detectable Change in Dopamine After a Stimulant Challenge in the Presence of this compound
Potential Cause Troubleshooting Steps
This compound's Attenuation of Stimulant Effects This compound is known to inhibit the effects of stimulants like methamphetamine on dopamine release.[1] This may be the expected outcome of your experiment.
Suboptimal Stimulant Dose The dose of the stimulant may be insufficient to overcome the inhibitory effects of this compound. A dose-response study for the stimulant in the presence of this compound may be necessary.
Analyte Degradation Ensure that dopamine in your collected dialysates is not degrading before analysis. Samples should be collected in vials containing an antioxidant (e.g., acetic acid) and kept on ice or frozen immediately.[5]

Experimental Protocols

General In Vivo Microdialysis Protocol

This protocol provides a general framework for conducting in vivo microdialysis experiments in rodents to study the effects of this compound.

Step Procedure Key Considerations
1. Surgical Implantation of Guide Cannula Anesthetize the animal and place it in a stereotaxic frame. Drill a small hole in the skull over the target brain region. Implant a guide cannula and secure it with dental cement.Allow for a recovery period of at least 48 hours post-surgery.[6]
2. Microdialysis Probe Insertion and Equilibration On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.[6]
3. Baseline Sample Collection Collect at least three baseline dialysate samples (e.g., every 20 minutes) before any drug administration.This is crucial for establishing the basal neurotransmitter levels for each animal.[4]
4. Drug Administration Administer this compound and/or other compounds (e.g., stimulants) via the desired route (e.g., intraperitoneal injection, reverse dialysis).The timing of sample collection should be adjusted based on the expected pharmacokinetics of the administered drugs.
5. Post-Treatment Sample Collection Continue collecting dialysate samples at regular intervals for the desired duration of the experiment.Store samples immediately at -80°C until analysis.
6. Sample Analysis Analyze the concentration of dopamine and other relevant neurochemicals in the dialysate samples using HPLC-ECD or a similar sensitive analytical technique.
7. Histological Verification After the experiment, perfuse the animal and perform histological analysis to confirm the correct placement of the microdialysis probe.[4]

Data Presentation

Table 1: Example Microdialysis Parameters
Parameter Typical Range/Value Reference
Flow Rate 0.5 - 2.0 µL/min[8]
Probe Membrane Length 1 - 4 mm (depending on target structure)[7]
aCSF Composition 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2[4]
Sample Collection Interval 10 - 20 minutes[4][5]
Equilibration Period 60 - 90 minutes[6]

Visualizations

lobelane_microdialysis_workflow cluster_preparation Pre-Experiment cluster_experiment Experiment Day cluster_analysis Post-Experiment Surgery Guide Cannula Implantation Recovery Animal Recovery (>= 48 hours) Surgery->Recovery Probe_Prep Probe Preparation and in vitro Testing Recovery->Probe_Prep Probe_Insertion Probe Insertion Equilibration Equilibration (60-90 min) Probe_Insertion->Equilibration Baseline Baseline Sampling (3 x 20 min) Equilibration->Baseline Drug_Admin Drug Administration (e.g., this compound) Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sampling Drug_Admin->Post_Drug_Sampling HPLC HPLC-ECD Analysis Post_Drug_Sampling->HPLC Histology Histological Verification Post_Drug_Sampling->Histology Data_Analysis Data Analysis HPLC->Data_Analysis

Caption: Workflow for a typical this compound microdialysis experiment.

lobelane_neurochemical_interactions cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_interpretation Potential Interpretation Artifact VMAT2 VMAT2 DA_vesicle Dopamine (Vesicular) VMAT2->DA_vesicle DA_extracellular Extracellular Dopamine DA_vesicle->DA_extracellular Release DA_cytosol Dopamine (Cytosolic) DA_cytosol->VMAT2 Packaging DAT DAT DAT->DA_cytosol DA_extracellular->DAT Reuptake This compound This compound This compound->VMAT2 Inhibits This compound->DAT Inhibits Interpretation Net effect on extracellular dopamine depends on the balance between reduced vesicular packaging and blocked reuptake.

References

strategies for reducing off-target effects of lobelane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobelane (B1250731) derivatives. Our aim is to help you mitigate and understand the off-target effects of these compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound and its derivatives?

A1: The primary on-target effect of this compound is the inhibition of the vesicular monoamine transporter-2 (VMAT2).[1][2] This action is central to its investigation as a potential therapeutic for psychostimulant abuse. The most well-characterized off-target effect of this compound is the inhibition of the dopamine (B1211576) transporter (DAT).[1][2] Although this compound is significantly more potent at inhibiting VMAT2 than DAT, at higher concentrations, DAT inhibition can become a confounding factor.[1][2] The parent compound, lobeline (B1674988), has a broader range of off-target effects, including interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] While the structural modifications in this compound significantly reduce nAChR affinity, it is a potential off-target to consider at high concentrations.[1][3][4][5][6]

Q2: How can I experimentally differentiate between on-target VMAT2 inhibition and off-target DAT inhibition?

A2: To distinguish between VMAT2 and DAT inhibition, a key experiment is to compare the compound's effect on dopamine uptake in two different preparations:

  • Synaptic Vesicle Preparations: This isolates the function of VMAT2.

  • Synaptosomal Preparations: This measures dopamine uptake at the plasma membrane, which is mediated by DAT.[1]

By comparing the potency (IC50 or Ki values) of your this compound derivative in these two assays, you can determine its selectivity for VMAT2 over DAT.

Q3: What are some general strategies to reduce the off-target effects of my this compound derivative?

A3: Several strategies can be employed to minimize off-target effects:

  • Rational Drug Design: Utilize computational and structural biology tools to design derivatives with higher specificity for VMAT2.[7] Structure-activity relationship (SAR) studies have shown that defunctionalization of the lobeline molecule, cis-stereochemistry of the side chains, and the presence of the N-methyl group on the piperidine (B6355638) ring enhance selectivity for VMAT2.[2][5][8][9][10]

  • Dose-Response Curves: Always perform dose-response studies to identify the concentration at which your compound elicits its on-target effect. Off-target effects are often observed at higher concentrations.[1]

  • Use of Selective Control Compounds: Employ well-characterized, selective VMAT2 inhibitors (e.g., tetrabenazine) and DAT inhibitors (e.g., GBR 12909) in parallel experiments to compare phenotypes and elucidate the dominant pathway of action.[1]

  • Off-Target Screening Panels: Utilize commercial services that offer off-target screening against a broad range of receptors, ion channels, and enzymes to identify potential unintended interactions early in the drug discovery process.[11][12][13][14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected changes in locomotor activity not consistent with VMAT2 inhibition. Inhibition of the Dopamine Transporter (DAT) may be altering extracellular dopamine levels in a manner distinct from VMAT2 inhibition alone.[1]1. Perform a comparative dose-response study with a selective DAT inhibitor. 2. Measure dopamine uptake in synaptosomes to quantify the effect on DAT at the concentrations used.[1] 3. Lower the concentration of the this compound derivative to a range where it is more selective for VMAT2 over DAT.[1]
Cellular toxicity or apoptosis observed at high concentrations. The parent compound, lobeline, is known to cause toxic effects at high doses. While this compound is more selective, high concentrations may lead to general cellular stress or interact with unforeseen targets.[1]1. Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. 2. Ensure the experimental concentration is well below the toxic threshold and within the selective range for VMAT2. 3. Compare with a known VMAT2 inhibitor to see if the toxicity is target-related.[1]
Inconsistent or variable experimental results. This could be due to a variety of factors including compound stability, solubility, or off-target effects that are context-dependent.1. Verify the purity and stability of your this compound derivative. 2. Assess the solubility of your compound in the experimental buffer. 3. Systematically evaluate for off-target effects using the methods described in the FAQs.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of lobeline, this compound, and some of its derivatives for their primary on-target (VMAT2) and key off-targets (DAT and nAChRs).

Table 1: VMAT2 and DAT Binding/Inhibition Data

CompoundVMAT2 Ki (nM)VMAT2 IC50 (nM)DAT Ki (µM)DAT IC50 (µM)VMAT2/DAT Selectivity Ratio (Ki)
Lobeline2040[2]880[2]31.6[2]80[2]15.5
This compound970[2]45[2]1.57[2]-1.6
nor-lobelane-45[2]---
GZ-793A---->50[15]
Analogue 1431[16][17]---96

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Data

Compoundα4β2* nAChR Ki (µM)α7* nAChR Ki (µM)
Lobeline--
This compoundDramatically reduced affinity compared to lobeline[3][4]Dramatically reduced affinity compared to lobeline[3][4]
meso-transdieneDramatically reduced affinity compared to lobeline[3][4]-
(-)-trans-transdieneDramatically reduced affinity compared to lobeline[3][4]-

*Indicates putative nAChR subtype assignment.

Experimental Protocols

Protocol 1: [³H]Dopamine Uptake Assay in Synaptosomes (DAT Function)

This protocol is designed to determine the inhibitory effect of a this compound derivative on the dopamine transporter (DAT).

Materials:

  • Fresh or frozen rat striatal tissue

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • Selective DAT inhibitor (e.g., GBR 12909) for determining non-specific uptake

  • Test this compound derivative

  • Glass-fiber filters

  • Scintillation counter

Methodology:

  • Synaptosome Preparation:

    • Homogenize rat striatal tissue in ice-cold 0.32 M sucrose (B13894).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomal fraction) in Krebs-Ringer buffer.[1]

  • Uptake Assay:

    • Aliquot the synaptosomal suspension into tubes.

    • Pre-incubate with varying concentrations of the this compound derivative or a selective DAT inhibitor (for non-specific uptake) for a specified time.

    • Initiate the uptake by adding [³H]Dopamine at a final concentration of ~10-20 nM.

    • Incubate for 5 minutes at 37°C. A parallel set of tubes should be kept on ice to determine passive diffusion.[1]

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through glass-fiber filters.

    • Wash the filters rapidly with ice-cold buffer.

    • Measure the radioactivity of the filters by liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (on ice or with a DAT inhibitor).

    • Determine the percent inhibition of specific uptake for each concentration of the this compound derivative and calculate the IC50 value.

Protocol 2: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay in Synaptic Vesicles (VMAT2 Binding)

This protocol is designed to determine the binding affinity (Ki) of a this compound derivative for VMAT2 using competitive displacement of a radioligand.

Materials:

  • Fresh or frozen rat striatal tissue

  • Sucrose buffer

  • Assay buffer

  • [³H]Dihydrotetrabenazine ([³H]DTBZ)

  • Tetrabenazine (B1681281) (for non-specific binding)

  • Test this compound derivative

  • Glass-fiber filters

  • Cell harvester

  • Scintillation counter

Methodology:

  • Synaptic Vesicle Preparation:

    • Homogenize rat striatal tissue in ice-cold sucrose buffer.

    • Perform differential centrifugation steps to isolate a vesicle-enriched fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by a higher-speed spin to pellet synaptosomes, which are then lysed to release synaptic vesicles.[1]

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

    • For each tube, add the synaptic vesicle preparation.

    • Add assay buffer for total binding, a saturating concentration of tetrabenazine (e.g., 10 µM) for non-specific binding, or varying concentrations of the this compound derivative.

    • Add [³H]DTBZ at a concentration near its Kd (e.g., 2 nM).

    • Incubate all tubes for 2 hours at room temperature.[1]

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration through glass-fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]

  • Data Analysis:

    • Measure the radioactivity of the filters by liquid scintillation counting.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent inhibition of specific binding for each concentration of the this compound derivative and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake DAT DAT Dopamine->DAT Reuptake Vesicle Synaptic Vesicle Cytosol Cytosol Vesicle->Cytosol Release (Exocytosis) VMAT2->Vesicle Sequestration DAT->Cytosol This compound This compound Derivative This compound->VMAT2 Inhibition (On-Target) This compound->DAT Inhibition (Off-Target) Extracellular Extracellular Space

Caption: On-target (VMAT2) and off-target (DAT) actions of this compound derivatives.

Experimental_Workflow start Start: Test this compound Derivative synaptosome_prep Prepare Synaptosomes start->synaptosome_prep vesicle_prep Prepare Synaptic Vesicles start->vesicle_prep dat_assay [3H]Dopamine Uptake Assay (DAT) synaptosome_prep->dat_assay vmat2_assay [3H]DTBZ Binding Assay (VMAT2) vesicle_prep->vmat2_assay dat_ic50 Determine IC50 for DAT dat_assay->dat_ic50 vmat2_ki Determine Ki for VMAT2 vmat2_assay->vmat2_ki selectivity Calculate VMAT2/DAT Selectivity dat_ic50->selectivity vmat2_ki->selectivity end End: Characterize Derivative selectivity->end

Caption: Workflow for determining VMAT2 vs. DAT selectivity.

Troubleshooting_Logic start Unexpected Experimental Result check_concentration Is the effective concentration significantly higher than the known Ki for VMAT2? start->check_concentration high_prob_off_target High probability of off-target effects. check_concentration->high_prob_off_target Yes on_target Phenotype is likely due to on-target VMAT2 inhibition. check_concentration->on_target No investigate_dat Investigate DAT inhibition (Synaptosome Uptake Assay) high_prob_off_target->investigate_dat other_off_targets Consider other off-targets (e.g., nAChRs, screening panels) high_prob_off_target->other_off_targets

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Improving the Pharmacokinetic Properties of Lobelane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with lobelane (B1250731) analogs. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Issue: Low Oral Bioavailability and High Variability in In Vivo Studies

Q1: My this compound analog shows potent in vitro activity but has very low and inconsistent oral bioavailability in rats. What are the potential causes and how can I troubleshoot this?

A1: Low and variable oral bioavailability is a common challenge in drug development. The issue can stem from several factors. A systematic approach to identify the root cause is crucial.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the cause of poor oral bioavailability:

G cluster_0 Troubleshooting Low Oral Bioavailability start Low & Variable Oral Bioavailability Observed solubility Assess Aqueous Solubility (e.g., Kinetic/Thermodynamic Solubility Assay) start->solubility Initial Check permeability Evaluate Intestinal Permeability (e.g., PAMPA, Caco-2 Assay) solubility->permeability If solubility is adequate formulation Optimize Formulation solubility->formulation If solubility is poor metabolism Determine Metabolic Stability (e.g., Liver Microsome/Hepatocyte Assay) permeability->metabolism If permeability is good structural_mod Medicinal Chemistry (Structural Modification) permeability->structural_mod If permeability is poor metabolism->structural_mod If unstable prodrug Consider Prodrug Approach metabolism->prodrug Mask metabolic liability efflux Investigate P-gp Efflux (e.g., Caco-2 with P-gp inhibitor) metabolism->efflux If stable conclusion Identify Limiting Factor & Iterate formulation->conclusion structural_mod->conclusion prodrug->conclusion efflux->structural_mod If a substrate efflux->conclusion If not a substrate

Caption: Troubleshooting workflow for low and variable oral bioavailability.

Potential Causes and Solutions:

  • Poor Aqueous Solubility: Many natural product analogs are lipophilic and have low water solubility, which limits their dissolution in the gastrointestinal tract.

    • Solution: Improve solubility through formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions.[1]

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium.

    • Solution: Medicinal chemistry efforts can focus on optimizing physicochemical properties like lipophilicity (logP) and polar surface area (PSA).[2]

  • Rapid First-Pass Metabolism: The analog may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[3]

    • Solution: Identify metabolic "hotspots" on the molecule and block them through chemical modifications, such as replacing a labile group with a more stable one or using deuteration.[1]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.

    • Solution: Structural modifications can be made to reduce the compound's affinity for efflux transporters.

Issue: Rapid In Vivo Clearance and Short Half-Life

Q2: My this compound analog is rapidly cleared from the plasma in my mouse pharmacokinetic study, resulting in a very short half-life. How can I address this?

A2: High clearance is often due to rapid metabolism and significantly reduces the drug's exposure and duration of action.

Strategies to Mitigate High Clearance:

  • Identify Metabolic Hotspots: The first step is to pinpoint the specific sites on your molecule that are most susceptible to metabolism. This can be achieved through in vitro metabolite identification studies using liver microsomes or hepatocytes, followed by analysis with mass spectrometry.[1]

  • Medicinal Chemistry Approaches:

    • Blocking Metabolism: Introduce chemical modifications at or near the metabolic hotspot to sterically hinder enzyme access. For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group can be effective.[1]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of metabolic reactions due to the kinetic isotope effect.[1]

    • Prodrug Strategy: A prodrug is an inactive form of the drug that is converted to the active form in the body. This approach can be used to mask a metabolic liability.[1]

Frequently Asked Questions (FAQs)

Q3: What are the key in vitro assays I should perform to predict the pharmacokinetic properties of my new this compound analogs?

A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is recommended to evaluate the potential of your this compound analogs early in the drug discovery process.

Recommended In Vitro Assays:

AssayPurposeExperimental SystemKey Parameters Measured
Metabolic Stability To assess the susceptibility of a compound to metabolism.Liver Microsomes, S9 Fraction, HepatocytesIn vitro half-life (t1/2), Intrinsic Clearance (CLint)[4][5][6][7]
Aqueous Solubility To determine the solubility of a compound in aqueous media.Buffer solutions at various pHKinetic and Thermodynamic Solubility
Intestinal Permeability To predict absorption across the intestinal wall.PAMPA, Caco-2 cell monolayerPermeability coefficient (Papp)
Plasma Protein Binding To measure the extent to which a compound binds to plasma proteins.Plasma from relevant speciesPercentage of unbound drug (fu)
CYP450 Inhibition To identify potential for drug-drug interactions.Recombinant CYP enzymes or liver microsomesIC50

Q4: How do I choose between using liver microsomes, S9 fraction, or hepatocytes for my metabolic stability assay?

A4: The choice of in vitro system depends on the metabolic pathways you want to investigate.

  • Liver Microsomes: These are subcellular fractions containing Phase I enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs), as well as some Phase II enzymes like UGTs.[3][4][6] They are cost-effective and suitable for high-throughput screening.

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic pathways.[4][6]

  • Hepatocytes: As intact cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model for predicting in vivo metabolism.[3][5] They are often considered the "gold standard" for in vitro metabolism studies.[3]

Q5: What are some common structural modifications to this compound that have been shown to improve its properties?

A5: Structure-activity relationship (SAR) studies on this compound have revealed several key modifications:

  • Defunctionalization: The removal of the oxygen-containing functional groups from the parent compound, lobeline, to produce this compound, significantly reduces affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) while retaining or enhancing affinity for the vesicular monoamine transporter 2 (VMAT2).[8][9][10]

  • Phenyl Ring Substitution: Modifications to the phenyl rings of this compound can influence its potency and selectivity for VMAT2.[11][12]

  • Piperidine (B6355638) Ring Modification: Altering the central piperidine ring, for instance, by replacing it with a pyrrolidine (B122466) ring, can impact the conformational flexibility and affinity for VMAT2.[11][13]

  • N-substituent Modification: Replacing the N-methyl group with other substituents has been explored to improve properties like water solubility.[14]

Quantitative Data Summary

The following table summarizes the in vitro VMAT2 inhibitory activity of this compound and some of its analogs. Lower Ki values indicate higher potency.

Compound Name/CodeAnalog ClassKi (nM) for [3H]DA Uptake InhibitionReference
This compoundPiperidine (Baseline)45[11]
Nor-lobelanePiperidine45[11]
Compound 22Pyrrolidine9.3[11]
Compound 23Pyrrolidine (N-methylated)19[11]
Compound 25Pyrrolidine14[11]
GZ-252BPhenyl Ring-Substituted13-16[11]
GZ-252CPhenyl Ring-Substituted13-16[11]
GZ-260CPhenyl Ring-Substituted13-16[11]
GZ-272BPhenyl Ring-Substituted (Biphenyl)127[11]
AV-1-294Phenyl Ring-Substituted (Indole)2130[11]

Experimental Protocols

1. In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a this compound analog in vitro.[1]

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat), a NADPH-regenerating system, and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add the test compound to start the metabolic reaction.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Stop the reaction by adding a quenching solvent (e.g., acetonitrile). Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1]

2. In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, F%) of a this compound analog in vivo.[1]

Methodology:

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).[15][16]

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose of the compound via the tail vein to a group of animals. This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single dose of the compound via oral gavage to a separate group of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a suitable method like tail vein or retro-orbital bleeding.[16][17]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[1][15]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[1]

Visualizations

G cluster_0 In Vitro Metabolic Stability Workflow prep Prepare Stock Solution (Compound in DMSO) mix Prepare Incubation Mixture (Microsomes, NADPH, Buffer) prep->mix incubate Incubate at 37°C & Initiate Reaction mix->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile) sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate CLint & t1/2 analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

G cluster_1 In Vivo Pharmacokinetic Study Workflow animal Select Animal Model (e.g., Rat, Mouse) dose_iv IV Dosing animal->dose_iv dose_po PO Dosing animal->dose_po sampling Serial Blood Sampling dose_iv->sampling dose_po->sampling plasma Prepare Plasma Samples sampling->plasma bioanalysis LC-MS/MS Bioanalysis plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

G cluster_2 This compound's Primary Mechanism of Action This compound This compound Analog inhibition Inhibition This compound->inhibition vmat2 VMAT2 Transporter (on synaptic vesicle) vmat2->inhibition dopamine_cytosol Increased Cytosolic Dopamine inhibition->dopamine_cytosol dopamine_vesicle Decreased Vesicular Dopamine inhibition->dopamine_vesicle metabolism Increased Dopamine Metabolism (by MAO) dopamine_cytosol->metabolism release Reduced Synaptic Release of Dopamine dopamine_vesicle->release

Caption: Signaling pathway for this compound's VMAT2 inhibitory action.

References

Technical Support Center: Optimization of HPLC-ECD for Lobelane and Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lobelane (B1250731) and its metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is direct detection of this compound and its metabolites feasible with HPLC-ECD?

A1: Direct detection of this compound and its metabolites by HPLC-ECD depends on their electrochemical activity. While this compound's primary pharmacological action is on the vesicular monoamine transporter 2 (VMAT2), its inherent electroactivity for direct detection is not extensively documented in readily available literature.[1][2] Compounds must be electroactive (capable of being oxidized or reduced) to be detected by ECD.[3] For compounds like piperidine (B6355638) alkaloids that may lack a native chromophore or strong electroactive properties, derivatization may be necessary to introduce a detectable functional group.[4][5]

Q2: What is a common application of HPLC-ECD in this compound research?

A2: A primary application is the indirect measurement of this compound's effects on neurotransmitter systems. Researchers frequently use HPLC-ECD to quantify dopamine (B1211576) (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in biological samples (e.g., brain microdialysates or tissue homogenates) following the administration of this compound.[2][6][7] This allows for the investigation of this compound's mechanism of action as a VMAT2 inhibitor.[1][8]

Q3: What are the key considerations for sample preparation when analyzing biological matrices?

A3: Effective sample preparation is crucial to remove interferences and protect the HPLC column. Common techniques for biological samples include:

  • Protein Precipitation: Often performed using ice-cold acetonitrile (B52724) to remove proteins from tissue homogenates.[9]

  • Liquid-Liquid Extraction (LLE): Used to separate analytes based on their solubility in immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective technique for isolating analytes from complex matrices. For basic compounds like this compound, mixed-mode polymeric sorbents with both reversed-phase and cation-exchange properties can be effective.[10][11]

Q4: What are the initial steps to take when troubleshooting baseline noise?

A4: Baseline noise can obscure small peaks and affect integration. A systematic approach to troubleshooting is recommended:

  • Check for Air Bubbles: Ensure the mobile phase is thoroughly degassed and the pump is properly purged.[10]

  • Inspect for Leaks: Check all fittings and connections for any signs of leakage.

  • Assess Mobile Phase Quality: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily, especially if using buffers.

  • Clean the Detector Cell: Contamination of the electrochemical cell can lead to noise. Follow the manufacturer's instructions for cleaning.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your HPLC-ECD experiments for this compound and metabolite detection.

Problem 1: Baseline Drift
Question Possible Causes Solutions
Why is my baseline consistently drifting up or down? 1. Temperature Fluctuations: Changes in column or detector temperature can cause drift. 2. Mobile Phase Inconsistency: The mobile phase composition may be changing over time, or the column may not be fully equilibrated. 3. Contaminated Flow Cell: Buildup on the electrode surface can lead to a drifting signal.1. Use a column oven to maintain a stable temperature. Ensure the detector is not in a draft. 2. Prepare fresh mobile phase and allow for adequate column equilibration time (at least 20 column volumes).[10] 3. Flush the flow cell with a strong solvent or follow the manufacturer's cleaning protocol.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question Possible Causes Solutions
Why are my peaks tailing or showing fronting? 1. Column Overload: Injecting too much sample can lead to peak fronting. 2. Secondary Interactions: For basic compounds like this compound, interactions with residual silanols on a silica-based column can cause peak tailing. 3. Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.1. Reduce the injection volume or dilute the sample. 2. Use a mobile phase with a pH that ensures the analyte is in a single ionic state. Adding a competing base (e.g., triethylamine) to the mobile phase can also help. Consider using a column with a highly deactivated stationary phase. 3. Dissolve the sample in the initial mobile phase whenever possible.
Why are my peaks splitting? 1. Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit. 2. Column Void: A void at the head of the column can cause the sample to travel through two different paths. 3. Injector Issues: A problem with the injector rotor seal can lead to split peaks.1. Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if permissible by the manufacturer).[12] 2. Replace the column. Using a guard column can help extend the life of the analytical column.[12] 3. Consult your instrument manual for injector maintenance and troubleshooting.
Problem 3: Low or No Signal
Question Possible Causes Solutions
I'm not seeing any peaks, or the signal is much lower than expected. 1. Incorrect ECD Potential: The applied potential may not be sufficient to oxidize or reduce the analyte. 2. Sample Degradation: this compound or its metabolites may be unstable in the sample matrix or during preparation. 3. System Leak: A leak in the flow path can prevent the sample from reaching the detector at the expected concentration. 4. Detector Malfunction: The detector lamp or electrodes may need replacement.1. Optimize the applied potential by creating a hydrodynamic voltammogram (HDV). This involves injecting the standard at various potential settings and plotting the peak area versus potential to find the optimal setting. 2. Ensure proper storage of samples (e.g., at -80°C). For catecholamines, adding a reducing agent to the sample can prevent oxidation.[13] 3. Systematically check all fittings from the injector to the detector for leaks.[14] 4. Refer to the instrument's service manual for diagnostic tests and maintenance procedures.[14]

Experimental Protocols & Data

Protocol 1: Indirect Analysis of this compound's Effect on Dopamine and DOPAC

This protocol is adapted from methods used to study the effects of VMAT2 inhibitors on dopamine release.[6]

1. Sample Preparation (Rat Striatal Slices):

  • Homogenize tissue samples via sonication in 500 µL of perchloric acid.

  • Centrifuge the homogenate at 30,000 x g at 4°C for 15 minutes.

  • Separate and filter the supernatant (0.22 µm).[6]

  • Inject 100 µL of the filtrate for HPLC-ECD analysis.[6]

2. HPLC-ECD Conditions:

  • Column: ODS ultrasphere C18 reverse-phase, 80 x 4.6 mm, 3-µm particle size.[6]

  • Mobile Phase: 0.07 M citrate/0.1 M acetate (B1210297) buffer (pH 4) containing 175 mg/L octylsulfonic acid-sodium salt, 650 mg/L NaCl, and 7% methanol.[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Detector: Coulometric detector with a guard cell set at +0.60 V and an analytical cell with potentials E1 = -0.05 V and E2 = +0.32 V.[6]

Quantitative Data (Based on Dopamine/DOPAC Analysis):

AnalyteDetection Limit (per 100 µL injection)
Dopamine (DA)1 pg
DOPAC2 pg
Data adapted from Nickell et al. (2010).[6]
Protocol 2: Method Development Considerations for Direct this compound Analysis

1. Electrochemical Characterization (Hydrodynamic Voltammogram):

  • Prepare a standard solution of this compound in the mobile phase.

  • Set up the HPLC system with a suitable reversed-phase column (e.g., C18).

  • Inject the this compound standard repeatedly, increasing the potential of the working electrode in steps (e.g., from +0.4 V to +1.2 V in 0.1 V increments).

  • Plot the peak area response against the applied potential. The optimal potential will be in the plateau region of the resulting sigmoidal curve.

2. Chromatographic Conditions (Starting Point):

  • Column: C18 or a phenyl-hexyl column for alternative selectivity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate, pH 3-6) and an organic modifier (acetonitrile or methanol). The use of an ion-pairing agent like octanesulfonic acid may be necessary for retention and peak shape control.

  • Detector: Glassy carbon electrode is a common choice for this type of analysis.

Method Validation Parameters for Alkaloid Analysis (Typical Ranges):

ParameterTypical Value/Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.03 - 3 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
These are general values and must be experimentally determined for a specific method.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC-ECD Analysis Tissue Tissue Sample (e.g., Brain) Homogenize Homogenize in Perchloric Acid Tissue->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Inject Inject Sample Filter->Inject Column C18 Reversed-Phase Column Separation Inject->Column ECD Electrochemical Detection (ECD) Column->ECD Data Data Acquisition & Quantification ECD->Data

Caption: Experimental workflow for the analysis of neurotransmitters in tissue samples.

Troubleshooting cluster_baseline Baseline Issues cluster_peak Peak Shape Issues Problem Chromatographic Problem (e.g., Noisy Baseline, Poor Peaks) CheckDegas Is Mobile Phase Degassed? Problem->CheckDegas CheckSolvent Sample Solvent Matches Mobile Phase? Problem->CheckSolvent CheckLeaks Any System Leaks? CheckDegas->CheckLeaks Yes CheckTemp Is Temperature Stable? CheckLeaks->CheckTemp Yes CleanCell Clean Detector Cell CheckTemp->CleanCell Yes CheckLoad Reduce Injection Volume? CheckSolvent->CheckLoad Yes CheckColumn Column/Guard Column Issue? CheckLoad->CheckColumn Yes CheckpH Optimize Mobile Phase pH? CheckColumn->CheckpH Yes

References

Technical Support Center: Managing Side Effects of Lobelane in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing lobelane (B1250731) in preclinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and interpret potential side effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary effects of this compound in preclinical models?

A1: this compound is primarily investigated for its potential as a treatment for substance use disorders, particularly methamphetamine abuse.[1] Its main mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2), which is crucial for the storage and release of neurotransmitters like dopamine (B1211576).[2] By inhibiting VMAT2, this compound is thought to decrease the reinforcing effects of psychostimulants.[2] In preclinical studies, this compound has been shown to reduce methamphetamine self-administration in rats.[1]

Q2: What are the potential side effects of this compound in preclinical animal studies?

A2: As a VMAT2 inhibitor, this compound may induce side effects associated with this class of drugs. Researchers should monitor for signs of sedation, somnolence (sleepiness), and restlessness (akathisia).[3][4][5] At higher doses (e.g., 10 mg/kg in rats), a decrease in locomotor activity has been observed.[3] While this compound was developed to have greater selectivity for VMAT2 and reduced affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to its parent compound, lobeline, researchers should be aware of potential off-target effects, especially at higher concentrations.[2]

Q3: How can I differentiate between the intended VMAT2 inhibitory effects and potential off-target effects on the dopamine transporter (DAT)?

A3: this compound also exhibits inhibitory activity at the dopamine transporter (DAT), although it is more potent at VMAT2.[2] To distinguish between these effects, you can perform comparative experiments. This can involve using selective DAT inhibitors as controls, measuring dopamine uptake in both synaptosomal and vesicular preparations, and conducting dose-response studies to identify concentrations at which this compound is more selective for VMAT2.[2]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Sedation and Decreased Locomotor Activity
  • Symptom: Animals appear lethargic, have reduced spontaneous movement, or show a significant decrease in locomotor activity counts in open-field tests.

  • Potential Cause: This is a known potential side effect of VMAT2 inhibitors, likely due to the depletion of central monoamines.[4][5] A dose of 10 mg/kg of this compound has been noted to decrease locomotor activity in rats.[3]

  • Troubleshooting Steps:

    • Dose Adjustment: If sedation is confounding your behavioral endpoint, consider reducing the dose of this compound. Conduct a dose-response study to find a dose that maintains the desired therapeutic effect with minimal sedation.

    • Acclimation and Habituation: Ensure that animals are adequately habituated to the testing environment to minimize stress-induced hypoactivity, which could be mistaken for sedation.

    • Control Groups: Always include a vehicle-treated control group to establish a baseline for normal locomotor activity.

    • Observational Scoring: In addition to automated locomotor activity, use a standardized observational scoring system to characterize the nature of the sedation.

Parameter Observation Potential Interpretation
Posture Hunched, flattenedSedation
Righting Reflex Slow or absentHigh level of sedation/motor impairment
Spontaneous Activity Reduced or absentSedation

Caption: Observational parameters for assessing sedation.

Issue 2: Potential for Nausea and Emesis
  • Symptom: While rats and mice do not vomit, they may exhibit pica (consumption of non-nutritive substances like kaolin (B608303) clay) or develop conditioned taste aversion (CTA), which are surrogate measures of nausea and gastrointestinal distress.[6] Emetic species like ferrets or shrews may exhibit retching and vomiting.[7][8]

  • Potential Cause: The parent compound, lobeline, is known to cause nausea.[4] While this compound is more selective, the potential for gastrointestinal side effects should be considered.

  • Troubleshooting Steps:

    • Pica Assessment (for rodents):

      • Protocol: Acclimate animals to cages with access to both standard food and kaolin clay. Measure baseline daily consumption of both. After this compound administration, continue to measure consumption. A significant increase in kaolin intake relative to food intake suggests pica.

    • Conditioned Taste Aversion (CTA) Assessment (for rodents):

      • Protocol: Pair a novel taste (e.g., saccharin (B28170) solution) with the administration of this compound. On subsequent days, offer the animal a choice between the novel taste and water. A reduced preference for the novel taste indicates a conditioned aversion, suggesting the drug produced an unpleasant internal state.[9]

    • Management in Emetic Species:

      • If emesis is observed and is not the focus of the study, consider pre-treatment with an anti-emetic agent. The choice of anti-emetic will depend on the suspected mechanism of emesis.

      • Ensure animals have adequate hydration and monitor for signs of distress.

Issue 3: Cardiovascular and Respiratory Effects
  • Symptom: Changes in heart rate, blood pressure, or respiratory rate.

  • Potential Cause: Lobeline, the parent compound of this compound, can cause cardiovascular responses such as bradycardia or arrhythmia and increases in blood pressure.[5] It can also act as a respiratory stimulant, causing an initial increase in respiratory rate and tidal volume (hyperpnoea), which may be followed by a brief period of stopped breathing (apnoea).[2]

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: For studies where cardiovascular safety is a concern, consider using telemetry to continuously monitor blood pressure and heart rate in conscious, freely moving animals.[10]

    • Respiratory Monitoring: Respiratory function can be assessed using whole-body plethysmography in conscious animals.[11][12] This allows for the measurement of respiratory rate, tidal volume, and minute ventilation.

    • Dose-Response Evaluation: Characterize the dose-response relationship for any observed cardiovascular or respiratory effects to determine a safe dose range for your primary experimental endpoints.

    • Close Observation: Visually monitor animals for any signs of respiratory distress, such as labored breathing or changes in breathing patterns.

Experimental Protocols

Vesicular [³H]Dopamine Uptake Assay

This assay is used to determine the in vitro potency of this compound at VMAT2.

  • Preparation of Synaptic Vesicles:

    • Homogenize rat striatal tissue in an ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate synaptic vesicles.

    • Resuspend the final vesicle-containing pellet in an appropriate assay buffer.[13]

  • Uptake Assay:

    • Pre-incubate aliquots of the vesicular suspension with various concentrations of this compound hydrochloride or a vehicle control.

    • Initiate the dopamine uptake by adding [³H]dopamine.

    • Incubate at a physiological temperature (e.g., 34°C) for a set time (e.g., 10 minutes).[13]

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity retained on the filters to quantify [³H]dopamine uptake.

Signaling Pathways and Experimental Workflows

Lobelane_VMAT2_Pathway cluster_presynaptic Presynaptic Dopamine Neuron Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_vesic Vesicular Dopamine VMAT2->Vesicle This compound This compound This compound->VMAT2 Inhibits DAT DAT This compound->DAT Inhibits (Off-target) Dopamine_syn_cleft Dopamine Dopamine_vesic->Dopamine_syn_cleft Release DAT->Dopamine_cyto Dopamine_syn Synaptic Dopamine Dopamine_syn->DAT Reuptake

Caption: this compound's primary mechanism of action is the inhibition of VMAT2, reducing dopamine uptake into synaptic vesicles.

Troubleshooting_Sedation Start Observe Sedation or Decreased Locomotor Activity Dose_Response Is a dose-response relationship established for sedation? Start->Dose_Response Reduce_Dose Reduce this compound Dose Dose_Response->Reduce_Dose Yes Characterize Characterize sedation as a pharmacodynamic effect Dose_Response->Characterize No Confounding Is the sedation confounding the primary endpoint? Reduce_Dose->Confounding Proceed Proceed with adjusted dose and monitor closely Confounding->Proceed No Alternative Consider alternative behavioral paradigms less sensitive to motor impairment Confounding->Alternative Yes

Caption: A logical workflow for troubleshooting sedation as a side effect in this compound studies.

References

Technical Support Center: Development of Long-Acting Lobelane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at developing lobelane (B1250731) analogs with an extended duration of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound and its analogs primarily act as inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3] They competitively inhibit the uptake of dopamine (B1211576) into synaptic vesicles, which modulates dopaminergic neurotransmission.[1][3] This mechanism is the basis for their investigation as potential treatments for psychostimulant abuse.[2][4]

Q2: Why is developing this compound analogs with a longer duration of action a key objective?

A2: Preclinical studies have shown that tolerance can develop to the effects of this compound on methamphetamine self-administration.[4][5][6] This may be related to its pharmacokinetic profile, as this compound is suggested to be a good substrate for hepatic metabolism, potentially leading to a shorter duration of action compared to its parent compound, lobeline.[4] A longer duration of action could lead to a more sustained therapeutic effect, improved patient compliance, and potentially mitigate the development of tolerance.

Q3: What are the main structural modifications on the this compound scaffold that have been explored?

A3: Systematic structural modifications of the this compound molecule have been extensively investigated to improve its potency, selectivity, and drug-like properties. These include:

  • Modifications on the phenyl rings: Introducing various substituents or replacing the phenyl rings with other aromatic systems (e.g., naphthyl) to explore π-π interactions at the VMAT2 binding site.[7][8]

  • Modifications on the piperidine (B6355638) ring: Altering the stereochemistry at the C2 and C6 positions and replacing the piperidine ring with other heterocyclic systems like pyrrolidine.[8][9]

  • Modifications on the ethylene (B1197577) linkers: Varying the length of the methylene (B1212753) linkers between the piperidine and phenyl rings to determine the optimal intramolecular distance for VMAT2 binding.[8][10]

  • Modifications on the N-methyl group: Replacing the N-methyl group with other substituents to enhance properties like water solubility.[5][8]

Q4: What is the significance of the GZ-793A analog?

A4: GZ-793A is a notable this compound analog that was developed to address the poor water solubility and the development of tolerance observed with this compound.[4][5][6][11] By replacing the N-methyl group with a chiral N-1,2-dihydroxypropyl moiety, the "drug-likeness" of the molecule was improved.[4][5][11] Importantly, GZ-793A inhibited the neurochemical and behavioral effects of methamphetamine without the development of tolerance seen with this compound.[4][6]

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during the experimental evaluation of this compound analogs.

Issue 1: Inconsistent results in VMAT2 binding or uptake assays.

  • Potential Cause: Degradation of the compound, issues with synaptic vesicle preparation, or variability in assay conditions.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure the this compound analog is properly stored and prepare fresh stock solutions for each experiment.

    • Vesicle Quality: The integrity of the synaptic vesicles is critical for VMAT2 function. Strictly adhere to the preparation protocol and ensure vesicles are not lysed. Use freshly prepared vesicles for optimal results.

    • Assay Conditions: Maintain consistency in buffer pH, incubation times, and temperatures. Use calibrated pipettes to minimize handling errors.

    • Radioligand Concentration: For binding assays, use a radioligand concentration at or near its Kd value to minimize non-specific binding.

Issue 2: A potent VMAT2 inhibitor in vitro shows poor efficacy in vivo.

  • Potential Cause: Poor pharmacokinetic properties, such as low brain penetration, rapid metabolism, or high plasma protein binding.

  • Troubleshooting Steps:

    • Blood-Brain Barrier Permeability: Assess the ability of the analog to cross the blood-brain barrier using in vitro models like PAMPA or cell-based assays (e.g., MDCK-MDR1), followed by in vivo pharmacokinetic studies.

    • Metabolic Stability: Evaluate the metabolic stability of the analog using liver microsomes or hepatocytes. Identify potential metabolic "soft spots" that could be modified to reduce clearance.

    • Plasma Protein Binding: Determine the extent of plasma protein binding, as only the unbound fraction is available to cross the blood-brain barrier and interact with the target.

    • Efflux Transporter Interaction: Investigate if the analog is a substrate for efflux transporters like P-glycoprotein at the blood-brain barrier, which can limit its brain exposure.

Issue 3: Difficulty in extending the duration of action of a lead compound.

  • Potential Cause: The lead compound may have inherent properties that lead to rapid clearance.

  • Troubleshooting Steps:

    • Increase Lipophilicity: Strategically add metabolically inert lipophilic groups to the molecule. This can increase tissue partitioning and extend the half-life. The introduction of halogens is a common strategy.

    • Block Metabolic Sites: Identify the primary sites of metabolism on the molecule and introduce modifications to block these sites. For example, replacing a metabolically labile hydrogen with a fluorine atom.

    • Prodrug Approach: Design a prodrug that is converted to the active compound in vivo. This can improve absorption and distribution, leading to a more sustained release of the active drug.

    • Formulation Strategies: Explore extended-release formulations that control the rate of drug release into the systemic circulation.

    • Albumin Binding: Introduce moieties that promote binding to serum albumin, which can significantly extend the plasma half-life.

Data Presentation

Table 1: In Vitro VMAT2 Inhibitory Activity of this compound and Select Analogs

Compound Name/CodeAnalog ClassKi (nM) for [3H]DA Uptake InhibitionReference(s)
This compoundPiperidine (Baseline)45[1]
Nor-lobelanePiperidine45[1]
Compound 22Pyrrolidine9.3[1]
Compound 23Pyrrolidine (N-methylated)19[1]
Compound 25Pyrrolidine14[1]
GZ-252BPhenyl Ring-Substituted13-16[1]
GZ-252CPhenyl Ring-Substituted13-16[1]
GZ-260CPhenyl Ring-Substituted13-16[1]
GZ-272BPhenyl Ring-Substituted (Biphenyl)127[1]
AV-1-294Phenyl Ring-Substituted (Indole)2130[1]
GZ-793AN-1,2-dihydroxypropyl~30[5]
GZ-794AN-1,2-dihydroxypropyl~30[5]

Experimental Protocols

1. VMAT2 Binding Assay ([3H]Dihydrotetrabenazine Binding)

  • Objective: To determine the binding affinity of this compound analogs to VMAT2.

  • Materials:

    • Rat striatal synaptic vesicles

    • [3H]Dihydrotetrabenazine ([3H]DTBZ)

    • This compound analogs

    • Assay buffer (25 mM HEPES, 100 mM K2-tartrate, 5 mM MgSO4, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5)

    • Filtration apparatus and glass fiber filters

    • Liquid scintillation counter

  • Procedure:

    • Vesicle Preparation: Prepare synaptic vesicles from fresh rat brain tissue (excluding cerebellum and brain stem) by homogenization and differential centrifugation.

    • Assay Setup: In a 96-well plate, combine the synaptic vesicle preparation, [3H]DTBZ (at a concentration near its Kd), and varying concentrations of the this compound analog.

    • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer.

    • Quantification: Measure the bound radioactivity by liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM Ro4-1284). Specific binding is calculated by subtracting non-specific from total binding. The IC50 is determined from competitive binding curves and used to calculate the Ki value.

2. Vesicular [3H]Dopamine Uptake Assay

  • Objective: To measure the functional inhibition of VMAT2 by this compound analogs.

  • Materials:

    • Rat striatal synaptic vesicles

    • [3H]Dopamine

    • This compound analogs

    • Uptake buffer containing ATP and Mg2+

  • Procedure:

    • Vesicle Preparation: Prepare synaptic vesicles as described above.

    • Assay Initiation: Pre-incubate the vesicles with varying concentrations of the this compound analog. Initiate the uptake by adding [3H]dopamine and ATP.

    • Incubation: Incubate at 34°C for a defined period (e.g., 8 minutes).

    • Termination: Terminate the uptake by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Non-specific uptake is determined in the presence of a known VMAT2 inhibitor. Specific uptake is calculated, and the IC50 and Ki values for the test compounds are determined.

Visualizations

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal Dopamine_cyto Cytosolic Dopamine VMAT2 VMAT2 Dopamine_cyto->VMAT2 Uptake Vesicle Synaptic Vesicle Dopamine_vesicle Vesicular Dopamine VMAT2->Vesicle This compound This compound Analog This compound->VMAT2 Inhibition

Caption: Mechanism of VMAT2 inhibition by this compound analogs.

Drug_Development_Workflow cluster_discovery Discovery & Lead Optimization cluster_preclinical Preclinical Development Synthesis Analog Synthesis InVitro In Vitro Screening (VMAT2 Binding & Uptake) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead_Opt Lead Optimization (Potency, Selectivity) SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADME In Vitro ADME (Metabolic Stability, BBB Permeability) Lead_Opt->ADME PK In Vivo Pharmacokinetics (Half-life, Brain Exposure) ADME->PK PK->Lead_Opt Refinement Efficacy In Vivo Efficacy Models (e.g., Methamphetamine Self-Administration) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate

Caption: Workflow for developing long-acting this compound analogs.

References

Validation & Comparative

Unveiling the Competitive Dance: Lobelane's Inhibition of VMAT2 Compared to Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the competitive inhibition of Vesicular Monoamine Transporter 2 (VMAT2) by lobelane (B1250731) reveals a compelling mechanism for its potential therapeutic applications in substance abuse. This guide provides a comparative analysis of this compound's interaction with VMAT2 against other well-established inhibitors, supported by quantitative data and detailed experimental methodologies.

This compound, a defunctionalized analog of lobeline, has emerged as a potent and selective inhibitor of VMAT2.[1] Its mechanism of action is characterized by competitive inhibition, where it vies with endogenous monoamines like dopamine (B1211576) for the same binding site on the transporter. This action effectively reduces the uptake of neurotransmitters into synaptic vesicles, a crucial step in neurotransmission.[2] Understanding this competitive relationship is paramount for researchers and drug developers exploring novel treatments for conditions such as methamphetamine abuse.[2][3][4]

Comparative Analysis of VMAT2 Inhibitors

To contextualize the efficacy of this compound, a comparison with other known VMAT2 inhibitors is essential. The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and its counterparts, including the clinically approved drugs tetrabenazine (B1681281), deutetrabenazine, and valbenazine (B1662120). Lower values are indicative of higher potency.

CompoundVMAT2 Binding Affinity (Ki)VMAT2 Inhibition (IC50)Notes
This compound 0.97 µM ([³H]DTBZ binding)45 nM ([³H]DA uptake)Exhibits competitive inhibition.[2] Greater potency in inhibiting VMAT2 function compared to its binding affinity suggests interaction with alternate sites.
Lobeline 2.04 µM ([³H]DTBZ binding)0.88 µM ([³H]DA uptake)[5]Parent compound of this compound, also a competitive inhibitor.
Tetrabenazine 1.34 nM (Kd)[6], 100 nM3.2 nMA reversible and potent VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.[2][6]
(-)-β-Dihydrotetrabenazine (Metabolite of Tetrabenazine) 13.4 nM[5]An active metabolite of tetrabenazine with high affinity for VMAT2.[5]
Deutetrabenazine Not directly specified, active metabolites have high affinityIC50 of (+) metabolites ~10 nM[7]A deuterated form of tetrabenazine with a longer half-life.[8]
Valbenazine 110-190 nM[9]Not directly specifiedA selective VMAT2 inhibitor; its active metabolite, [+]-α-dihydrotetrabenazine, is a potent inhibitor.[10][11]
GZ-793A (this compound analog) 0.026 µM[8]A novel analog of this compound with high affinity and selectivity for VMAT2.[8]

Visualizing the Mechanism: VMAT2 Inhibition Pathway

The following diagram illustrates the fundamental process of dopamine transport by VMAT2 and how competitive inhibitors like this compound interfere with this process.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft DA Dopamine VMAT2 VMAT2 Transporter DA->VMAT2 Binds to Vesicle Synaptic Vesicle Released_DA Released Dopamine Vesicle->Released_DA Exocytosis (Reduced) VMAT2->Vesicle Translocates Dopamine This compound This compound (Inhibitor) This compound->VMAT2 Competitively Binds

Caption: Competitive inhibition of VMAT2 by this compound.

Experimental Validation: Key Methodologies

The validation of this compound's competitive inhibition of VMAT2 relies on established experimental protocols. The two primary assays are radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor or transporter. For VMAT2, [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity ligand, is commonly used.

Binding_Assay_Workflow start Start prep Prepare Synaptic Vesicles (from rat striatum) start->prep incubate Incubate Vesicles with [³H]DTBZ and this compound (varying concentrations) prep->incubate separate Separate Bound and Free Ligand (via vacuum filtration) incubate->separate quantify Quantify Radioactivity (liquid scintillation counting) separate->quantify analyze Data Analysis (determine Ki value) quantify->analyze end End analyze->end

References

Lobelane Shows Enhanced VMAT2 Affinity Over Lobeline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of experimental data reveals that lobelane (B1250731), a defunctionalized and saturated analog of lobeline (B1674988), exhibits a higher binding affinity for the Vesicular Monoamine Transporter 2 (VMAT2) compared to its parent compound. This heightened affinity suggests this compound's potential as a more potent and selective agent for therapeutic applications targeting VMAT2, such as in the treatment of psychostimulant abuse.

Lobeline, a natural alkaloid found in Lobelia inflata, has been investigated for its ability to modulate dopaminergic systems, partly through its interaction with VMAT2.[1][2] VMAT2 is a critical transporter responsible for packaging monoamines, including dopamine (B1211576), into synaptic vesicles for subsequent release.[3] By inhibiting VMAT2, compounds can alter dopamine storage and release, thereby influencing the neurochemical and behavioral effects of psychostimulants.[2][4]

Experimental studies consistently demonstrate that the structural modifications transforming lobeline into this compound result in an improved affinity for VMAT2. This compound typically displays a 2-fold greater affinity for the [3H]dihydrotetrabenazine ([3H]DTBZ) binding site on VMAT2 compared to lobeline.[5][6] Furthermore, this compound has been shown to be a potent inhibitor of VMAT2 function, as measured by its ability to block the uptake of [3H]dopamine into synaptic vesicles.[5]

This comparative guide provides a detailed overview of the VMAT2 binding affinities of this compound and lobeline, outlines the experimental protocols used to determine these values, and visualizes the key experimental and logical relationships.

Quantitative Comparison of VMAT2 Affinity

The binding affinities and functional potencies of this compound and lobeline for VMAT2 have been determined through radioligand binding and uptake assays. The data, primarily from studies on rat brain tissue, are summarized below.

CompoundVMAT2 Binding (Kᵢ, μM) [³H]DTBZ BindingVMAT2 Function (Kᵢ, nM) [³H]DA Uptake
This compound 0.97[1][5][7]45[5][7]
Lobeline 2.04[5][7]1270[8]

Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Experimental Protocols

The determination of VMAT2 binding affinity and function is crucial for comparing compounds like this compound and lobeline. The following are detailed methodologies for the key experiments cited.

VMAT2 Binding Affinity: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the tetrabenazine (B1681281) binding site on VMAT2.

1. Membrane Preparation:

  • Synaptic vesicles are prepared from rat brain tissue (e.g., striatum).

  • The tissue is homogenized in a cold lysis buffer.

  • The homogenate undergoes centrifugation to pellet the membranes containing VMAT2.

  • The final pellet is resuspended in an appropriate buffer for the assay.[9]

2. Binding Assay:

  • The prepared membranes are incubated with a fixed concentration of the radioligand, [³H]DTBZ, and varying concentrations of the competitor compound (e.g., this compound or lobeline).[10]

  • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]

  • Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand, such as tetrabenazine.

3. Termination and Measurement:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.[7]

  • The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[7]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific [³H]DTBZ binding) is determined from the resulting competition curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

VMAT2 Functional Assay: [³H]Dopamine ([³H]DA) Uptake Assay

This assay measures a compound's ability to inhibit the transport of dopamine into synaptic vesicles via VMAT2.

1. Vesicle Preparation:

  • Synaptic vesicles are isolated from rat striatum as described in the binding assay protocol.

2. Uptake Assay:

  • Aliquots of the synaptic vesicle suspension are pre-incubated with varying concentrations of the test compound or a vehicle control.

  • The uptake reaction is initiated by adding a fixed concentration of [³H]DA.

  • The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C.[7]

3. Termination and Measurement:

  • Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with an ice-cold buffer.[7]

  • The amount of [³H]DA taken up by the vesicles and trapped on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a known VMAT2 inhibitor) from the total uptake.

  • The IC₅₀ value for the inhibition of [³H]DA uptake is calculated.

  • The Kᵢ value is subsequently determined using the Cheng-Prusoff equation.[7]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

VMAT2_Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep_membranes Membrane Preparation incubation Incubation (Membranes + [3H]DTBZ + Competitor) prep_membranes->incubation prep_reagents Reagent Preparation prep_reagents->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis IC50/Ki Calculation counting->analysis

VMAT2 Radioligand Binding Assay Workflow.

Lobelane_vs_Lobeline_VMAT2 VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Inhibition of Dopamine Uptake VMAT2->Inhibition This compound This compound This compound->VMAT2 Higher Affinity (Lower Ki) This compound->Inhibition More Potent Lobeline Lobeline Lobeline->VMAT2 Lower Affinity (Higher Ki) Lobeline->Inhibition Less Potent

Comparative VMAT2 Inhibition by this compound and Lobeline.

References

lobelane versus GZ-793A: a comparative study on VMAT2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[1][2] Its role in regulating dopamine homeostasis has made it a significant therapeutic target for various neurological and psychiatric disorders, including substance abuse.[3][4] This guide provides a comparative analysis of two notable VMAT2 inhibitors: lobelane (B1250731) and its analog, GZ-793A. Both compounds have been investigated for their potential in treating psychostimulant addiction, particularly methamphetamine abuse.[5][6][7]

Comparative Analysis of VMAT2 Inhibition

This compound, a natural alkaloid, and the synthetically derived GZ-793A both function by inhibiting VMAT2, thereby altering dopamine storage and release.[5][8] However, key differences in their potency, selectivity, and mechanism of action have significant implications for their therapeutic potential.

GZ-793A, a novel N-dihydroxypropyl analog of this compound, demonstrates significantly higher affinity and selectivity for VMAT2 compared to this compound.[9] While this compound also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), GZ-793A exhibits negligible activity at these receptors, suggesting a more targeted VMAT2 inhibition and potentially fewer off-target effects.[6][9] In preclinical studies, GZ-793A has been shown to effectively decrease methamphetamine-evoked dopamine release and reduce drug-seeking behaviors.[7][9][10]

The following table summarizes the key quantitative data for this compound and GZ-793A, highlighting their differential interactions with VMAT2 and the dopamine transporter (DAT).

ParameterThis compoundGZ-793AReference
VMAT2 Binding Affinity (Ki)
[³H]Dihydrotetrabenazine Binding0.97 µM8.29 µM[5][8]
Inhibition of VMAT2 Function
[³H]Dopamine Uptake (Ki)45 nM26 nM - 29 nM[5][8][9][10]
Inhibition of Dopamine Transporter (DAT)
[³H]Dopamine Uptake (Ki)~1.58 µM (Calculated from IC50)>10 µM[5]
Selectivity (DAT Ki / VMAT2 Ki) ~35-fold>385-fold[5][10]
Inhibition of METH-Evoked DA Release
IC500.42 µMNot explicitly stated in the same format, but shown to be effective at concentrations as low as 0.3 µM[5][6]
Imax56.1%Not explicitly stated in the same format[5]
Behavioral Effects
Reduction in METH Self-AdministrationEffectiveMore potent and specific than this compound[7]

Mechanism of VMAT2 Inhibition and Impact on Dopamine Homeostasis

Both this compound and GZ-793A inhibit VMAT2, leading to an increase in cytosolic dopamine. This elevated cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO), resulting in increased levels of the dopamine metabolite DOPAC.[6][9] The inhibition of dopamine uptake into vesicles ultimately reduces the amount of dopamine available for release into the synapse upon neuronal stimulation or in response to psychostimulants like methamphetamine. GZ-793A has been shown to reduce the duration of methamphetamine-induced increases in extracellular dopamine.[9][10]

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_inhibitors DA_synthesis Dopamine Synthesis DA_cytosol Cytosolic Dopamine DA_synthesis->DA_cytosol VMAT2 VMAT2 DA_cytosol->VMAT2 Uptake MAO MAO DA_cytosol->MAO Metabolism DAT DAT DA_cytosol->DAT Reverse Transport (METH) Vesicle Synaptic Vesicle DA_vesicle Vesicular Dopamine DA_synapse Synaptic Dopamine Vesicle->DA_synapse Release VMAT2->Vesicle DOPAC DOPAC MAO->DOPAC DAT->DA_synapse This compound This compound This compound->VMAT2 Inhibition GZ793A GZ-793A GZ793A->VMAT2 Inhibition

Mechanism of VMAT2 inhibition by this compound and GZ-793A.

Experimental Protocols

VMAT2 Binding Assay

This assay determines the binding affinity of a compound to VMAT2, often by measuring its ability to displace a radiolabeled ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).[5][11]

Workflow:

VMAT2_Binding_Workflow prep Prepare Synaptic Vesicles (e.g., from rat striatum) incubate Incubate Vesicles with [³H]DTBZ and Test Compound (this compound or GZ-793A) prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze Dopamine_Release_Workflow prep Prepare Brain Slices (e.g., rat striatum) superfuse Superfuse Slices with Buffer and Test Compound (this compound or GZ-793A) prep->superfuse stimulate Stimulate Dopamine Release (e.g., with Methamphetamine) superfuse->stimulate collect Collect Superfusate Fractions stimulate->collect quantify Quantify Dopamine in Fractions (e.g., HPLC or ELISA) collect->quantify analyze Data Analysis (Determine IC50 and Imax) quantify->analyze

References

Lobelane Demonstrates High Selectivity for VMAT2 Over DAT, Supporting its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of binding affinity and functional data reveals that lobelane (B1250731), a defunctionalized analog of lobeline (B1674988), exhibits a pronounced selectivity for the vesicular monoamine transporter 2 (VMAT2) over the dopamine (B1211576) transporter (DAT). This selectivity profile underscores its investigation as a potential pharmacotherapy for psychostimulant abuse.

This compound's interaction with key monoamine transporters has been a subject of significant research, aiming to develop treatments for substance use disorders. Experimental data consistently demonstrates that while this compound interacts with both VMAT2 and DAT, its affinity and functional potency are substantially greater for VMAT2. Studies have shown that the affinity of lobeline, the parent compound of this compound, is about 100-fold higher for VMAT2 than for DAT.[1] This preferential binding is believed to be the primary mechanism behind its ability to inhibit the behavioral effects of psychostimulants.[1]

Quantitative Comparison of Binding Affinity and Function

The selectivity of this compound is quantitatively supported by radioligand binding and functional uptake assays. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to evaluate the potency of a compound. A lower value indicates a higher affinity or potency.

Data compiled from studies on rat brain tissue highlights this disparity. This compound's affinity for VMAT2, measured by its ability to inhibit the binding of [³H]dihydrotetrabenazine ([³H]DTBZ), is in the sub-micromolar range. In contrast, its potency in inhibiting dopamine uptake via DAT is significantly lower.

CompoundVMAT2 Binding (Ki, µM)VMAT2 Function ([³H]DA Uptake Ki, nM)DAT Function ([³H]DA Uptake Ki, µM)Selectivity (DAT Ki / VMAT2 Function Ki)
This compound 0.97[2][3]45[2][3]1.57[2]~35-fold[3]
Lobeline 2.04[2][3]-31.6[2]~67-fold[3]

Data compiled from studies on rat brain tissue and striatal synaptosomes.[2]

The data clearly indicates that this compound is approximately 35-fold more potent at inhibiting VMAT2 function compared to DAT function.[3] This preferential action on VMAT2, which is responsible for packaging dopamine into synaptic vesicles, modulates dopamine release in a manner that can counteract the effects of psychostimulants like methamphetamine.[3][4]

Mechanism of Action

This compound's interaction with VMAT2 is competitive, meaning it directly competes with endogenous monoamines for the same binding site.[3] By inhibiting VMAT2, this compound reduces the amount of dopamine available for release into the synapse, thereby blunting the euphoric effects of stimulants. Its weaker interaction with DAT means it has a lower impact on dopamine reuptake from the synaptic cleft.

cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA DA_vesicle Vesicular DA DA_synapse Synaptic DA Vesicle->DA_synapse Release DAT DAT DA_cyto Cytosolic DA DAT->DA_cyto Reuptake DA_cyto->VMAT2 This compound This compound This compound->VMAT2 Inhibits DA_synapse->DAT

This compound's primary mechanism of action.

Experimental Protocols

The determination of this compound's binding affinities and functional potencies relies on established radioligand binding and uptake assays.

VMAT2 Binding Affinity: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay quantifies the affinity of a compound for the tetrabenazine (B1681281) binding site on VMAT2.

  • Tissue Preparation: Rat brain tissue (typically striatum) is homogenized in an ice-cold sucrose (B13894) solution. The homogenate undergoes differential centrifugation to isolate synaptic vesicles, which are then resuspended in a binding buffer.[2]

  • Binding Reaction: The prepared synaptic vesicles are incubated with a fixed concentration of the radioligand [³H]DTBZ and varying concentrations of the test compound (this compound). A parallel incubation with an excess of unlabeled tetrabenazine is performed to determine non-specific binding.[2]

  • Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters, which trap the vesicles bound to the radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioligand.[2]

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.[2]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from the total binding. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.[2]

DAT Functional Potency: [³H]Dopamine ([³H]DA) Uptake Assay

This assay measures a compound's ability to inhibit the uptake of dopamine by DAT in synaptosomes.

  • Tissue Preparation: Rat striatal tissue is homogenized, and synaptosomes (resealed nerve terminals) are isolated via centrifugation and resuspended in an assay buffer.[2]

  • Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound. The uptake reaction is initiated by adding a fixed concentration of [³H]DA.[2]

  • Termination and Measurement: After a brief incubation period at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with an ice-cold buffer.[2]

  • Quantification: The amount of [³H]DA taken up by the synaptosomes is quantified by measuring the radioactivity on the filters using a liquid scintillation counter.[2]

  • Data Analysis: Specific uptake is determined by subtracting non-specific uptake (measured in the presence of a known DAT inhibitor) from the total uptake. The IC50 and subsequently the Ki values for the inhibition of [³H]DA uptake are then calculated.[2]

cluster_vmat2 VMAT2 Binding Assay cluster_dat DAT Uptake Assay v_prep Vesicle Preparation v_inc Incubation with [³H]DTBZ & this compound v_prep->v_inc v_filt Filtration & Washing v_inc->v_filt v_count Scintillation Counting v_filt->v_count v_calc Calculate Ki v_count->v_calc d_prep Synaptosome Preparation d_inc Incubation with [³H]DA & this compound d_prep->d_inc d_filt Filtration & Washing d_inc->d_filt d_count Scintillation Counting d_filt->d_count d_calc Calculate Ki d_count->d_calc

References

A Comparative Analysis of Lobelane and Its Trans-Isomers in Modulating Key Neurotransmitter Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of lobelane (B1250731) and its trans-isomers, supported by experimental data. The focus is on their interactions with the vesicular monoamine transporter-2 (VMAT2) and nicotinic acetylcholine (B1216132) receptors (nAChRs), key targets in the development of therapeutics for substance abuse disorders.

This compound, a defunctionalized analog of the naturally occurring alkaloid lobeline (B1674988), has emerged as a significant lead compound in the quest for treatments for psychostimulant abuse.[1][2] Its therapeutic potential is primarily attributed to its interaction with VMAT2, a critical transporter responsible for packaging dopamine (B1211576) into synaptic vesicles.[1][3] The stereochemistry of this compound, specifically the cis-configuration of the substituents on the piperidine (B6355638) ring, plays a pivotal role in its pharmacological activity. This guide delves into the comparative efficacy of this compound (cis-isomer) and its trans-isomers, presenting key experimental findings in a structured format.

Comparative Efficacy at VMAT2 and Nicotinic Receptors

Experimental data consistently demonstrates that the cis-isomer, this compound, exhibits significantly higher potency in interacting with VMAT2 compared to its trans-isomers. This difference in efficacy is a crucial factor in its potential as a therapeutic agent.

Table 1: Comparative Binding Affinities (Ki, µM) of this compound and its Isomers at VMAT2 and Nicotinic Receptors

CompoundVMAT2 ([3H]DTBZ Binding)α4β2* nAChR ([3H]NIC Binding)α7* nAChR ([3H]MLA Binding)
This compound (cis-isomer)0.97[1]>100[3]>100[3]
(-)-trans-Lobelane5.32[1]Inactive[1]Inactive[1]
(+)-trans-Lobelane6.46[1]Inactive[1]Inactive[1]

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Table 2: Functional Inhibition of VMAT2 and Dopamine Release by this compound and its Isomers

CompoundInhibition of [3H]DA Uptake into Synaptic Vesicles (Ki, µM)Inhibition of Methamphetamine-Evoked DA Overflow (IC50, µM)Maximal Inhibition of Methamphetamine-Evoked DA Overflow (Imax, %)
This compound (cis-isomer)0.045[1]0.65[1]73[1]
(-)-trans-Lobelane3.83[1]Lower than this compound[1]Lower than this compound[1]
(+)-trans-Lobelane2.22[1]Lower than this compound[1]Lower than this compound[1]

Ki values for [3H]DA uptake represent the concentration for 50% inhibition of dopamine uptake. IC50 values represent the concentration for 50% inhibition of methamphetamine-evoked dopamine overflow, and Imax represents the maximum inhibition achieved.

The data clearly indicates that this compound is a more potent inhibitor of VMAT2 function than its trans-isomers.[1] The cis-stereochemistry of the side chains is a critical structural feature for achieving the greatest inhibition of methamphetamine-evoked dopamine release and enhancing selectivity for VMAT2.[1][4]

In contrast to its potent effects at VMAT2, this compound and its trans-isomers show markedly diminished affinity for nicotinic acetylcholine receptors (nAChRs).[1][3] This selectivity is a significant advantage, as interaction with nAChRs is associated with undesirable side effects.[3]

Respiratory Excitatory Effects

A study investigating the respiratory excitatory effects of lobeline isomers found significant differences between the cis and trans forms. An injection containing 36.9% trans-lobeline showed a 50.2% reduction in respiratory excitatory effect compared to a pure cis-lobeline injection.[5] This suggests that the trans-isomer is less effective in stimulating respiration, a historical therapeutic use of lobeline.[5]

Signaling Pathway and Mechanism of Action

This compound exerts its effects on the dopaminergic system primarily through its interaction with VMAT2. By inhibiting VMAT2, this compound reduces the packaging of dopamine into synaptic vesicles, thereby decreasing the amount of dopamine available for release into the synapse, particularly in response to psychostimulants like methamphetamine.[1][6]

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses This compound This compound This compound->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA DA_syn Synaptic Dopamine Vesicle->DA_syn Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 DA_cyto->DA_syn Reverse Transport (via DAT) DAT->DA_cyto Reuptake

This compound's primary mechanism of action on the dopaminergic system.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the data presented in this guide.

[3H]Dihydrotetrabenazine (DTBZ) Binding Assay (for VMAT2 Affinity)

This assay determines the binding affinity of compounds to VMAT2. The protocol involves incubating rat brain synaptic vesicle membranes with the radioligand [3H]DTBZ and varying concentrations of the test compound (this compound or its isomers). The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki), which reflects the compound's binding affinity for VMAT2.[1]

[3H]Dopamine (DA) Uptake Assay (for VMAT2 Functional Inhibition)

This assay measures the functional inhibition of VMAT2. Isolated synaptic vesicles from rat striatum are incubated with [3H]DA in the presence of varying concentrations of the test compound. The amount of radioactivity taken up by the vesicles is quantified to determine the compound's ability to inhibit VMAT2-mediated dopamine transport. The concentration that inhibits 50% of uptake is the Ki value.[1]

Measurement of Methamphetamine-Evoked Dopamine Overflow

This experiment assesses the effect of the compounds on dopamine release in response to methamphetamine. Rat striatal slices are superfused with artificial cerebrospinal fluid. After establishing a baseline, methamphetamine is introduced to evoke dopamine release. The test compound is then added at various concentrations, and the resulting changes in dopamine overflow are measured using techniques like high-performance liquid chromatography. The IC50 and Imax values are then calculated.[1]

Experimental Workflow for Dopamine Overflow start Start prep Prepare Rat Striatal Slices start->prep superfusion Superfuse with aCSF prep->superfusion baseline Establish Baseline DA Release superfusion->baseline meth Introduce Methamphetamine (5 µM) baseline->meth drug_admin Administer this compound or Isomer (Varying Concentrations) meth->drug_admin measure Measure DA Overflow (HPLC) drug_admin->measure analysis Calculate IC50 and Imax measure->analysis end End analysis->end

A simplified workflow for measuring dopamine overflow.

Conclusion

References

Lobelane's Efficacy in Mitigating Methamphetamine Effects: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of lobelane's mechanism of action in attenuating the neurochemical and behavioral effects of methamphetamine. The following sections detail the experimental data, protocols, and underlying signaling pathways that validate This compound (B1250731) as a promising therapeutic candidate.

This compound, a derivative of the natural alkaloid lobeline, has emerged as a significant lead in the development of pharmacotherapies for methamphetamine abuse.[1][2] Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter-2 (VMAT2), a crucial protein in the regulation of dopamine (B1211576) homeostasis that is a primary target of methamphetamine.[1][3][4] By targeting VMAT2, this compound effectively counteracts the dopamine-releasing effects of methamphetamine, thereby mitigating its rewarding and reinforcing properties.[1][2][3]

Comparative Analysis of In Vitro Efficacy

This compound and its precursor, lobeline, have been extensively studied to determine their potency and selectivity for VMAT2 and the dopamine transporter (DAT). The following table summarizes key quantitative data from various in vitro assays, highlighting this compound's profile as a potent VMAT2 inhibitor.

CompoundAssayTargetPotency (IC50 / Ki)Efficacy (Imax)Selectivity (VMAT2 vs. DAT)Reference
This compound [³H]DA UptakeVMAT2Ki = 45 nM-35-fold[1][2]
METH-evoked DA OverflowVMAT2IC50 = 0.65 µM73%-[1][2]
Lobeline [³H]DTBZ BindingVMAT2IC50 = 0.90 µM-67-fold[1]
[³H]DA UptakeVMAT2IC50 = 0.88 µM-[1]
[³H]DA UptakeDATIC50 = 80 µM-[1]
METH-evoked DA OverflowVMAT2IC50 = 0.42 µM56.1%-[1][2]

Attenuation of Methamphetamine-Induced Behavioral Effects

The efficacy of this compound in counteracting the behavioral effects of methamphetamine has been demonstrated in several preclinical models. These studies are crucial for validating its therapeutic potential.

Behavioral AssayAnimal ModelThis compound DoseEffect on Methamphetamine-Induced BehaviorReference
Self-AdministrationRats0.1 - 10 mg/kg, s.c.Dose-dependently decreased methamphetamine self-administration.[5]
Locomotor ActivityRats10 mg/kgDecreased methamphetamine-induced hyperactivity.[4]
Drug DiscriminationRats-Attenuated methamphetamine interoceptive cues (with lobeline).[1]

It is noteworthy that while effective, tolerance to the effects of this compound on methamphetamine self-administration has been observed with repeated administration.[3][4] However, newer analogs of this compound, such as GZ-793A, have been developed to overcome this limitation and have shown sustained efficacy without the development of tolerance.[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

methamphetamine_lobelane_mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH_outside Methamphetamine DA_vesicle Dopamine Vesicle METH_outside->DA_vesicle Disrupts Vesicle pH Gradient DAT DAT METH_outside->DAT Enters via DAT DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol DA release into cytosol DA_cytosol->DAT Transported out by reversed DAT DA_synapse Synaptic Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates VMAT2 VMAT2 VMAT2->DA_vesicle Pumps DA into vesicles DAT->METH_outside Reverses Transport DAT->DA_synapse This compound This compound This compound->VMAT2 Inhibits

Mechanism of Methamphetamine and this compound Action

self_administration_workflow cluster_training Training Phase cluster_baseline Baseline Responding cluster_pretreatment Pretreatment and Testing cluster_control Control Experiment acclimation Acclimation to Operant Chambers fr_training Fixed Ratio (FR) Schedule Training (e.g., FR5 for METH infusion) acclimation->fr_training stable_responding Establish Stable Methamphetamine Self-Administration fr_training->stable_responding pretreatment Pretreatment with this compound or Vehicle (Saline) stable_responding->pretreatment pretreatment_control Pretreatment with this compound or Vehicle stable_responding->pretreatment_control operant_session Operant Session for Methamphetamine Self-Administration pretreatment->operant_session sucrose_responding Responding for a Non-Drug Reinforcer (e.g., Sucrose (B13894) Pellets) pretreatment_control->sucrose_responding

Methamphetamine Self-Administration Experimental Workflow

Detailed Experimental Protocols

The validation of this compound's mechanism relies on a series of well-established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay is used to determine the binding affinity of a compound to VMAT2.

  • Tissue Preparation: Rat striatal tissue is homogenized in a sucrose buffer.

  • Incubation: The homogenate is incubated with [³H]DTBZ and varying concentrations of the test compound (e.g., this compound or lobeline).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of [³H]DTBZ binding (IC50) is determined.

[³H]Dopamine ([³H]DA) Uptake Assay

This assay measures the ability of a compound to inhibit dopamine uptake by VMAT2 into synaptic vesicles or by DAT into synaptosomes.

  • Preparation of Vesicles/Synaptosomes: Synaptic vesicles or synaptosomes are isolated from rat striatal tissue.

  • Incubation: The preparation is incubated with [³H]DA and various concentrations of the test compound.

  • Uptake Termination: The uptake of [³H]DA is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of [³H]DA taken up is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of [³H]DA uptake is calculated.

In Vivo Microdialysis for Dopamine Release

This technique allows for the measurement of extracellular dopamine levels in the brain of a freely moving animal.

  • Probe Implantation: A microdialysis probe is surgically implanted into the striatum of a rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of methamphetamine and/or the test compound.

  • Dopamine Quantification: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in extracellular dopamine levels over time are analyzed to determine the effect of the test compound on methamphetamine-induced dopamine release.

Methamphetamine Self-Administration Assay

This behavioral assay assesses the reinforcing properties of a drug.

  • Catheter Implantation: Rats are surgically implanted with an intravenous catheter.

  • Training: Rats are trained to press a lever to receive an intravenous infusion of methamphetamine on a fixed-ratio schedule of reinforcement (e.g., FR5, where five lever presses result in one infusion).[5]

  • Stable Responding: Training continues until the rats show a stable pattern of drug self-administration.

  • Pretreatment: Before a self-administration session, rats are pretreated with the test compound (e.g., this compound) or a vehicle.

  • Data Collection: The number of lever presses and drug infusions are recorded during the session.

  • Control: To assess behavioral specificity, the effect of the test compound on responding for a non-drug reinforcer, such as sucrose pellets, is also determined.[5]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the mechanism of this compound as a VMAT2 inhibitor that effectively attenuates the neurochemical and behavioral effects of methamphetamine.[1][2][3] Its ability to reduce methamphetamine-evoked dopamine release and decrease drug self-administration underscores its potential as a valuable therapeutic agent for the treatment of methamphetamine addiction.[1][5] Further development of this compound analogs with improved pharmacokinetic profiles and sustained efficacy continues to be a promising avenue for addiction pharmacotherapy.[3][7]

References

Comparative Pharmacokinetics of Lobelane and its N-Substituted Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vitro VMAT2 inhibitory activity of lobelane (B1250731) and its derivatives, highlighting the current landscape of research and identifying key data gaps in in vivo pharmacokinetics.

This compound, a defunctionalized analog of the alkaloid lobeline, has garnered significant interest as a pharmacological tool for investigating the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 plays a critical role in the central nervous system by packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles.[1] Its inhibition presents a therapeutic strategy for conditions like substance abuse.[1] This guide provides a comparative analysis of the in vitro VMAT2 inhibitory activity of this compound and a series of its N-substituted analogs, alongside detailed experimental protocols. While extensive in vitro data exists, a notable gap is evident in the publicly available literature regarding the comparative in vivo pharmacokinetics of these compounds.

In Vitro VMAT2 Inhibitory Activity

The primary mechanism of action for this compound and its analogs is the inhibition of VMAT2. The inhibitory potency is typically quantified by the inhibition constant (Kᵢ), with lower Kᵢ values indicating higher potency. The following table summarizes the Kᵢ values for this compound and various N-substituted analogs, determined through [³H]dopamine uptake inhibition assays.

Compound/CodeAnalog ClassN-SubstitutionOther ModificationsKᵢ (nM) for [³H]DA Uptake Inhibition
This compoundPiperidineN-Methyl-45
Nor-lobelanePiperidineN-H-45
GZ-793APiperidineN-1,2(R)-dihydroxypropyl4-methoxyphenyl~30
GZ-794APiperidineN-1,2(R)-dihydroxypropyl1-naphthyl~30
Analog 8PiperidineN-acetonitrile-100-fold lower potency than this compound
Analog 13PiperidineN,N-dimethylhydrazino-Equipotent to this compound
Compound 19aPiperidineN-1,2(R)-dihydroxypropyl-Identified as a potential clinical candidate
Compound 22PyrrolidineN-H-9.3
Compound 23PyrrolidineN-Methyl-19
Compound 25PyrrolidineN-H-14
GZ-252BPiperidineN-Hpara-methoxyphenyl13-16
GZ-252CPiperidineN-Methylpara-methoxyphenyl13-16
GZ-260CPiperidineN-Methyl2,4-dichlorophenyl13-16
GZ-272BPiperidineN-HBiphenyl127
AV-1-294PiperidineN-MethylIndole2130

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the interaction of this compound and its analogs with VMAT2.

Vesicular [³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptic vesicles, providing a measure of its functional inhibition of VMAT2.[1]

  • Preparation of Synaptic Vesicles: Synaptic vesicles are typically isolated from the striatum of male Sprague-Dawley rats. The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to obtain a crude vesicular pellet.

  • Incubation: The vesicular preparation is incubated with varying concentrations of the test compound (e.g., this compound or its analogs) and a fixed concentration of [³H]dopamine. The incubation is carried out at 37°C for a specific duration (e.g., 5 minutes).

  • Termination and Measurement: The uptake of [³H]dopamine is terminated by rapid filtration through glass fiber filters. This separates the vesicles containing the radiolabel from the incubation medium. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent VMAT2 inhibitor, such as Ro4-1284. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined from concentration-response curves. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand, [³H]dihydrotetrabenazine, for binding to VMAT2. This provides information on the compound's affinity for the tetrabenazine (B1681281) binding site on the transporter.

  • Membrane Preparation: Membranes containing VMAT2 are prepared from rat brain tissue (e.g., whole brain or striatum) through homogenization and centrifugation.

  • Incubation: The prepared membranes are incubated with a fixed concentration of [³H]DTBZ and a range of concentrations of the competing test compound.

  • Separation and Quantification: The reaction is terminated by rapid filtration to separate the membrane-bound [³H]DTBZ from the unbound radioligand. The radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known VMAT2 ligand. Specific binding is calculated, and the Kᵢ values for the test compounds are determined from competitive binding curves.[1]

Visualizations

Experimental Workflow for VMAT2 Inhibition Assays

G cluster_0 Vesicular [3H]Dopamine Uptake Assay cluster_1 [3H]Dihydrotetrabenazine Binding Assay prep_vesicles Preparation of Synaptic Vesicles incubation_da Incubation with Test Compound & [3H]Dopamine prep_vesicles->incubation_da filtration_da Rapid Filtration incubation_da->filtration_da quantification_da Scintillation Counting filtration_da->quantification_da analysis_da Data Analysis (IC50, Ki) quantification_da->analysis_da prep_membranes Preparation of Brain Membranes incubation_dtbz Incubation with Test Compound & [3H]DTBZ prep_membranes->incubation_dtbz filtration_dtbz Rapid Filtration incubation_dtbz->filtration_dtbz quantification_dtbz Scintillation Counting filtration_dtbz->quantification_dtbz analysis_dtbz Data Analysis (Ki) quantification_dtbz->analysis_dtbz

Caption: Workflow for In Vitro VMAT2 Inhibition Assays.

Mechanism of Action of this compound at the Dopaminergic Synapse

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal dopa DOPA da_cyto Dopamine (Cytosolic) dopa->da_cyto DOPA Decarboxylase vmat2 VMAT2 da_cyto->vmat2 dat DAT da_cyto->dat Reuptake vesicle Synaptic Vesicle vmat2->vesicle DA Uptake da_vesicle Dopamine (Vesicular) da_synapse Dopamine vesicle->da_synapse Exocytosis This compound This compound This compound->vmat2 Inhibition da_synapse->dat Reuptake receptors Dopamine Receptors da_synapse->receptors Binding

Caption: this compound inhibits VMAT2, blocking dopamine vesicle packaging.

In Vivo Pharmacokinetics: A Research Gap

A comprehensive review of the existing literature reveals a significant lack of comparative in vivo pharmacokinetic data for this compound and its N-substituted analogs. While some studies allude to the "poor pharmacokinetic properties" of certain analogs as a motivation for developing new compounds with improved "drug-likeness," they do not provide quantitative data such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), or half-life.[3] This absence of data makes it challenging to establish a clear structure-pharmacokinetic relationship for this class of compounds.

Future research should prioritize conducting in vivo pharmacokinetic studies in animal models, such as rats, to determine these crucial parameters. Such studies would typically involve:

  • Animal Models: Utilizing male Sprague-Dawley rats with surgically implanted catheters for serial blood sampling.

  • Drug Administration: Administering the compounds via relevant routes, such as intravenous (i.v.) and oral (p.o.) gavage, to assess bioavailability.

  • Blood Sampling: Collecting blood samples at predetermined time points post-administration.

  • Bioanalytical Method: Developing and validating a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the parent drug and its potential metabolites in plasma.

  • Pharmacokinetic Analysis: Using non-compartmental analysis to determine key pharmacokinetic parameters.

The generation of this data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds and for guiding the selection and development of clinical candidates with optimal pharmacokinetic properties.

Conclusion

This compound and its N-substituted analogs represent a promising class of VMAT2 inhibitors with therapeutic potential. The available in vitro data provides a solid foundation for understanding their structure-activity relationships at the molecular target. However, the significant gap in our knowledge of their in vivo pharmacokinetics is a major hurdle in their translational development. Future research efforts should be directed towards filling this knowledge void to enable a more complete and predictive assessment of these compounds for clinical applications.

References

A Head-to-Head Comparison of Lobelane and Varenicline: Mechanistic Insights for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two notable compounds, lobelane (B1250731) and varenicline (B1221332). While both have been investigated for their potential in treating substance use disorders, they operate through fundamentally different molecular pathways. This analysis, supported by experimental data, aims to furnish researchers and drug development professionals with a clear, comparative understanding of their distinct pharmacological profiles.

At a Glance: this compound vs. Varenicline

FeatureThis compoundVarenicline
Primary Target Vesicular Monoamine Transporter 2 (VMAT2)α4β2 Nicotinic Acetylcholine (B1216132) Receptor (nAChR)
Primary Mechanism Inhibition of monoamine uptake into synaptic vesiclesPartial agonism at nAChRs
Effect on Dopamine (B1211576) Reduces vesicular packaging, leading to decreased releaseModulates dopamine release through nAChR activity
Clinical Use InvestigationalApproved for smoking cessation

Varenicline: A Deep Dive into Nicotinic Receptor Modulation

Varenicline's primary mechanism of action is its role as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR), the subtype most implicated in nicotine (B1678760) addiction.[1][2] As a partial agonist, varenicline binds to these receptors with high affinity and elicits a moderate level of receptor activation, significantly lower than that of nicotine.[2] This action is twofold: it provides enough stimulation to reduce cravings and withdrawal symptoms, while simultaneously blocking nicotine from binding and exerting its full rewarding effects.[3]

Varenicline also exhibits activity at other nAChR subtypes, notably as a full agonist at α7 nAChRs and a partial agonist at α3β4 and α6β2* containing receptors.[4][5] Its interaction with these various subtypes contributes to its overall pharmacological profile and its effects on the dopaminergic system.

Varenicline's Impact on Dopamine Signaling

By acting on nAChRs located on dopamine neurons in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens (NAc), varenicline modulates the release of dopamine, a key neurotransmitter in the brain's reward pathway.[6][7] Its partial agonist activity at α4β2 receptors leads to a moderate and sustained increase in dopamine levels, which is believed to underpin its ability to alleviate withdrawal symptoms.[8] Concurrently, by occupying these receptors, it blunts the surge in dopamine that would typically be induced by nicotine from smoking.[7]

This compound: A Focus on Presynaptic Monoamine Regulation

In contrast to varenicline, this compound's principal mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein located on the membrane of synaptic vesicles responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, for subsequent release into the synapse.

By inhibiting VMAT2, this compound disrupts the storage of dopamine in presynaptic terminals. This leads to a decrease in the amount of dopamine available for release upon neuronal firing. The resulting increase in cytosolic dopamine makes it more susceptible to metabolism by monoamine oxidase (MAO).

This compound is a "defunctionalized" analog of lobeline (B1674988), with a significantly reduced affinity for nicotinic acetylcholine receptors. This selectivity for VMAT2 over nAChRs distinguishes it from its parent compound and from varenicline.

This compound's Influence on Dopamine Dynamics

This compound's inhibition of VMAT2 directly impacts dopamine homeostasis. By preventing the loading of dopamine into synaptic vesicles, it effectively reduces the readily releasable pool of the neurotransmitter. This mechanism is particularly relevant in the context of psychostimulant abuse, as drugs like methamphetamine exert their effects in part by promoting the release of dopamine from these vesicular stores. By depleting these stores, this compound can attenuate the reinforcing effects of such stimulants.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional activities of varenicline and the parent compound of this compound, lobeline, at their respective primary targets. Direct binding data for this compound at nAChRs is limited, reflecting its low affinity for these receptors.

Table 1: Binding Affinities (Ki) of Varenicline and Lobeline at Nicotinic Acetylcholine Receptor Subtypes

Compoundα4β2 (nM)α7 (nM)α3β4 (nM)α6β2* (nM)
Varenicline 0.14 - 0.4125 - 322~5000.12
Lobeline 4.4>10,000--

Note: Data for lobeline is provided to illustrate the significantly lower affinity of its class for nAChRs compared to varenicline.

Table 2: Functional Activity of Varenicline at Nicotinic Acetylcholine Receptor Subtypes

nAChR SubtypeAgonist ActivityEfficacy (Relative to Acetylcholine)EC50 (µM)
α4β2 Partial Agonist13.4% - 41%2.3
α7 Full Agonist93%18
α3β4 Partial Agonist75%55
α6β2* Partial Agonist49% (relative to nicotine)0.007

Table 3: VMAT2 Inhibition by this compound

CompoundTargetKi (µM)IC50 (µM)
This compound VMAT2~0.92~0.65 (for inhibiting methamphetamine-evoked dopamine release)

Signaling Pathways and Experimental Workflows

Varenicline's Mechanism of Action on Dopaminergic Neurons

Varenicline_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft Varenicline Varenicline nAChR α4β2 nAChR Varenicline->nAChR Binds & Partially Activates Nicotine Nicotine (from smoking) Nicotine->nAChR Binding Blocked Dopamine_Vesicle Dopamine Vesicles nAChR->Dopamine_Vesicle Stimulates Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Lobelane_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits Dopamine_Cytosol Cytosolic Dopamine Dopamine_Cytosol->VMAT2 Uptake Blocked Dopamine_Vesicle Dopamine Vesicles VMAT2->Dopamine_Vesicle Packaging Dopamine_Release Dopamine Release (Reduced) Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Binding_Assay_Workflow A Prepare Membranes (Expressing Target Receptor/Transporter) B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound and Free Ligand (via Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Determine IC50 and Ki) D->E Microdialysis_Workflow A Surgical Implantation of Microdialysis Probe in Target Brain Region B Establish Baseline Neurotransmitter Levels A->B C Administer Test Compound (e.g., this compound or Varenicline) B->C D Collect Dialysate Samples over Time C->D E Analyze Samples for Neurotransmitter Content (e.g., HPLC-ECD) D->E F Data Analysis (Quantify Changes in Neurotransmitter Levels) E->F

References

Lobelane as a Modulator of Dopamine Release: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic avenues for substance use disorders, particularly those related to psychostimulants, understanding the in vivo modulation of dopamine (B1211576) is critical. This guide provides a comparative analysis of lobelane (B1250731), a potent inhibitor of the vesicular monoamine transporter-2 (VMAT2), and its effects on dopamine release. We will delve into its mechanism of action, compare its efficacy with related compounds, and provide detailed experimental protocols to aid in the design of future in vivo studies.

Mechanism of Action: Targeting VMAT2 to Attenuate Dopamine Release

This compound, a defunctionalized analog of lobeline (B1674988), exerts its primary effect on dopamine neurotransmission through the inhibition of VMAT2.[1][2] VMAT2 is a crucial transporter responsible for packaging cytosolic dopamine into synaptic vesicles for subsequent release. By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release into the synapse, particularly during challenges with psychostimulants like methamphetamine, which themselves target VMAT2 to induce dopamine efflux.[1][2][3]

The signaling pathway for this compound's action, in the context of methamphetamine-induced dopamine release, is illustrated below.

cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits & Reverses This compound This compound This compound->VMAT2 Inhibits DA_vesicular Vesicular Dopamine VMAT2->DA_vesicular Sequesters Vesicle Synaptic Vesicle DA_synapse Synaptic Dopamine Vesicle->DA_synapse Exocytosis (Normal) DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DAT Dopamine Transporter (DAT) DA_cyto->DAT Reverse Transport (METH-induced) MAO MAO DA_cyto->MAO Metabolism DA_vesicular->DA_cyto Release (METH-induced) DAT->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds

Diagram 1: this compound's Mechanism of Action on Dopamine Release.

Comparative Efficacy of this compound in Modulating Dopamine Dynamics

In vivo and in vitro studies have quantified the potency of this compound in comparison to its parent compound, lobeline, and other VMAT2 inhibitors. The following table summarizes key quantitative data from preclinical studies.

CompoundTargetAssayPotency (IC50/Ki)Maximum Effect (Imax)Reference
This compound VMAT2[3H]DA Uptake Inhibition (Vesicles)45 nM (Ki)>90%[1]
DAT[3H]DA Uptake Inhibition (Synaptosomes)1.57 µM (Ki)>95%[1]
Methamphetamine-Evoked DA OverflowIn vitro striatal slice preparation0.65 µM (IC50)73%[1][2]
Lobeline VMAT2[3H]DA Uptake Inhibition (Vesicles)0.47 µM (Ki)>90%[1]
DAT[3H]DA Uptake Inhibition (Synaptosomes)31.6 µM (Ki)80.7%[1]
Methamphetamine-Evoked DA OverflowIn vitro striatal slice preparation0.42 µM (IC50)56.1%[1][2]
GZ-793A VMAT2N/AHigh AffinityN/A[4][5]
Methamphetamine-Induced DA IncreaseIn vivo microdialysis in NAc shellReduced durationN/A[4][5]
Reserpine VMAT2[3H]Dopamine ReleaseSimilar to LobelineN/A[6][7]
Methamphetamine-Induced [3H]DA ReleasePretreatmentIncreased releaseN/A[6][7]

Notably, this compound demonstrates a 35-fold greater selectivity for VMAT2 over DAT, highlighting its targeted mechanism.[1][2] While lobeline has a slightly lower IC50 for inhibiting methamphetamine-evoked dopamine overflow, this compound achieves a greater maximal inhibition.[1][2] This suggests that this compound may be more effective at blunting the effects of high doses of psychostimulants.

Experimental Protocols for In Vivo Validation

To facilitate the replication and extension of these findings, detailed experimental methodologies are crucial. Below is a generalized workflow for assessing the in vivo effects of this compound on dopamine release using microdialysis.

cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Experiment cluster_analysis Analysis A1 Acclimatize Rats A2 Stereotaxic Surgery: Implant guide cannula targeting Nucleus Accumbens A1->A2 A3 Post-operative Recovery A2->A3 B1 Insert Microdialysis Probe A3->B1 B2 Establish Baseline: Perfuse with aCSF and collect dialysate samples B1->B2 B3 Administer this compound (or vehicle) B2->B3 B4 Administer Methamphetamine (or saline) B3->B4 B5 Collect Post-treatment Dialysate Samples B4->B5 C1 Quantify Dopamine in Dialysate using HPLC-ECD B5->C1 C2 Data Analysis: Calculate % change from baseline C1->C2

Diagram 2: Experimental Workflow for In Vivo Microdialysis.
Detailed Methodology: In Vivo Microdialysis

  • Animal Model: Male Sprague-Dawley rats are typically used.[5]

  • Stereotaxic Surgery: Rats are anesthetized, and a guide cannula is surgically implanted, targeting a brain region of interest, such as the nucleus accumbens shell, which is critical for reward and addiction.[4][5]

  • Microdialysis Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: this compound (or a vehicle control) is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Following a pretreatment period, methamphetamine (or saline) is administered.[4]

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentration of dopamine and its metabolites.

  • Data Analysis: Dopamine concentrations are typically expressed as a percentage of the average baseline concentration. Statistical analyses are then performed to compare the effects of this compound on methamphetamine-induced changes in dopamine levels against the control group.

Conclusion

The available in vivo and in vitro data strongly support the role of this compound as a potent inhibitor of VMAT2, leading to a significant reduction in psychostimulant-induced dopamine release.[1][2] Its selectivity for VMAT2 over DAT suggests a favorable pharmacological profile.[1][2] The provided experimental framework offers a robust methodology for further investigation into the therapeutic potential of this compound and its analogs in the context of substance abuse research. Researchers are encouraged to consider the comparative data and protocols presented here to inform the design of their future studies.

References

comparative analysis of lobelane's potency with other VMAT2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of lobelane's potency against other notable Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to VMAT2 Inhibition

Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the neuronal cytosol into synaptic vesicles.[1][2] This process is essential for storing neurotransmitters and their subsequent release into the synaptic cleft.[1] Inhibition of VMAT2 disrupts this storage mechanism, leading to the depletion of vesicular monoamines and a reduction in their release.[1] This mechanism of action is the therapeutic basis for treating hyperkinetic movement disorders like the chorea associated with Huntington's disease and tardive dyskinesia, which are often linked to excessive dopaminergic signaling.[1][3]

This compound (B1250731), a defunctionalized analog of the natural alkaloid lobeline, has emerged as a potent and selective VMAT2 inhibitor.[4][5] It demonstrates a significantly higher affinity for VMAT2 compared to its parent compound, lobeline, and has been identified as a promising lead for developing treatments for psychostimulant abuse.[4][6]

Comparative Potency of VMAT2 Inhibitors

The potency of VMAT2 inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity and greater potency. The following table summarizes the in vitro potency of this compound in comparison to other well-known VMAT2 inhibitors.

CompoundPotency (Kᵢ)Potency (IC₅₀)Species / Assay ConditionReference
This compound 45 nM0.65 µMRat / [³H]DA Uptake[4]
This compound 1.35 µM-Rat / [³H]MTBZ Binding[1]
Nor-lobelane 44 nM-Rat / [³H]DA Uptake[4]
Lobeline 470 nM0.88 µMRat / [³H]DA Uptake[4][7]
Tetrabenazine (B1681281) (TBZ) 100 nM3.2 nMHuman[1]
(+)-α-Dihydrotetrabenazine ~3 nM--[1]
Valbenazine (B1662120) 110-190 nM--[1]
Deutetrabenazine Metabolites -~10 nM-[1]
Reserpine (B192253) --Competitive Inhibitor[8][9]

Note: (+)-α-Dihydrotetrabenazine is the primary active metabolite of tetrabenazine, deutetrabenazine, and valbenazine.[1][10]

Experimental Methodologies

The quantitative data presented above are primarily derived from two key experimental assays: radioligand binding assays and vesicular monoamine uptake assays.

1. Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound (e.g., this compound) for the VMAT2 protein by assessing its ability to compete with a radiolabeled ligand that specifically binds to the transporter. A common radioligand used is [³H]dihydrotetrabenazine ([³H]DTBZ).

  • Preparation of Vesicles: Synaptic vesicles are typically isolated from rat striatal tissue through a process of homogenization and differential centrifugation.

  • Incubation: A fixed concentration of the radioligand ([³H]DTBZ) is incubated with the isolated vesicle preparations in the presence of varying concentrations of the unlabeled test compound (the inhibitor).

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligands are separated, often by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, representing the amount of bound radioligand, is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). This value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Vesicular Monoamine Uptake Assay (for Functional Inhibition)

This assay directly measures the functional inhibition of VMAT2 by quantifying the transporter's ability to uptake a radiolabeled monoamine, such as [³H]dopamine ([³H]DA), into synaptic vesicles.

  • Vesicle Preparation: Similar to the binding assay, synaptic vesicles are isolated from brain tissue (e.g., rat striatum).

  • Uptake Reaction: The vesicles are incubated with a fixed concentration of [³H]DA in a buffer solution that contains ATP to energize the transport process. This is performed across a range of concentrations of the inhibitor compound.

  • Termination and Measurement: The uptake reaction is terminated by rapid filtration, separating the vesicles containing the uptaken [³H]DA from the surrounding medium. The radioactivity within the vesicles is then measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of the inhibitor that reduces the rate of [³H]DA uptake by 50% (IC₅₀), providing a measure of the compound's functional potency. Studies have shown that this compound acts as a competitive inhibitor of VMAT2 function.[4]

Visualizing Key Pathways and Processes

VMAT2 Mechanism of Action and Inhibition

The following diagram illustrates the fundamental role of VMAT2 in dopamine neurotransmission and the mechanism by which inhibitors like this compound disrupt this process.

VMAT2_Mechanism cluster_presynaptic Presynaptic Terminal cluster_inhibition Cytosol Cytosolic Dopamine VMAT2 VMAT2 Cytosol->VMAT2 1. Uptake Vesicle Synaptic Vesicle Vesicular_DA Vesicular Dopamine VMAT2->Vesicular_DA 2. Packaging Synapse Synaptic Cleft Vesicular_DA->Synapse 3. Release (Exocytosis) Inhibitor This compound & Other Inhibitors Inhibitor->VMAT2 Blockade Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis arrow arrow A1 Isolate Synaptic Vesicles (from Rat Striatum) B1 Incubate Vesicles, Radioligand & Inhibitor A1->B1 A2 Prepare Radioligand (e.g., [3H]DTBZ) A2->B1 A3 Prepare Serial Dilutions of Test Inhibitor A3->B1 C1 Separate Bound & Free Ligand (Rapid Filtration) B1->C1 C2 Quantify Radioactivity (Scintillation Counting) C1->C2 C3 Calculate IC50 and Ki Values C2->C3

References

A Comparative Analysis of Lobelane's Binding Affinity Utilizing Different Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

Lobelane (B1250731), a defunctionalized analog of lobeline (B1674988), has garnered significant interest within the scientific community for its selective and potent inhibition of the Vesicular Monoamine Transporter-2 (VMAT2).[1] This selectivity profile, with a higher affinity for VMAT2 over other targets such as the dopamine (B1211576) transporter (DAT) and nicotinic acetylcholine (B1216132) receptors (nAChRs), positions this compound as a promising candidate for the development of pharmacotherapies, particularly for psychostimulant abuse.[1] This guide provides a comparative overview of this compound's binding affinity, cross-validated using various radioligands for its principal molecular targets.

Quantitative Comparison of Binding Affinities

The binding affinity of this compound and its parent compound, lobeline, has been characterized using radioligand binding assays for VMAT2 and nAChRs. The data, summarized in the table below, highlights the differential affinities of these compounds for their respective targets. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are presented to quantify the binding potency.

CompoundTargetRadioligandKi (µM)IC50 (µM)Species
This compoundVMAT2[³H]Dihydrotetrabenazine ([³H]DTBZ)0.97[2]Rat brain
LobelineVMAT2[³H]Dihydrotetrabenazine ([³H]DTBZ)2.04[2]0.90[3]Rat brain
This compoundα4β2* nAChRMarkedly diminished affinity
Lobelineα4β2* nAChR[³H]Nicotine0.0040.7Rat brain
Lobelineα7* nAChR8.5Xenopus oocytes

Note: The Ki value for this compound at α4β2 nAChRs is described as "markedly diminished" in the literature, indicating a significant reduction in affinity compared to lobeline.[4]*

Experimental Protocols

The determination of binding affinities relies on robust experimental methodologies. The most cited method for assessing VMAT2 binding is the competitive radioligand binding assay using [³H]dihydrotetrabenazine.

[³H]Dihydrotetrabenazine Binding Assay for VMAT2:

This assay operates on the principle of competitive binding.[1] The radiolabeled ligand, [³H]DTBZ, specifically binds to VMAT2 in prepared tissue membranes, typically from the rat striatum. The unlabeled test compound, such as this compound, is introduced at increasing concentrations to compete for the same binding site as [³H]DTBZ. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[1] By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be calculated.[1]

Steps in the Experimental Workflow:

  • Membrane Preparation: Vesicle membranes are prepared from rat brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of [³H]DTBZ and varying concentrations of the unlabeled ligand (e.g., this compound).

  • Separation: The bound and free radioligands are separated by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive radioligand binding assay used to determine the binding affinity of this compound for VMAT2.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Separation & Quantification cluster_3 Data Analysis A VMAT2-rich Tissue (e.g., Rat Striatum) B Membrane Vesicle Preparation A->B C Incubation with [3H]DTBZ & this compound B->C D Rapid Filtration C->D E Scintillation Counting D->E F IC50 Determination E->F G Ki Calculation (Cheng-Prusoff) F->G

Competitive Radioligand Binding Assay Workflow

Signaling and Functional Implications

This compound's primary interaction is with VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) into synaptic vesicles.[1] By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, which can in turn affect their release and overall signaling in the brain.[3] This mechanism is believed to underlie its potential therapeutic effects in treating psychostimulant abuse.[3]

In contrast, lobeline exhibits high affinity for nAChRs, which are ligand-gated ion channels involved in fast synaptic transmission.[5][6] The defunctionalization of lobeline to produce this compound results in a significant loss of affinity for nAChRs, thereby increasing its selectivity for VMAT2.[4]

The following diagram illustrates the central role of VMAT2 in monoaminergic neurotransmission and the inhibitory action of this compound.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft MA Monoamine Neurotransmitter (e.g., Dopamine) VMAT2 VMAT2 MA->VMAT2 Uptake Vesicle Synaptic Vesicle Receptor Postsynaptic Receptor Vesicle->Receptor Release VMAT2->Vesicle Packaging This compound This compound This compound->VMAT2 Inhibition

This compound's Inhibition of VMAT2 in Monoaminergic Signaling

References

Unveiling the Potential of Lobelane in Counteracting Methamphetamine's Dopaminergic Surge: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of lobelane (B1250731) and other emerging alternatives in the crucial effort to mitigate methamphetamine-evoked dopamine (B1211576) overflow, a key driver of its addictive potential. This document synthesizes preclinical data, details experimental methodologies, and visualizes the underlying neurobiological pathways to offer a clear perspective on the current landscape of therapeutic development.

Methamphetamine abuse continues to pose a significant public health challenge with limited approved pharmacological interventions. A primary mechanism of methamphetamine's reinforcing effects is its ability to induce a massive and prolonged increase in extracellular dopamine in the brain's reward pathways. This surge is largely mediated by the drug's interaction with the vesicular monoamine transporter 2 (VMAT2) and the dopamine transporter (DAT). Consequently, compounds that can modulate these targets are of high interest in the development of novel therapeutics.

This guide focuses on this compound, a derivative of the natural alkaloid lobeline, which has shown promise as a VMAT2 inhibitor. We will compare its efficacy with its parent compound, lobeline, and other analogs, as well as with alternative therapeutic strategies including bupropion (B1668061), modafinil (B37608), and naltrexone (B1662487).

Quantitative Comparison of VMAT2 Ligands and Other Compounds

The following table summarizes the in vitro and in vivo data for this compound and its analogs in inhibiting methamphetamine-induced dopamine release and their binding affinity for VMAT2. While direct comparative data for alternative compounds on methamphetamine-evoked dopamine overflow is less consistently reported in the literature, their mechanisms of action and clinical findings provide a basis for qualitative comparison.

CompoundTest SystemParameterValueReference
This compound Rat striatal slicesIC50 (METH-evoked DA overflow)0.65 µM[1]
Rat striatal slicesImax (METH-evoked DA overflow)73%[1]
Rat striatal vesiclesKi (VMAT2 inhibition)45 nM[1]
Lobeline Rat striatal slicesIC50 (METH-evoked DA overflow)0.42 µM[1]
Rat striatal slicesImax (METH-evoked DA overflow)56.1%[1]
Rat striatal vesiclesKi (VMAT2 inhibition)0.47 µM[1]
Nor-Lobelane Rat striatal vesiclesKi (VMAT2 inhibition)44 nM[1]
GZ-793A In vivo microdialysis (rat NAc shell)Effect on METH-induced DA increaseReduced duration[2]
Rat striatal vesiclesKi (VMAT2 inhibition)26 nM[2]
Bupropion In vitroMechanismInhibits METH-induced DA release by blocking DAT[3]
Naltrexone In vivo microdialysis (rat striatum)Effect on AMPH-induced DA increase (chronic)Attenuated by 50%[1]
Modafinil In vivoMechanismPrevents METH-induced dopamine depletion[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions at the dopaminergic synapse and the methodologies used to study them, the following diagrams are provided.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron METH Methamphetamine VMAT2 VMAT2 METH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) METH->DAT Reverses Transport LOB This compound LOB->VMAT2 Inhibits DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA Uptake DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DA_extracellular Extracellular Dopamine DA_cytosol->DA_extracellular Reverse Transport DAT->DA_cytosol DA Reuptake DA_receptor Dopamine Receptors DA_extracellular->DA_receptor Binds Signal Postsynaptic Signaling DA_receptor->Signal Activates

Fig 1. Mechanism of METH-induced DA release and this compound's action.

cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Dopamine Analysis Animal Rat Model Surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe Microdialysis Probe Insertion (e.g., into Nucleus Accumbens) Recovery->Probe Perfusion Perfusion with Artificial CSF Probe->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline DrugAdmin Drug Administration (e.g., this compound, METH) Baseline->DrugAdmin Sampling Post-drug Sample Collection DrugAdmin->Sampling HPLC High-Performance Liquid Chromatography (HPLC) Sampling->HPLC ECD Electrochemical Detection (ECD) HPLC->ECD Quantification Dopamine Quantification ECD->Quantification

Fig 2. Workflow for in vivo microdialysis experiments.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Superfusion of Rat Striatal Slices

This technique allows for the study of neurotransmitter release from brain tissue in a controlled environment.

  • Tissue Preparation: Male Sprague-Dawley rats are decapitated, and their brains are rapidly removed and placed in ice-cold buffer. The striata are dissected and sliced into approximately 300 µm sections using a tissue chopper or vibratome.

  • Pre-incubation and Loading: The slices are pre-incubated in oxygenated Krebs-Ringer buffer at 37°C. For radiolabeling studies, slices are incubated with [3H]dopamine to allow for its uptake into dopaminergic neurons.

  • Superfusion: Individual slices are placed in superfusion chambers and continuously perfused with oxygenated buffer at a flow rate of approximately 1 mL/min.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to measure basal and stimulated dopamine release.

  • Drug Application: Test compounds (e.g., this compound, methamphetamine) are added to the superfusion buffer at specific concentrations and time points.

  • Dopamine Quantification: The amount of dopamine in the collected fractions is quantified. For studies using endogenous dopamine, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is used. For radiolabeling studies, liquid scintillation spectrometry is employed to measure the amount of [3H]dopamine released.

In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals.

  • Animal Surgery: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a specific brain region such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.

  • Drug Administration: Animals are administered the test compounds (e.g., this compound, methamphetamine) via systemic injection (e.g., intraperitoneal or subcutaneous).

  • Sample Collection: Dialysate samples continue to be collected for a specified period after drug administration to monitor changes in dopamine levels.

  • Dopamine Analysis: The concentration of dopamine in the dialysate samples is determined using HPLC-ED.

Discussion and Comparison of Alternatives

This compound and its Analogs: The data clearly indicate that this compound is a potent inhibitor of methamphetamine-evoked dopamine overflow.[1] Its high affinity for VMAT2 suggests that this is its primary mechanism of action.[1] Compared to its parent compound, lobeline, this compound exhibits a greater maximal effect in reducing dopamine release, although its IC50 is slightly higher.[1] The analog GZ-793A also shows promise, effectively reducing the duration of the methamphetamine-induced dopamine surge in vivo.[2] These findings strongly support the continued investigation of this compound and related compounds as potential pharmacotherapies for methamphetamine addiction.

Modafinil: Primarily used to treat narcolepsy, modafinil is a weak dopamine reuptake inhibitor. Its mechanism in the context of methamphetamine abuse is thought to involve the prevention of methamphetamine-induced dopamine depletion, a neurotoxic effect of chronic use.[4] Clinical studies on modafinil for methamphetamine dependence have yielded mixed results.

Naltrexone: An opioid receptor antagonist, naltrexone has been investigated for its potential to treat various substance use disorders. In a rat model of chronic amphetamine exposure, naltrexone was shown to significantly attenuate amphetamine-induced dopamine release upon reinstatement.[1] This suggests that the endogenous opioid system may play a role in the long-term neuroadaptations associated with stimulant use. Clinical trials have provided some evidence that naltrexone can reduce the subjective effects and craving for methamphetamine.

Conclusion

This compound and its analogs represent a promising class of compounds that directly target the VMAT2-mediated mechanism of methamphetamine-induced dopamine release. The quantitative data from preclinical studies provide a strong rationale for their further development. While alternative medications like bupropion, modafinil, and naltrexone have also been investigated and show some clinical utility, their mechanisms of action are less directly targeted at the core process of dopamine overflow. Future research should focus on conducting head-to-head preclinical studies to directly compare the efficacy of these different compound classes on methamphetamine-evoked dopamine release. Ultimately, the development of an effective pharmacotherapy for methamphetamine addiction may lie in a multi-faceted approach that addresses the complex neurobiological changes induced by this powerful stimulant.

References

A Comparative Analysis of Cis- and Trans-Lobelane Isomers: Unraveling Stereochemistry's Role in Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the cis- and trans-isomers of lobelane (B1250731) reveals significant differences in their pharmacological profiles, primarily driven by their distinct stereochemistry. This guide provides a detailed comparison of their biological activities, supported by experimental data and methodologies, to inform researchers and drug development professionals in the fields of neuroscience and substance abuse disorders.

This compound, a defunctionalized analog of the naturally occurring alkaloid lobeline (B1674988), has garnered considerable interest for its potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] This transporter plays a crucial role in the packaging of neurotransmitters into synaptic vesicles, making it a key target for therapeutic interventions in conditions such as psychostimulant abuse. The orientation of the substituents on the piperidine (B6355638) ring of this compound gives rise to cis- and trans-isomers, with the cis-isomer (a meso compound) generally exhibiting superior pharmacological properties.[3][4]

Comparative Pharmacological Activity

The primary pharmacological distinction between cis- and trans-lobelane lies in their affinity and potency at VMAT2. Experimental data consistently demonstrates that the cis-configuration is preferred for optimal interaction with the transporter.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Studies have shown a modest to significant reduction in VMAT2 binding affinity for the trans-isomers of this compound compared to the cis-isomer.[3][5] For instance, one study reported that the change from cis to trans stereochemistry resulted in a 5- to 6-fold decrease in affinity at VMAT2.[5] Another study found that while cis-lobelane had a high affinity (Ki = 0.97 μM), its trans-enantiomers displayed lower affinities (Ki = 5.32 and 6.46 μM).[6] This difference in binding affinity translates to a disparity in functional inhibition of VMAT2. Cis-lobelane is a more potent inhibitor of dopamine (B1211576) uptake into synaptic vesicles, a key function of VMAT2.[6]

IsomerVMAT2 Binding Affinity (Ki)Reference
cis-Lobelane0.97 μM[6]
(+)-trans-Lobelane6.46 μM[6]
(-)-trans-Lobelane5.32 μM[6]
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Affinity

This compound and its analogs generally exhibit lower affinity for nicotinic acetylcholine receptors (nAChRs) compared to lobeline, which contributes to their increased selectivity for VMAT2.[3] This defunctionalization from lobeline to this compound significantly reduces nAChR binding, thereby minimizing potential side effects associated with nicotinic receptor modulation.

Structural and Mechanistic Insights

The observed differences in pharmacological activity are directly attributable to the three-dimensional arrangement of the phenethyl groups on the piperidine ring.

G cluster_0 Structural Isomers cluster_1 Pharmacological Target cluster_2 Functional Outcome cis-Lobelane cis-Lobelane VMAT2 VMAT2 cis-Lobelane->VMAT2 Binds to trans-Lobelane trans-Lobelane trans-Lobelane->VMAT2 Binds to High Affinity Binding High Affinity Binding VMAT2->High Affinity Binding cis-isomer Low Affinity Binding Low Affinity Binding VMAT2->Low Affinity Binding trans-isomer Potent Inhibition Potent Inhibition High Affinity Binding->Potent Inhibition Weak Inhibition Weak Inhibition Low Affinity Binding->Weak Inhibition

Logical relationship between this compound isomers and VMAT2 interaction.

The cis-configuration likely presents an optimal conformation for fitting into the VMAT2 binding pocket, leading to a more stable and higher-affinity interaction. This, in turn, results in more effective inhibition of the transporter's function.

Experimental Protocols

A comprehensive comparative study of cis- and trans-lobelane isomers typically involves the following key experiments:

Synthesis of Cis- and Trans-Lobelane

Objective: To obtain pure samples of cis- and trans-lobelane for pharmacological evaluation.

Methodology: A common synthetic route involves the epimerization of cis-lobeline under basic conditions to yield a mixture of cis- and trans-isomers. This mixture is then reduced, and the resulting diastereomers are separated by chromatography to yield pure cis-lobelane and the trans-enantiomers.[1]

G start Start with cis-Lobeline epimerization Epimerization (e.g., K2CO3 in Methanol) start->epimerization mixture Mixture of cis- & trans-Lobeline epimerization->mixture reduction Reduction (e.g., NaBH4) mixture->reduction diastereomers Mixture of Lobelanidine Diastereomers reduction->diastereomers separation Chromatographic Separation (e.g., Silica Gel Column) diastereomers->separation cis_product Pure cis-Lobelane separation->cis_product trans_product Pure trans-Lobelane Enantiomers separation->trans_product

Workflow for the synthesis and separation of this compound isomers.
VMAT2 Binding Assay

Objective: To determine the binding affinities (Ki) of cis- and trans-lobelane for VMAT2.

Methodology: This is typically performed using a competitive radioligand binding assay. Rat brain synaptic vesicles are incubated with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), in the presence of varying concentrations of the test compounds (cis- or trans-lobelane). The amount of radioligand displaced by the test compound is measured, and the data are analyzed to calculate the inhibition constant (Ki).[3][6]

VMAT2 Functional Assay (Dopamine Uptake)

Objective: To assess the functional inhibition of VMAT2 by measuring the uptake of dopamine into synaptic vesicles.

Methodology: Synaptic vesicle preparations are incubated with [³H]dopamine and ATP (to energize the transporter) in the presence of different concentrations of cis- or trans-lobelane. The reaction is stopped, and the amount of [³H]dopamine taken up by the vesicles is quantified. The concentration of the isomer that inhibits 50% of the dopamine uptake (IC50) is then determined.[6]

Conclusion

The comparative analysis of cis- and trans-lobelane isomers unequivocally demonstrates the critical role of stereochemistry in determining their pharmacological activity. The cis-isomer of this compound exhibits significantly higher affinity and potency as a VMAT2 inhibitor compared to its trans-counterparts. This enhanced activity makes cis-lobelane a more promising lead compound for the development of therapeutics targeting VMAT2 for the treatment of psychostimulant addiction and other neurological disorders. Future research should continue to explore the structure-activity relationships of this compound analogs to further optimize their selectivity and efficacy.

References

Safety Operating Guide

Lobelane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of lobelane (B1250731), a hazardous chemical compound, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential for researchers, scientists, and drug development professionals to minimize health risks and ensure compliance with regulations. This compound and its analogs, such as lobeline (B1674988) hydrochloride, are classified as toxic and environmentally hazardous, necessitating their treatment as regulated hazardous waste.[1][2][3][4]

Disposal procedures are governed by a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its management from creation to final disposal.[5][6] In the United States, this is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), along with state and local authorities.[5][7] Therefore, all waste must be handled in accordance with all applicable federal, state, and local regulations.[1]

Hazard Profile and Safety Data

Understanding the hazards associated with this compound is the first step in its safe management. It is acutely toxic if ingested or inhaled and is very toxic to aquatic life, with long-lasting effects.[1][2][4][8]

Table 1: Hazard Classification for this compound Analogs (Lobeline Hydrochloride)

Hazard Classification Category Description
Acute Toxicity, Oral Category 3 Toxic if swallowed.[1][3][4]
Acute Toxicity, Inhalation Category 3 Toxic if inhaled.[1][3][4]
Skin Contact - May cause skin irritation.[1][9]
Eye Contact - May cause eye irritation.[1][9]
Aquatic Hazard, Acute Category 1 Very toxic to aquatic life.[8]

| Aquatic Hazard, Chronic | Category 1 | Very toxic to aquatic life with long-lasting effects.[1][2][8] |

Table 2: Quantitative Toxicity Data (Lobeline Hydrochloride)

Test Value Species
Intraperitoneal LD50 39,900 µg/kg Mouse
Subcutaneous LD50 87,500 µg/kg Mouse

| Subcutaneous TDLO | 3.86 mg/kg | Rat |

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting. This procedure applies to pure this compound, solutions containing this compound, and any materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure all required PPE is worn to prevent exposure.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber, BS EN 374:2003 minimum). Inspect gloves before use.[1]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[1]

  • Skin and Body Protection: A lab coat is mandatory. Wear additional protective clothing as needed to prevent skin contact.[1]

Waste Segregation and Containment

Proper containment is crucial to prevent environmental release. Never dispose of this compound down the drain or in regular trash.[1]

  • Liquid this compound Waste:

    • Use a dedicated, leak-proof, and clearly labeled waste container for all solutions containing this compound.[8]

    • The container must be chemically compatible with the solvent used in the solution.

    • Keep the container securely sealed when not in use.

  • Solid this compound Waste:

    • Place all solid waste contaminated with this compound, such as unused pure compound, contaminated gloves, absorbent paper, and empty vials, into a designated, durable, and leak-proof container or plastic bag.[1][8]

    • Ensure the container is sealed to prevent the release of dust or residues.[1]

Labeling

Proper labeling prevents accidental mismanagement of hazardous materials.

  • Clearly label all waste containers with the words "Hazardous Waste." [8]

  • The label must specify the full chemical name ("this compound") and list all other chemical constituents and their approximate concentrations.[8]

  • Include prominent hazard warnings, such as "Toxic" and "Hazardous to the Aquatic Environment."[8]

Storage

Store hazardous waste safely prior to its removal from the facility.

  • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]

  • The storage area should have secondary containment to manage potential leaks.

  • Follow institutional and regulatory limits on the volume of waste that can be stored and the maximum storage duration.

Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.

  • Provide the contractor with a full description of the waste, including the Safety Data Sheet (SDS) if available.

  • Ensure all regulatory paperwork, such as hazardous waste manifests, is completed accurately.

Emergency Spill Procedures

In the event of a spill, prompt and safe cleanup is essential to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[8]

  • Wear Appropriate PPE: Don all required PPE, including respiratory protection, before entering the spill area.[8]

  • Contain the Spill: Prevent the spill from spreading or entering drains and water courses.[3][8]

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Dampen with water first to avoid generating dust.[2]

    • For liquid spills, absorb the solution with an inert, non-combustible material (e.g., vermiculite, sand, or universal binders).[3]

  • Decontaminate: Clean the spill area and any contaminated equipment with an appropriate solvent, such as 70% ethanol.[1]

  • Dispose of Cleanup Materials: Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container for disposal according to the protocol outlined above.[1][8]

G This compound Disposal Workflow start Waste Generated (Solid or Liquid this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate is_liquid Is waste liquid? segregate->is_liquid liquid_container Contain in dedicated, leak-proof liquid container is_liquid->liquid_container Yes solid_container Contain in sealed, leak-proof solid container is_liquid->solid_container No label_waste Step 3: Label Container 'Hazardous Waste - this compound - Toxic' liquid_container->label_waste solid_container->label_waste store_waste Step 4: Store in Secure Designated Area label_waste->store_waste final_disposal Step 5: Arrange Pickup by Certified Waste Contractor store_waste->final_disposal end Disposal Complete final_disposal->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Lobelane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous and safe handling of chemical compounds like Lobelane is of paramount importance. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts, such as this compound Hydrochloride, are considered hazardous substances. They are toxic if swallowed or inhaled.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate PPE are mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator where risk assessment shows air-purifying respirators are appropriate.[2]
Hand Protection Chemical-resistant glovesUse appropriate chemical-resistant gloves (minimum requirement BS EN 374:2003). Inspect gloves before use.[2]
Eye Protection Safety glassesUse appropriate safety glasses.[2]
Skin and Body Protection Protective clothingWear appropriate protective clothing. A lab coat is mandatory.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[2]

  • Ensure all required PPE, as specified in Table 1, is correctly worn.

  • Verify that a chemical fume hood is in proper working order. All handling of solid this compound should occur within a fume hood.[2]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[3]

2. Handling:

  • To prevent dust generation, weigh the solid compound carefully within the fume hood.[2]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.[2]

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[1]

3. Post-Handling:

  • Decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) after use.

  • Carefully remove PPE, avoiding contact with the outer surfaces.

  • Dispose of gloves and any other contaminated disposable items as hazardous waste.[2]

Spill and Disposal Plan

Spill Cleanup:

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[4]

    • Wear protective clothing, gloves, safety glasses, and a dust respirator.[4]

    • Use dry clean-up procedures and avoid generating dust.[4]

    • Dampen with water to prevent dusting before sweeping.[4]

    • Vacuum or sweep up the material and place it in suitable containers for disposal.[4]

  • Major Spills:

    • Clear the area of personnel and move upwind.[4]

    • Alert Emergency Responders and inform them of the location and nature of the hazard.[4]

    • Avoid all personal contact, including inhalation.[4]

Disposal:

  • Solid this compound: Dispose of as hazardous waste in a clearly labeled, sealed container in accordance with local regulations.[1][2]

  • Solutions containing this compound: Dispose of as hazardous chemical waste in a labeled, sealed container.

Lobelane_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood & Safety Equipment prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Surfaces handle3->post1 post2 Doff PPE post1->post2 post3 Dispose of Contaminated Items post2->post3 disp1 Dispose of Solid & Solution Waste post3->disp1

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol Example: [³H]DTBZ Binding Assay

This section provides a detailed methodology for a common experiment involving this compound, adapted from published research.[5]

Objective: To determine the ability of this compound to inhibit the binding of [³H]dihydrotetrabenazine ([³H]DTBZ) to the vesicular monoamine transporter 2 (VMAT2).

Materials:

  • Rat whole brain (excluding cerebellum) or striatum

  • Ice-cold 0.32 M sucrose (B13894) solution

  • [³H]DTBZ

  • Tetrabenazine (TBZ) and Ro4-1284 (for comparison)

  • Teflon pestle homogenizer

  • Centrifuge

Procedure:

  • Homogenize rat brain tissue in 20 ml of ice-cold 0.32 M sucrose solution with seven up-and-down strokes of a Teflon pestle homogenizer.[5]

  • Centrifuge the homogenates at 1000g for 12 minutes at 4°C.[5]

  • Collect the resulting supernatants and centrifuge them again at 22,000g for 10 minutes at 4°C.[5]

  • The resulting pellet, containing the vesicular membranes, is then used in the binding assay with [³H]DTBZ and varying concentrations of this compound or other competing ligands.[5]

This procedural guidance is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult the specific Safety Data Sheet for the form of this compound you are using and adhere to all applicable local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.